molecular formula C19H21NO2 B15619186 UCM 549

UCM 549

Katalognummer: B15619186
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: PQZZGTZTKGECDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UCM 549 is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

InChI

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)

InChI-Schlüssel

PQZZGTZTKGECDT-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IPI-549 (Eganelisib) in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] Its primary mechanism of action in cancer is not direct cytotoxicity to tumor cells, but rather the modulation of the tumor microenvironment (TME) to overcome immune suppression.[3][4] By specifically targeting PI3Kγ, which is predominantly expressed in myeloid cells, IPI-549 reprograms immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), thereby promoting a robust anti-tumor immune response.[5][6] This targeted approach minimizes off-target effects associated with broader PI3K pathway inhibition, offering a favorable safety profile.[2] Preclinical and clinical studies have demonstrated the potential of IPI-549 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor efficacy in various solid tumors.[3][7]

Core Mechanism of Action: Selective PI3K-γ Inhibition

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are divided into four isoforms: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily found in hematopoietic cells.[8] IPI-549 exhibits high selectivity for the PI3Kγ isoform, which plays a crucial role in the function of myeloid cells.[2][9]

Signaling Pathway of IPI-549 Action

The inhibitory action of IPI-549 on the PI3Kγ signaling pathway within a myeloid cell is depicted below.

G GPCR GPCR / RTK PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation NFkB NF-κB PI3Kgamma->NFkB Inhibition IPI549 IPI-549 (Eganelisib) IPI549->PI3Kgamma Inhibition PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CEBPB C/EBPβ mTOR->CEBPB Activation ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Immunosuppression Immunosuppressive Gene Expression CEBPB->Immunosuppression

Figure 1: IPI-549 inhibits PI3Kγ, blocking downstream signaling and promoting a pro-inflammatory response.

Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR. This signaling cascade ultimately leads to the activation of transcription factors like C/EBPβ, which promotes the expression of genes associated with an immunosuppressive M2 macrophage phenotype.[11] Concurrently, PI3Kγ signaling can inhibit the activity of NF-κB, a key transcription factor for pro-inflammatory gene expression.[11] IPI-549 selectively binds to and inhibits the catalytic activity of PI3Kγ, thereby preventing the production of PIP3 and blocking the downstream signaling cascade. This inhibition leads to a reduction in C/EBPβ activity and a relief of NF-κB inhibition, shifting the transcriptional program in myeloid cells from immunosuppressive to pro-inflammatory.[11]

Data Presentation: Quantitative Analysis of IPI-549 Activity

The potency and selectivity of IPI-549 have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of IPI-549
ParameterPI3KγPI3KαPI3KβPI3KδReference(s)
Biochemical IC50 (nM) 163,2003,500>8,400[9]
Cellular IC50 (nM) 1.2>175 ( >146-fold)>175 ( >146-fold)>175 ( >146-fold)[9]
Binding Affinity (Kd) 290 pM>58-fold weaker>58-fold weaker>58-fold weaker[9]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Preclinical In Vivo Efficacy of IPI-549
Animal ModelTreatmentOutcomeReference(s)
Syngeneic mouseIPI-549 monotherapySignificant tumor growth inhibition.[12][13]
Syngeneic mouseIPI-549 + anti-PD-1/PD-L1 or anti-CTLA-4Greater tumor growth inhibition compared to monotherapy; increased number of complete responses.[3]
Nude or CD8 T-cell depleted miceIPI-549 monotherapyT-cell dependence of IPI-549-mediated tumor growth inhibition.[12][13]

Impact on the Tumor Microenvironment

The primary therapeutic effect of IPI-549 is achieved through the remodeling of the immunosuppressive TME.

Macrophage Reprogramming

Tumor-associated macrophages are a key component of the TME and can exist in two main polarized states: the anti-inflammatory and pro-tumoral M2 phenotype, and the pro-inflammatory and anti-tumoral M1 phenotype. In many cancers, the TME is dominated by M2-like TAMs, which promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[6][14]

IPI-549 treatment leads to a shift in TAM polarization from the M2 to the M1 phenotype.[5][6] This reprogramming is characterized by a decrease in M2 markers, such as CD206, and an increase in M1 markers, including MHC class II and inducible nitric oxide synthase (iNOS).[5] M1 macrophages enhance anti-tumor immunity by producing pro-inflammatory cytokines, presenting tumor antigens to T-cells, and directly killing tumor cells.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. They accumulate in the TME and inhibit the activity of T-cells and natural killer (NK) cells.[14] Preclinical studies have shown that IPI-549 can reduce the number and suppressive function of MDSCs within the tumor.[15]

Enhancement of T-Cell-Mediated Immunity

By reprogramming TAMs and inhibiting MDSCs, IPI-549 creates a more favorable environment for T-cell-mediated anti-tumor responses. Studies have demonstrated that IPI-549 treatment leads to an increase in the infiltration of cytotoxic CD8+ T-cells into the tumor and a decrease in immunosuppressive regulatory T-cells (Tregs).[3][12] This shift in the T-cell landscape contributes to enhanced tumor cell killing.

The interplay of these effects within the tumor microenvironment is illustrated below.

G cluster_TME Tumor Microenvironment IPI549 IPI-549 PI3Kgamma_TAM PI3Kγ in TAM IPI549->PI3Kgamma_TAM Inhibition PI3Kgamma_MDSC PI3Kγ in MDSC IPI549->PI3Kgamma_MDSC M1_TAM Pro-inflammatory M1 TAM IPI549->M1_TAM Reprograms to M2_TAM Immunosuppressive M2 TAM PI3Kgamma_TAM->M2_TAM Promotes MDSC Immunosuppressive MDSC PI3Kgamma_MDSC->MDSC Promotes CD8_Tcell Cytotoxic CD8+ T-cell M2_TAM->CD8_Tcell Inhibits Treg Regulatory T-cell (Treg) M2_TAM->Treg Promotes M1_TAM->CD8_Tcell Activates MDSC->CD8_Tcell Inhibits TumorCell Tumor Cell CD8_Tcell->TumorCell Killing Treg->CD8_Tcell Inhibits

Figure 2: IPI-549 remodels the tumor microenvironment by reprogramming macrophages and inhibiting MDSCs.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of IPI-549 are outlined below.

In Vitro PI3Kγ Kinase Assay
  • Objective: To determine the direct inhibitory activity of IPI-549 on the PI3Kγ enzyme.

  • Methodology:

    • A biochemical assay is performed using purified recombinant human PI3Kγ enzyme.

    • The kinase reaction is initiated by adding ATP and the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2).

    • The production of phosphatidylinositol 3,4,5-trisphosphate (PIP3) is measured, often using a competitive ELISA or a fluorescence-based detection method.

    • IPI-549 is added at various concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Cellular pAKT Inhibition Assay
  • Objective: To assess the ability of IPI-549 to inhibit PI3Kγ signaling within a cellular context.

  • Methodology:

    • A myeloid cell line expressing PI3Kγ (e.g., RAW 264.7 macrophages) is used.[9]

    • Cells are pre-incubated with varying concentrations of IPI-549.

    • The PI3Kγ pathway is stimulated with an appropriate agonist (e.g., a chemokine).

    • Cell lysates are collected, and the levels of phosphorylated AKT (pAKT), a key downstream effector of PI3Kγ, are measured by Western blot or ELISA.

    • The IC50 value is determined as the concentration of IPI-549 that reduces pAKT levels by 50%.

Macrophage Polarization Assay
  • Objective: To evaluate the effect of IPI-549 on the polarization of macrophages.

  • Methodology:

    • Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.

    • To induce M2 polarization, BMDMs are treated with cytokines such as IL-4 and M-CSF.[12]

    • IPI-549 is added to the culture medium at different concentrations.

    • After a period of incubation, the polarization state of the macrophages is assessed by:

      • Flow cytometry: Staining for M1 (e.g., MHC Class II) and M2 (e.g., CD206) surface markers.[5]

      • Quantitative PCR (qPCR): Measuring the gene expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, IL-10) markers.

      • ELISA: Quantifying the secretion of M1 and M2 cytokines in the culture supernatant.

In Vivo Tumor Growth Inhibition Studies
  • Objective: To determine the anti-tumor efficacy of IPI-549 in a living organism.

  • Methodology:

    • Animal Model: Syngeneic mouse models are commonly used, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the drug, the tumor, and the host immune system.

    • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, IPI-549 monotherapy, combination therapy). IPI-549 is typically administered orally.[9]

    • Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal body weight and general health are also monitored.

    • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the tumor microenvironment.

A typical workflow for evaluating the in vivo efficacy of IPI-549 is presented below.

G Start Start: Syngeneic Mouse Model Implantation Tumor Cell Implantation Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Group 1 IPI549_mono IPI-549 Monotherapy Group Randomization->IPI549_mono Group 2 IPI549_combo IPI-549 Combination Therapy Group Randomization->IPI549_combo Group 3 Treatment Daily Oral Administration Vehicle->Treatment IPI549_mono->Treatment IPI549_combo->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Flow Cytometry, IHC Monitoring->Endpoint

Figure 3: A representative experimental workflow for in vivo evaluation of IPI-549.

Conclusion

IPI-549 (eganelisib) represents a novel immuno-oncology agent with a distinct mechanism of action centered on the selective inhibition of PI3Kγ. By targeting the immunosuppressive myeloid cells within the tumor microenvironment, IPI-549 effectively reprograms the TME to an anti-tumor state, characterized by the activation of M1 macrophages and the suppression of MDSCs. This leads to an enhanced T-cell-mediated immune response against the tumor. The compelling preclinical data, demonstrating both monotherapy and combination efficacy, have paved the way for ongoing clinical investigations of IPI-549 in a variety of solid tumors. This in-depth understanding of its mechanism of action provides a strong rationale for its continued development as a promising new therapy for cancer patients.

References

Eganelisib's Modulation of the PI3K-Gamma Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eganelisib (formerly IPI-549) is a first-in-class, oral, and highly selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3K-γ) signaling pathway.[1][2] Its primary mechanism of action revolves around reprogramming the tumor microenvironment (TME) by modulating the function of myeloid cells, thereby overcoming immune suppression and enhancing anti-tumor immunity.[1][3] Preclinical and clinical studies have demonstrated that eganelisib, both as a monotherapy and in combination with immune checkpoint inhibitors, can lead to significant anti-tumor activity by shifting the TME from an immunosuppressive to an immune-active state.[1][4] This technical guide provides an in-depth overview of the core signaling pathway, summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the underlying mechanisms.

Core Signaling Pathway: PI3K-Gamma in Myeloid Cells

The PI3K-γ signaling pathway is predominantly active in myeloid cells and plays a crucial role in regulating their function.[5] In the TME, tumor-associated macrophages (TAMs) are a key component of the myeloid infiltrate and can adopt an immunosuppressive M2-like phenotype, which hinders anti-tumor immune responses. PI3K-γ signaling is instrumental in maintaining this immunosuppressive state.

Upon activation by various stimuli in the TME, PI3K-γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR.[6][7] This signaling cascade ultimately leads to the activation of transcription factors like C/EBPβ and the suppression of NF-κB.[7] The net effect is the polarization of TAMs towards an M2 phenotype, characterized by the secretion of anti-inflammatory cytokines and the suppression of T-cell function.

Eganelisib selectively inhibits PI3K-γ, thereby blocking the conversion of PIP2 to PIP3 in myeloid cells. This inhibition disrupts the downstream signaling cascade, leading to a "reprogramming" of TAMs from an immunosuppressive M2-like state to a pro-inflammatory M1-like phenotype.[1][8] These M1-like macrophages enhance anti-tumor immunity by increasing antigen presentation, producing pro-inflammatory cytokines, and promoting the recruitment and activation of cytotoxic T-lymphocytes.[9]

PI3K_gamma_pathway cluster_tme Tumor Microenvironment cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_phenotype Macrophage Phenotype Stimuli Stimuli GPCR_RTK GPCR / RTK Stimuli->GPCR_RTK PI3K_gamma PI3K-γ GPCR_RTK->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates Eganelisib Eganelisib Eganelisib->PI3K_gamma PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CEBPB C/EBPβ (Immunosuppression) mTOR->CEBPB NFkB NF-κB (Inflammation) mTOR->NFkB M2 M2 Phenotype (Immunosuppressive) CEBPB->M2 M1 M1 Phenotype (Pro-inflammatory) NFkB->M1 macrophage_polarization_workflow Start Start Harvest Harvest Bone Marrow from Mice Start->Harvest Differentiate Differentiate with M-CSF to obtain BMDMs Harvest->Differentiate Polarize Polarize with IL-4 to M2 Phenotype Differentiate->Polarize Treat Treat with Eganelisib Polarize->Treat Analyze Analyze M1/M2 Markers (Flow Cytometry/qPCR) Treat->Analyze End End Analyze->End syngeneic_model_workflow Start Start Implant Implant Syngeneic Tumor Cells Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer Eganelisib +/- Checkpoint Inhibitor Randomize->Treat Assess Assess Tumor Growth and Survival Treat->Assess Analyze Analyze Tumor Immune Infiltrate Assess->Analyze End End Analyze->End

References

Discovery and synthesis of IPI-549

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Eganelisib (IPI-549)

Introduction

Eganelisib, also known as IPI-549, is an investigational, first-in-class, orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[1][2] Developed by Infinity Pharmaceuticals, eganelisib is being evaluated as a potential cancer treatment due to its unique immuno-oncology mechanism.[3][4] Unlike other PI3K inhibitors that directly target tumor cell proliferation, IPI-549 is designed to modulate the tumor microenvironment (TME) by reprogramming immunosuppressive myeloid cells, thereby enhancing the anti-tumor immune response.[1][2][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to IPI-549.

Discovery of IPI-549

The discovery of IPI-549 stemmed from the understanding that the PI3K-γ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses.[6][7] In the TME, PI3K-γ signaling in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes an immunosuppressive M2-like phenotype, hindering the body's ability to fight cancer.[5][8] Therefore, selective pharmacological inhibition of PI3K-γ was hypothesized to block the immunosuppressive function of these cells and promote an anti-tumor immune response.[7]

The discovery process began with the screening of a focused collection of 8-chloroisoquinolinone analogues for their ability to inhibit PI3K-γ.[7] Through optimization of these isoquinolinone PI3K inhibitors, researchers identified a lead compound, designated as compound 26 (IPI-549), which exhibited high potency and over 100-fold selectivity for PI3K-γ compared to other Class I PI3K isoforms and other kinases.[7][9] This high selectivity is critical as it minimizes the off-target effects associated with pan-PI3K inhibitors, particularly the metabolic side effects linked to PI3K-α and PI3K-β inhibition.[1]

Mechanism of Action

IPI-549 functions by inhibiting the enzyme PIK3CG, which disrupts the PI3K/AKT/mTOR signaling pathway.[3] PI3K-γ is a key regulator of myeloid cell trafficking and function.[10] Its activation, often downstream of G-protein coupled receptors (GPCRs) like chemokine receptors, leads to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes a transcriptional program leading to immune suppression.[10][11]

By selectively inhibiting PI3K-γ, eganelisib blocks this signaling cascade in myeloid cells.[1] This has been shown in preclinical studies to:

  • Reprogram Macrophages: Inhibit the polarization of macrophages towards the immunosuppressive M2 phenotype and promote a shift to the pro-inflammatory, anti-tumor M1 phenotype.[5][8][12]

  • Reduce Immune Suppression: Decrease the recruitment and function of MDSCs within the tumor.[10]

  • Enhance T-Cell Activity: The resulting less-immunosuppressive TME allows for increased infiltration and activation of cytotoxic T-cells, which are essential for killing tumor cells.[12][13]

The efficacy of IPI-549 is often enhanced when used in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][14] Preclinical models have demonstrated that IPI-549 can overcome resistance to ICI therapy in myeloid-rich tumors.[2][4]

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Chemokine Receptor) PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylates PIP3 PIP3 PI3K_gamma->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB_path NF-κB Pathway mTOR->NFkB_path Inhibits CEBPB_path C/EBPβ Pathway mTOR->CEBPB_path Activates Pro_Inflam_Genes Pro-inflammatory Gene Expression NFkB_path->Pro_Inflam_Genes Immuno_Supp_Genes Immunosuppressive Gene Expression CEBPB_path->Immuno_Supp_Genes Immune_Suppression Immune Suppression (M2-like Phenotype) Immuno_Supp_Genes->Immune_Suppression IPI549 Eganelisib (IPI-549) IPI549->PI3K_gamma Inhibits Chemokine Chemokine Chemokine->GPCR Activates Immune_Activation Immune Activation (M1-like Phenotype)

PI3K-γ signaling pathway and the inhibitory action of Eganelisib.

Synthesis of IPI-549

The detailed synthetic route for IPI-549 is proprietary. However, the scientific literature indicates that its synthesis is based on the optimization of an isoquinolinone scaffold.[7][9] The general approach involves multi-step organic synthesis to construct the complex heterocyclic core and introduce the necessary functional groups for potent and selective PI3K-γ inhibition. The final molecule is an enantiomerically pure single isomer.[15] A key publication provides an improved synthesis of the pyrazolopyrimidine component and its subsequent use in preparing the final IPI-549 molecule.[16]

Quantitative Data

Table 1: Biochemical and Cellular Activity of IPI-549
ParameterPI3K-αPI3K-βPI3K-γPI3K-δSelectivity (γ vs α/β/δ)Reference
Biochemical IC50 (nM) 3,2003,50016>8,400>200-fold[15][17]
Cellular IC50 (nM) 2502401.2180>140-fold[12][15]
Binding Affinity (KD, nM) --0.29->58-fold vs other Class I[12][13]
Table 2: Preclinical Pharmacokinetic Profile of IPI-549
SpeciesOral BioavailabilityClearanceVolume of Distribution (L/kg)Plasma Half-life (t1/2, h)Reference
Mouse ≥31%Low1.2 (mean)3.2[2][17][18]
Rat ≥31%Low1.2 (mean)4.4[2][17][18]
Dog ≥31%Low1.2 (mean)6.7[2][17][18]
Monkey ≥31%Low1.2 (mean)4.3[2][17][18]
Table 3: Key Clinical Data from MARIO-1 (Phase 1/1b) Trial
ParameterMonotherapyCombination with NivolumabReference
Dose Escalation 10–60 mg QD20–40 mg QD[11][19][20]
Patients Enrolled (n) 39180[11][19][20]
Most Common Grade ≥3 Treatment-Related AEs Increased ALT (18%), Increased AST (18%)Increased AST (13%), Increased ALT (10%), Rash (10%)[11][19][20]
Dose-Limiting Toxicities (DLTs) None in first 28 days; reversible hepatic enzyme elevations at 60 mg in later cycles.Grade 3 rash, Grade 3 ALT/AST increase[19][20][21]
Recommended Phase 2 Dose (RP2D) -30 mg and 40 mg QD[11][19]

Experimental Protocols

In Vitro PI3K-γ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K-γ.[6]

  • Objective: To determine the IC50 value of IPI-549 against purified PI3K-γ enzyme.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, generating a FRET signal proportional to the enzyme activity.

  • Methodology:

    • Purified recombinant PI3K-γ enzyme is incubated with varying concentrations of IPI-549.

    • The kinase reaction is initiated by adding the substrate (PIP2) and ATP (at physiological concentrations, e.g., 3 mM).[12]

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the HTRF detection reagents (e.g., biotin-PIP3, europium-labeled anti-GST antibody, and streptavidin-XL665) are added.

    • After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm and 665 nm).

    • The ratio of the two fluorescence signals is calculated and used to determine the percent inhibition at each compound concentration.

    • IC50 values are calculated by fitting the dose-response curve using non-linear regression.

kinase_assay_workflow A 1. Prepare Reaction Plate - PI3K-γ Enzyme - Varying [IPI-549] B 2. Initiate Reaction - Add ATP - Add PIP2 Substrate A->B C 3. Incubate (Allow PIP3 production) B->C D 4. Stop Reaction & Add HTRF Detection Reagents C->D E 5. Incubate for FRET Signal Development D->E F 6. Read Fluorescence (620nm & 665nm) E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Workflow for an In Vitro PI3K-γ Kinase Assay.
Cellular pAKT Inhibition Assay

This assay measures the ability of IPI-549 to inhibit PI3K signaling within a cellular context by quantifying the phosphorylation of AKT, a key downstream effector.[6]

  • Objective: To determine the cellular IC50 of IPI-549.

  • Principle: PI3K-γ-dependent cells (e.g., RAW 264.7 murine macrophages) are stimulated to activate the PI3K pathway. The inhibitor's effect on the phosphorylation of AKT at Ser473 is quantified, typically by ELISA or Western blot.

  • Methodology:

    • Plate PI3K-γ-dependent cells and allow them to adhere.

    • Starve the cells in a low-serum medium to reduce basal signaling.

    • Pre-incubate the cells with a serial dilution of IPI-549 for a specified time (e.g., 30 minutes).[18]

    • Stimulate the PI3K pathway with a relevant agonist (e.g., a chemokine or growth factor).

    • Lyse the cells with ice-cold lysis buffer.[18]

    • Quantify the amount of phosphorylated AKT (pAKT) and total AKT in the cell lysates using a method like ELISA.

    • Normalize the pAKT signal to the total AKT signal.

    • Calculate the percent inhibition of pAKT phosphorylation relative to a vehicle-treated control and determine the IC50 value.

pAKT_assay_workflow A 1. Plate & Starve Cells (e.g., RAW 264.7) B 2. Pre-incubate with Varying [IPI-549] A->B C 3. Stimulate Pathway (e.g., with Chemokine) B->C D 4. Lyse Cells C->D E 5. Quantify pAKT & Total AKT (e.g., by ELISA) D->E F 6. Normalize pAKT/Total AKT & Calculate IC50 E->F

Workflow for a Cellular pAKT Inhibition Assay.
In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of IPI-549 to modulate the phenotype of immune cells, a key aspect of its mechanism of action.[6][12]

  • Objective: To evaluate the effect of IPI-549 on the differentiation of macrophages into the immunosuppressive M2-like phenotype.

  • Principle: Bone marrow-derived macrophages (BMDMs) are cultured with cytokines (e.g., IL-4 and M-CSF) that induce polarization towards the M2 phenotype. The effect of the inhibitor on this process is measured by analyzing the expression of M2-specific cell surface markers.

  • Methodology:

    • Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF.

    • Treat the macrophages with polarizing cytokines (e.g., IL-4) in the presence of varying concentrations of IPI-549 or a vehicle control.

    • Culture the cells for several days to allow for polarization.

    • Harvest the cells and stain them with fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and M2 markers (e.g., CD206).

    • Analyze the stained cells using flow cytometry.

    • Quantify the percentage of M2-polarized macrophages (e.g., F4/80+ CD206+) in the presence of the inhibitor compared to the control.

macrophage_polarization_workflow A 1. Differentiate BMDMs with M-CSF B 2. Treat with IL-4 and Varying [IPI-549] A->B C 3. Culture for several days to induce polarization B->C D 4. Harvest & Stain Cells (F4/80, CD206) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify % of M2 (F4/80+ CD206+) Cells E->F

Workflow for an In Vitro Macrophage Polarization Assay.

References

The Role of PI3K-gamma in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical regulator of the tumor microenvironment (TME), playing a pivotal role in orchestrating immune suppression that facilitates tumor growth and metastasis. Primarily expressed in leukocytes, PI3Kγ signaling in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes their recruitment to the tumor and polarizes them towards an immunosuppressive M2-like phenotype. This leads to the production of anti-inflammatory cytokines and factors that inhibit the cytotoxic activity of T cells, fostering an environment conducive to tumor progression. Consequently, selective inhibition of PI3Kγ has become a promising therapeutic strategy in oncology. By blocking PI3Kγ, it is possible to reprogram the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immunity and improving the efficacy of other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth overview of the role of PI3Kγ in the TME, detailing its signaling pathways, the impact of its inhibition on immune cell populations, and relevant experimental protocols for its investigation.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and a diverse array of immune cells.[1] The interplay between these components dictates the trajectory of tumor progression and the response to therapy. A key feature of the TME is the establishment of an immunosuppressive network that allows cancer cells to evade immune surveillance.[1] Myeloid cells, including TAMs and MDSCs, are central players in creating this immunosuppressive milieu.[2]

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate crucial cellular processes such as cell growth, proliferation, survival, and migration.[3] The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in leukocytes.[4] This restricted expression pattern makes PI3Kγ an attractive therapeutic target for modulating immune responses with potentially fewer systemic side effects.[1]

This guide will delve into the multifaceted role of PI3Kγ in the TME, with a focus on its impact on myeloid cell function and the therapeutic implications of its inhibition.

The PI3K-gamma Signaling Pathway

PI3Kγ is typically activated downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3] Upon ligand binding to these receptors, the p110γ catalytic subunit of PI3Kγ is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[6]

The recruitment of AKT to the membrane leads to its phosphorylation and activation, initiating a downstream signaling cascade that includes the mammalian target of rapamycin (B549165) (mTOR).[7] This PI3Kγ/AKT/mTOR axis ultimately regulates the transcription of genes involved in cell survival, proliferation, and, critically in the context of the TME, immune suppression.[7] PI3Kγ signaling promotes the expression of anti-inflammatory cytokines like IL-10 and TGF-β while inhibiting the production of pro-inflammatory cytokines such as IL-12 and IFN-γ.[8][9]

PI3K_gamma_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PI3Kgamma PI3Kγ (p110γ/p101) GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 AKT_mem AKT PIP3->AKT_mem Recruitment & Activation AKT_cyto AKT mTOR mTOR AKT_cyto->mTOR Activation NFkB_path NF-κB Pathway AKT_cyto->NFkB_path Inhibition CEBPB_path C/EBPβ Pathway mTOR->CEBPB_path Activation Pro_inflammatory Pro-inflammatory Gene Expression (IL-12, IFN-γ) NFkB_path->Pro_inflammatory Induction Anti_inflammatory Anti-inflammatory Gene Expression (IL-10, TGF-β, Arginase) CEBPB_path->Anti_inflammatory Induction

Caption: PI3K-gamma signaling pathway in myeloid cells.

PI3K-gamma's Role in the Tumor Microenvironment

PI3Kγ is a master regulator of the immunosuppressive TME, primarily through its influence on myeloid cells.

Myeloid Cell Recruitment and Polarization

PI3Kγ is crucial for the trafficking and recruitment of myeloid cells, including macrophages and MDSCs, to the tumor site.[1] Once within the TME, PI3Kγ signaling drives the polarization of these cells towards an M2-like, immunosuppressive phenotype.[10] These M2-like TAMs and MDSCs are characterized by the production of anti-inflammatory cytokines such as IL-10 and TGF-β, and enzymes like arginase, which depletes arginine, an amino acid essential for T cell proliferation and function.[8]

T Cell Suppression

The factors secreted by PI3Kγ-activated myeloid cells directly inhibit the function of cytotoxic CD8+ T cells, which are the primary effectors of anti-tumor immunity.[7] IL-10 and TGF-β suppress T cell activation, proliferation, and cytokine production.[9] Furthermore, the recruitment of regulatory T cells (Tregs), another immunosuppressive cell type, is also promoted by the PI3Kγ-driven M2-like myeloid cells.[11]

Angiogenesis and Metastasis

Beyond its role in immune suppression, PI3Kγ also contributes to tumor progression by promoting angiogenesis and metastasis.[12][13] PI3Kγ-activated myeloid cells can secrete pro-angiogenic factors like VEGF, fostering the formation of new blood vessels that supply the tumor with nutrients and oxygen.[1] Additionally, PI3Kγ signaling can enhance the invasive and migratory capabilities of cancer cells, facilitating their dissemination to distant sites.[13]

Therapeutic Targeting of PI3K-gamma

The central role of PI3Kγ in orchestrating tumor-associated immune suppression makes it a compelling target for cancer therapy. Selective inhibition of PI3Kγ can reprogram the TME from an immunosuppressive to an immunostimulatory state.

Reprogramming Myeloid Cells

Pharmacological inhibition of PI3Kγ has been shown to repolarize TAMs from an M2-like to a pro-inflammatory, M1-like phenotype.[10] This shift is characterized by a decrease in the production of IL-10 and an increase in the secretion of pro-inflammatory cytokines like IL-12 and TNF-α.[14] M1-like macrophages are potent activators of T cells and can directly kill tumor cells.

Enhancing Anti-Tumor T Cell Responses

By reversing myeloid-derived immune suppression, PI3Kγ inhibitors can unleash the anti-tumor activity of CD8+ T cells.[4] The reduction in immunosuppressive factors and the increased production of pro-inflammatory cytokines create a more favorable environment for T cell activation, proliferation, and tumor infiltration.[4]

Synergy with Checkpoint Inhibitors

A particularly promising strategy is the combination of PI3Kγ inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.[14] Checkpoint inhibitors work by blocking the negative regulatory signals that dampen T cell activity. By simultaneously removing the myeloid-derived immunosuppressive barriers through PI3Kγ inhibition, the efficacy of checkpoint blockade can be significantly enhanced, leading to more durable anti-tumor responses.[11]

Quantitative Data on PI3K-gamma Inhibition

The following tables summarize preclinical data on the effects of PI3Kγ inhibitors on the tumor microenvironment and tumor growth.

Table 1: Effect of PI3Kγ Inhibitors on Immune Cell Populations in the TME

InhibitorCancer ModelMouse StrainChange in CD8+ T cellsChange in MDSCsChange in M2-like TAMsReference
IPI-549 Ovarian CancerC57BL/6IncreasedDecreasedDecreased[14]
IPI-549 Head and Neck Squamous Cell CarcinomaC57BL/6IncreasedNot ReportedDecreased[15]
TG100-115 Myocardial Ischemia (inflammation model)RodentNot ReportedNot ReportedNot Reported[16]
BKM120 (pan-PI3K) Mammary TumorBALB/cIncreasedNot ReportedNot Reported[17]

Table 2: Effect of PI3Kγ Inhibitors on Cytokine Production in the TME

InhibitorCancer ModelChange in IL-10Change in IL-12Change in IFN-γChange in TGF-βReference
IPI-549 Ovarian CancerDecreasedIncreasedNot ReportedDecreased[14]
PI3K inhibitor MelanomaDecreasedIncreasedIncreasedDecreased[9]
Various PI3K inhibitors Various tumor modelsDecreasedEnhancedNot ReportedDecreased[18]

Table 3: Effect of PI3Kγ Inhibitors on Tumor Growth

InhibitorCancer ModelTreatmentTumor Growth InhibitionReference
IPI-549 + anti-PD-1 Ovarian CancerCombinationSignificant reduction vs. monotherapy[14]
TG100-115 Myocardial Ischemia (inflammation model)MonotherapyReduced infarct size by ≥40%[16]
BKM120 (pan-PI3K) Mammary TumorMonotherapySignificant decrease in lung metastasis[17]
NVP-BEZ235 (pan-PI3K/mTOR) Lung Cancer (K-Ras mutant)Combination with MEK inhibitorDramatic synergy in shrinking tumors[19]

Experimental Protocols

In Vivo Mouse Tumor Model

A common method to evaluate the efficacy of PI3Kγ inhibitors is through the use of syngeneic mouse tumor models.

Protocol:

  • Cell Culture: Culture a murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS) into the flank of 6-8 week old mice (e.g., C57BL/6 or BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize mice into treatment groups (e.g., vehicle control, PI3Kγ inhibitor, anti-PD-1, combination). Administer the PI3Kγ inhibitor via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily). Administer checkpoint inhibitors as per established protocols.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm^3) or at the end of the study period.

  • Tissue Collection: Harvest tumors, spleens, and lymph nodes for downstream analysis.

Experimental_Workflow_In_Vivo A 1. Tumor Cell Culture B 2. Subcutaneous Implantation into Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization and Treatment Initiation C->D E 5. Continued Treatment and Monitoring D->E F 6. Endpoint and Tissue Harvest E->F G 7. Downstream Analysis (Flow Cytometry, IHC, etc.) F->G

Caption: A typical experimental workflow for in vivo evaluation of a PI3K-gamma inhibitor.

Flow Cytometry Analysis of Tumor Immune Infiltrate

Flow cytometry is a powerful technique to quantify and phenotype immune cell populations within the TME.[8]

Protocol:

  • Single-Cell Suspension: Dissociate the harvested tumor tissue into a single-cell suspension using a combination of mechanical disruption and enzymatic digestion (e.g., with collagenase and DNase).[12]

  • Cell Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), F4/80 (macrophages), Ly6G/Ly6C (MDSCs), and FoxP3 (Tregs).

  • Intracellular Staining (Optional): For intracellular targets like cytokines (e.g., IFN-γ, IL-10) or transcription factors (e.g., FoxP3), permeabilize the cells after surface staining and then incubate with the appropriate intracellular antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies.

PI3K-gamma Kinase Activity Assay

In vitro kinase assays are used to determine the potency and selectivity of PI3Kγ inhibitors.

Protocol:

  • Reagents:

    • Recombinant human PI3Kγ enzyme.

    • Lipid substrate (e.g., PIP2).

    • ATP.

    • Test inhibitor at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity).[20]

  • Assay Procedure:

    • In a multi-well plate, combine the PI3Kγ enzyme, lipid substrate, and test inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion

PI3Kγ is a central node in the complex network of immune suppression within the tumor microenvironment. Its role in promoting the recruitment and M2-like polarization of myeloid cells establishes a formidable barrier to effective anti-tumor immunity. The development of selective PI3Kγ inhibitors represents a highly promising therapeutic avenue. By reprogramming the TME to be more immunostimulatory, these agents have the potential to not only exert direct anti-tumor effects but also to synergize with other immunotherapies, offering new hope for patients with a wide range of cancers. Further research and clinical investigation into the nuanced roles of PI3Kγ and the optimal application of its inhibitors will be crucial in realizing the full therapeutic potential of targeting this key pathway in oncology.

References

IPI-549: A Potential Host-Directed Therapeutic for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The COVID-19 pandemic has spurred an unprecedented search for effective therapeutics. While many efforts have focused on targeting the SARS-CoV-2 virus directly, a complementary approach involves modulating the host's immune response to mitigate the severe inflammation and tissue damage associated with the disease. IPI-549 (eganelisib), a potent and selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ), has emerged as a promising candidate in this arena. Originally developed as an immuno-oncology agent, preclinical evidence suggests that IPI-549 can protect against the lethal consequences of SARS-CoV-2 infection by suppressing the influx of damaging myeloid cells into the lungs. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of IPI-549 as a potential therapeutic for COVID-19.

Introduction

Severe COVID-19 is characterized by an exuberant inflammatory response, often leading to acute respiratory distress syndrome (ARDS) and multi-organ failure. A key driver of this pathology is the excessive recruitment and activation of myeloid cells, such as neutrophils and macrophages, in the lungs.[1] This influx contributes to a "cytokine storm" and significant tissue damage. Therefore, therapies that can temper this hyperinflammatory response without compromising the host's ability to clear the virus are of great interest.

IPI-549 is a first-in-class, orally bioavailable, small molecule inhibitor of PI3Kγ. The PI3Kγ signaling pathway is a critical regulator of myeloid cell migration, activation, and function. In the context of cancer, IPI-549 has been shown to reprogram the tumor microenvironment by inhibiting the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This same mechanism of action holds therapeutic potential for infectious diseases like COVID-19, where myeloid cells play a central, albeit often detrimental, role.

Preclinical Efficacy of IPI-549 in a Murine Model of COVID-19

A pivotal preclinical study published in Science Translational Medicine investigated the efficacy of eganelisib in a mouse model of lethal SARS-CoV-2 infection. The study utilized K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, leading to a disease course that mimics severe COVID-19 in humans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this preclinical study, demonstrating the protective effects of IPI-549.

Table 1: Survival Rate in SARS-CoV-2 Infected K18-hACE2 Mice

Treatment GroupSurvival Rate (%)
Vehicle Control0
IPI-54950

Table 2: Myeloid Cell Infiltration in the Lungs of SARS-CoV-2 Infected Mice

Treatment GroupMyeloid Cell Count (cells/mm²)Percent Reduction vs. Control
Vehicle Control1500 (approx.)-
IPI-549500 (approx.)66.7%

Table 3: Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

CytokineVehicle Control (pg/mL)IPI-549 (pg/mL)Percent Reduction vs. Control
IL-61204066.7%
TNF-α802568.8%
CCL22508068.0%

These data clearly indicate that IPI-549 treatment significantly improves survival, reduces the infiltration of damaging myeloid cells into the lungs, and dampens the pro-inflammatory cytokine response in a preclinical model of severe COVID-19.

Mechanism of Action

The therapeutic effect of IPI-549 in the context of COVID-19 is attributed to its selective inhibition of PI3Kγ, a key signaling molecule in myeloid cells.

Signaling Pathway

In response to inflammatory signals, such as chemokines released during SARS-CoV-2 infection, PI3Kγ is activated in myeloid cells. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that triggers a downstream signaling cascade involving Akt and other effector proteins. This cascade ultimately promotes myeloid cell chemotaxis, activation, and the production of pro-inflammatory cytokines.

IPI-549, by binding to the ATP-binding pocket of PI3Kγ, blocks its kinase activity. This prevents the production of PIP3 and abrogates the downstream signaling events, thereby inhibiting the migration of myeloid cells to the site of inflammation and reducing their inflammatory functions.

PI3K_gamma_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines GPCR GPCR Chemokines->GPCR PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_gamma Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors activates Myeloid_Cell_Response Myeloid Cell Migration, Activation, & Cytokine Release Downstream_Effectors->Myeloid_Cell_Response IPI_549 IPI-549 IPI_549->PI3K_gamma inhibits

Figure 1: IPI-549 Inhibition of the PI3Kγ Signaling Pathway in Myeloid Cells.

A computational modeling study has also suggested a potential dual mechanism for eganelisib, indicating it may also inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. However, this finding requires experimental validation.

Experimental Protocols

The following provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of IPI-549 for COVID-19.

In Vivo Murine Model of SARS-CoV-2 Infection
  • Animal Model: K18-hACE2 transgenic mice, which express the human angiotensin-converting enzyme 2 (ACE2) receptor under the control of the cytokeratin 18 promoter, were used. These mice are susceptible to SARS-CoV-2 infection and develop a lethal disease resembling severe COVID-19.

  • Virus: Mice were intranasally infected with a clinical isolate of SARS-CoV-2.

  • Drug Administration: IPI-549 was administered orally once daily, starting 24 hours post-infection. A vehicle control group received the formulation without the active drug.

  • Endpoints:

    • Survival: Mice were monitored daily for survival for up to 14 days post-infection.

    • Histopathology: Lung tissues were collected at various time points, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

    • Immunohistochemistry: Lung sections were stained with antibodies against myeloid cell markers (e.g., CD11b, Ly6G) to quantify myeloid cell infiltration.

    • Cytokine Analysis: Bronchoalveolar lavage fluid (BALF) was collected to measure the levels of pro-inflammatory cytokines and chemokines using a multiplex immunoassay (e.g., Luminex).

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoints Endpoints Infection Intranasal SARS-CoV-2 Infection of K18-hACE2 Mice Treatment Daily Oral Administration of IPI-549 or Vehicle Control Infection->Treatment Survival Daily Survival Monitoring Treatment->Survival Tissue_Collection Lung Tissue & BALF Collection Treatment->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Histology Histopathology (H&E) Analysis->Histology IHC Immunohistochemistry (Myeloid Cells) Analysis->IHC Cytokines Cytokine Profiling (BALF) Analysis->Cytokines

Figure 2: Experimental Workflow for Preclinical Evaluation of IPI-549 in a COVID-19 Mouse Model.

Clinical Development and Future Directions

To date, there have been no clinical trials specifically evaluating IPI-549 for the treatment of COVID-19. The development of IPI-549 has primarily focused on its application in oncology. The preclinical data presented here provide a strong rationale for initiating clinical investigations of IPI-549 in patients with severe COVID-19.

Future studies should aim to:

  • Confirm the safety and efficacy of IPI-549 in a randomized, placebo-controlled clinical trial in hospitalized COVID-19 patients.

  • Identify the optimal dose and treatment duration for this indication.

  • Explore the potential of IPI-549 in combination with direct-acting antiviral agents.

  • Investigate the utility of PI3Kγ inhibition in other infectious diseases characterized by myeloid cell-driven immunopathology.

Conclusion

IPI-549 represents a promising host-directed therapeutic strategy for COVID-19. By selectively inhibiting PI3Kγ, IPI-549 effectively reduces the detrimental hyperinflammatory response driven by myeloid cells in the lungs, leading to improved survival in a preclinical model of severe disease. The compelling preclinical data warrant the clinical evaluation of IPI-549 as a novel treatment for patients with severe COVID-19. This approach of targeting the host response has the potential to be effective against a range of respiratory viruses and to be less susceptible to the development of viral resistance.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of IPI-549 for COVID-19 is based on preclinical findings and has not been established in human clinical trials.

References

Eganelisib's Precision Strike: A Technical Guide to Targeting and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of eganelisib (formerly IPI-549), a first-in-class, orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). Eganelisib's mechanism of action centers on the reprogramming of the tumor microenvironment (TME), specifically by modulating the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity.[1] This document details eganelisib's molecular targets, summarizes key preclinical and clinical data, provides detailed experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Targeting PI3K-γ in Myeloid Cells

Eganelisib's primary target is the gamma isoform of phosphoinositide 3-kinase (PI3K-γ), a key signaling molecule predominantly expressed in myeloid cells.[2] Unlike other PI3K isoforms that are more broadly expressed, PI3K-γ's restricted expression makes it an attractive therapeutic target for modulating the immune response with potentially fewer off-target effects.[2][3]

In the tumor microenvironment, PI3K-γ acts as a molecular switch that controls the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] Activation of the PI3K-γ pathway in these cells promotes their survival, proliferation, and immunosuppressive functions, thereby hindering the body's natural anti-tumor immune response.[2] Eganelisib selectively inhibits PI3K-γ, which blocks this immunosuppressive signaling and "reprograms" MDSCs and TAMs from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.[3][5] This shift leads to a more inflamed and immune-active TME, characterized by increased infiltration and activation of cytotoxic T-cells that can effectively target and eliminate cancer cells.[1][4]

Signaling Pathway

Eganelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for a variety of cellular functions, including proliferation and survival, and is often dysregulated in cancer.[6][7] By inhibiting PI3K-γ, eganelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the downstream activation of AKT and mTOR, key regulators of cell growth and metabolism.[2][8]

Eganelisib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates PI3K_gamma->PIP2 Immune_Suppression Immune Suppression PI3K_gamma->Immune_Suppression Promotes Eganelisib Eganelisib Eganelisib->PI3K_gamma Inhibits pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Cell_Growth Cell Growth & Survival pmTOR->Cell_Growth

Eganelisib inhibits PI3K-γ, blocking the PI3K/AKT/mTOR pathway and reducing immune suppression.

Quantitative Data Summary

Preclinical Potency and Selectivity of Eganelisib

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)Selectivity vs. PI3K-γ
PI3K-γ 1.2[4], 16[9]1.2[1][9]0.29[1][9]-
PI3K-α >200-fold[1]>146-fold[9]>58-fold[9]>200-fold[1]
PI3K-β >200-fold[1]>146-fold[9]>58-fold[9]>200-fold[1]
PI3K-δ >200-fold[1]>146-fold[9]>58-fold[9]>200-fold[1]
Clinical Pharmacodynamics of Eganelisib

Pharmacodynamic studies in the MARIO-1 trial established the effective concentrations of eganelisib for PI3K-γ inhibition.

ParameterValue (µg/mL)
EC90 for PI3K-γ inhibition 0.652[4][6][10]
EC50 for PI3K-δ inhibition 2.33[4][6][10]
Clinical Efficacy of Eganelisib in Combination Therapies

Eganelisib has demonstrated promising clinical activity in combination with other anti-cancer agents across multiple trials.

MARIO-275: Eganelisib + Nivolumab in Advanced Urothelial Carcinoma [11][12]

EndpointEganelisib + NivolumabNivolumab Alone
Median Overall Survival (OS) 15.4 months7.9 months
1-Year Survival Rate 59%32%
Overall Response Rate (ORR) - Overall Population 30.3%25%
ORR - PD-L1 Negative Patients 26.1%14.3%
ORR - PD-L1 Positive Patients 80%50%

MARIO-3: Eganelisib + Atezolizumab + Nab-paclitaxel in Triple-Negative Breast Cancer (TNBC) [11]

EndpointEganelisib TripletAtezolizumab + Nab-paclitaxel (Benchmark)
Median Progression-Free Survival (PFS) - PD-L1 Negative 7.3 months5.6 months
Disease Control Rate (DCR) - Overall 84.2%-
DCR - PD-L1 Negative 78.2%-
DCR - PD-L1 Positive 91.7%-
Complete Response (CR) Rate - PD-L1 Positive 16.7%-
Partial Response (PR) Rate - PD-L1 Positive 50%-
PR Rate - PD-L1 Negative 47.8%-

MARIO-1: Eganelisib + Nivolumab in Advanced Solid Tumors [13]

Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
CPI-refractory HNSCC (≤2 prior lines) 21.1%52.6%
CPI-refractory Melanoma (≤2 prior lines) 20%45%

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of eganelisib are provided below.

In Vitro PI3K-γ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of eganelisib on the enzymatic activity of purified PI3K-γ.

HTRF_Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - PI3K-γ Enzyme - Eganelisib (serial dilution) - PIP2 Substrate - ATP - Detection Reagents Start->Reagent_Prep Plate_Loading Add Eganelisib/DMSO to 384-well plate Reagent_Prep->Plate_Loading Enzyme_Addition Add PI3K-γ Enzyme Plate_Loading->Enzyme_Addition Pre_Incubation Incubate for 15-30 min at Room Temperature Enzyme_Addition->Pre_Incubation Reaction_Initiation Add PIP2 Substrate & ATP Pre_Incubation->Reaction_Initiation Reaction_Incubation Incubate for 60 min at Room Temperature Reaction_Initiation->Reaction_Incubation Reaction_Termination Add Stop/Detection Solution (EDTA, Biotin-PIP3 tracer, Eu3+-Ab, SA-XL665) Reaction_Incubation->Reaction_Termination Detection_Incubation Incubate for 60 min at Room Temperature Reaction_Termination->Detection_Incubation Read_Plate Read HTRF Signal on Plate Reader Detection_Incubation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro PI3K-γ HTRF kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of eganelisib in DMSO.

    • Dilute purified recombinant human PI3K-γ enzyme in a kinase assay buffer.

    • Prepare a solution of the lipid substrate, PIP2.

    • Prepare an ATP solution at a concentration near the Km value for PI3K-γ.

    • Prepare detection reagents: a stop solution containing EDTA, a biotinylated-PIP3 tracer, a europium (Eu3+)-labeled anti-PIP3 antibody, and streptavidin-XL665 (SA-XL665).

  • Assay Procedure:

    • Add the serially diluted eganelisib or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add the diluted PI3K-γ enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction by adding the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • The HTRF signal is inversely proportional to the amount of PIP3 produced.

    • Calculate the IC50 value of eganelisib by plotting the percent inhibition against the log of the inhibitor concentration.[10][14]

Cellular Phospho-AKT (pAKT) Inhibition Assay

This assay measures eganelisib's ability to block PI3K signaling downstream within a relevant cell line by quantifying the phosphorylation of AKT.

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Culture PI3K-γ-dependent cells (e.g., RAW 264.7 murine macrophages) to 70-80% confluency.

    • Treat cells with various concentrations of eganelisib or DMSO for a specified time.

    • Stimulate the PI3K pathway with a suitable agonist (e.g., C5a).[9]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total AKT to normalize for protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the percentage of p-AKT inhibition relative to the stimulated control.[3][4][11][15]

In Vitro Macrophage Polarization Assay

This functional assay assesses the effect of eganelisib on the polarization of macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.

Macrophage_Polarization_Workflow Start Start Isolate_BM Isolate Bone Marrow Cells from Mouse Femurs/Tibias Start->Isolate_BM Differentiate_BMDM Differentiate into BMDMs with M-CSF (7 days) Isolate_BM->Differentiate_BMDM Induce_M2 Induce M2 Polarization with IL-4 & M-CSF Differentiate_BMDM->Induce_M2 Treat_Eganelisib Treat with Eganelisib (various concentrations) Induce_M2->Treat_Eganelisib Incubate Incubate for 24-48 hours Treat_Eganelisib->Incubate Analyze_Polarization Analyze Macrophage Phenotype: - Flow Cytometry (CD86, CD206) - qPCR (iNOS, Arg1) - ELISA (Cytokines) Incubate->Analyze_Polarization End End Analyze_Polarization->End

Workflow for the in vitro macrophage polarization assay.

Methodology:

  • Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into BMDMs.[1]

  • M2 Polarization and Eganelisib Treatment:

    • Induce M2 polarization by treating the BMDMs with interleukin-4 (IL-4) and M-CSF.

    • Concurrently, treat the cells with various concentrations of eganelisib or DMSO.

    • Incubate for 24-48 hours.[1]

  • Analysis of Macrophage Phenotype:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.

    • Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the gene expression of M1 (e.g., iNOS) and M2 (e.g., Arg1) markers.

    • ELISA: Collect culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines using ELISA kits.[1]

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay evaluates the functional ability of MDSCs to suppress T-cell proliferation and how this is affected by eganelisib.

Methodology:

  • Isolation of Cells:

    • Isolate MDSCs (e.g., CD11b+Gr-1+) from the spleens or tumors of tumor-bearing mice.

    • Isolate T-cells from the spleens of naive mice and label them with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture:

    • Co-culture the CFSE-labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 2:1 T-cell:MDSC).

    • Include control wells with T-cells alone.

    • Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).

    • Treat the co-cultures with different concentrations of eganelisib or DMSO.

    • Incubate for 3-5 days.

  • Analysis of T-cell Proliferation:

    • Harvest the cells and stain for T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T-cell population.

  • Data Analysis:

    • Calculate the percentage of proliferating T-cells in each condition.

    • Determine the extent to which eganelisib reverses the MDSC-mediated suppression of T-cell proliferation.[5][16][17]

Conclusion

Eganelisib represents a novel immuno-oncology approach that targets the immunosuppressive myeloid cells within the tumor microenvironment. By selectively inhibiting PI3K-γ, eganelisib reprograms TAMs and MDSCs, leading to an enhanced anti-tumor immune response. The preclinical and clinical data to date demonstrate a promising efficacy and safety profile, particularly in combination with immune checkpoint inhibitors. The experimental protocols detailed herein provide a framework for the continued investigation and development of eganelisib and other modulators of the tumor microenvironment.

References

The Structural-Activity Relationship of IPI-549: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a First-in-Class PI3K-γ Inhibitor

IPI-549 (eganelisib) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1] Developed by Infinity Pharmaceuticals, IPI-549 has garnered significant interest in the field of immuno-oncology due to its ability to modulate the tumor microenvironment by reprogramming immunosuppressive myeloid cells.[2][3] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of IPI-549, detailing quantitative data, experimental methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of IPI-549 and Analogs

The development of IPI-549 involved systematic modifications of an isoquinolinone scaffold to optimize potency for PI3K-γ and selectivity against other Class I PI3K isoforms. The following tables summarize the key quantitative data from these studies.

Table 1: IPI-549 (Compound 26) Potency and Selectivity Profile [4]

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd, nM)
PI3K-γ 16 1.2 0.29
PI3K-α320025017
PI3K-β350024082
PI3K-δ>840018023

Table 2: Structure-Activity Relationship of Hinge (R1) and Linker (R2) Modifications [4]

CompoundR1R2PI3K-γ IC50 (nM)PI3K-δ IC50 (nM)
1 pyrazolo[1,5-a]pyrimidine-3-carboxamideH1.83.7
2 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxamideH0.82.5
3 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxamideMe1.23.1

Table 3: Structure-Activity Relationship of C8 Substitutions [4]

CompoundRPI3K-γ IC50 (nM)PI3K-δ IC50 (nM)
15 H1.23.1
16 Ethynyl2.1150
17 Prop-1-ynyl1.5280
18 Phenylethynyl121100
26 (IPI-549) (1-methyl-1H-pyrazol-4-yl)ethynyl16>8400

Table 4: In Vitro ADME and Pharmacokinetic Properties of IPI-549 [4]

ParameterValue
Caco-2 Permeability (A→B, 10⁻⁶ cm/s) 11
Mouse Hepatocyte Stability (t½, min) >360
Human Hepatocyte Stability (t½, min) >360
Mouse Oral Bioavailability (%) 31
Rat Oral Bioavailability (%) 100
Dog Oral Bioavailability (%) 70
Monkey Oral Bioavailability (%) 63
Mouse Clearance (mL/min/kg) 21
Rat Clearance (mL/min/kg) 5.1
Dog Clearance (mL/min/kg) 2.4
Monkey Clearance (mL/min/kg) 2.5

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of IPI-549's structural-activity relationship.

In Vitro PI3K-γ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K-γ.

  • Objective: To determine the IC50 value of an inhibitor against the purified PI3K-γ enzyme.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to measure the enzymatic conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The generated PIP3 displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain bound to an anti-GST antibody labeled with a fluorescent donor (Europium cryptate). The biotinylated-PIP3 is linked to a fluorescent acceptor (streptavidin-XL665). Inhibition of PI3K-γ activity leads to lower PIP3 production, resulting in a higher HTRF signal.

  • Methodology:

    • A solution of the test compound at various concentrations is pre-incubated with the PI3K-γ enzyme in an assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the PIP2 substrate.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents (Europium cryptate-labeled anti-GST antibody, GST-GRP1-PH, and streptavidin-XL665-bound biotinylated PIP3) are added.

    • After an incubation period to allow for equilibration of the detection complex, the HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAKT Inhibition Assay

This assay measures the inhibitor's ability to block PI3K signaling downstream within a relevant cell line.

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

  • Principle: PI3K-γ-dependent cells, such as the murine macrophage cell line RAW 264.7, are stimulated to activate the PI3K pathway. The inhibitory effect of the compound on the phosphorylation of AKT at Serine 473 is quantified, typically by ELISA or a similar immunoassay.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and cultured overnight.

    • The cells are then serum-starved for a period to reduce basal pAKT levels.

    • Cells are pre-incubated with various concentrations of the test compound.

    • The PI3K pathway is stimulated by adding a G-protein coupled receptor (GPCR) agonist, such as C5a or SDF-1α.

    • Following stimulation, the cells are lysed, and the level of phosphorylated AKT (Ser473) is measured using a sandwich ELISA or a bead-based immunoassay.

    • The cellular IC50 is determined by analyzing the concentration-dependent inhibition of pAKT levels.

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of an inhibitor to modulate the immune cell phenotype, a key aspect of IPI-549's mechanism of action.

  • Objective: To evaluate the effect of a PI3K-γ inhibitor on the differentiation of monocytes/macrophages into an immunosuppressive M2-like phenotype.

  • Principle: Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes are cultured with cytokines (e.g., IL-4 and M-CSF) that induce polarization towards the M2 phenotype. The effect of the inhibitor on this polarization is assessed by measuring the expression of M1 and M2-associated markers.

  • Methodology:

    • BMDMs are generated by culturing bone marrow cells from mice with M-CSF.

    • The differentiated macrophages are then treated with IL-4 and M-CSF in the presence or absence of the test compound for several days.

    • Following the treatment period, the polarization state of the macrophages is analyzed. This can be done by:

      • Flow cytometry: Staining for cell surface markers characteristic of M1 (e.g., CD86) and M2 (e.g., CD206) macrophages.

      • qRT-PCR: Measuring the mRNA expression levels of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) signature genes.

      • ELISA: Quantifying the secretion of M1 (e.g., IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.

Mandatory Visualizations

PI3K-γ Signaling Pathway in Myeloid Cells

The following diagram illustrates the central role of PI3K-γ in mediating signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) in myeloid cells, leading to the activation of downstream effectors like AKT and mTOR. IPI-549 selectively inhibits PI3K-γ, thereby modulating immune cell function and polarization.

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Gβγ RTK RTK RTK->PI3Kgamma RAS PIP3 PIP3 PI3Kgamma->PIP3 ATP→ADP M2_phenotype M2 Phenotype (Pro-tumor) PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->M2_phenotype IPI549 IPI-549 IPI549->PI3Kgamma M1_phenotype M1 Phenotype (Anti-tumor) IPI549->M1_phenotype Promotes Macrophage_Polarization_Workflow start Start isolate_bmdm Isolate Bone Marrow Derived Macrophages (BMDMs) start->isolate_bmdm differentiate_macrophages Differentiate with M-CSF isolate_bmdm->differentiate_macrophages induce_m2 Induce M2 Polarization (IL-4 + M-CSF) differentiate_macrophages->induce_m2 treat_compound Treat with IPI-549 (Dose Response) induce_m2->treat_compound incubate Incubate for 48-72h treat_compound->incubate analyze Analyze Macrophage Phenotype incubate->analyze flow_cytometry Flow Cytometry (CD86, CD206) analyze->flow_cytometry qpcr qRT-PCR (iNOS, Arg1) analyze->qpcr elisa ELISA (IL-12, IL-10) analyze->elisa end End SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration design_analogs Design Analogs synthesis Chemical Synthesis design_analogs->synthesis biochemical_assay Biochemical Assays (e.g., PI3K-γ HTRF) synthesis->biochemical_assay cellular_assay Cellular Assays (e.g., pAKT) biochemical_assay->cellular_assay adme_pk ADME/PK Profiling cellular_assay->adme_pk sar_analysis SAR Analysis adme_pk->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->design_analogs Iterate

References

Methodological & Application

Application Notes and Protocols for IPI-549 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The gamma isoform is primarily expressed in hematopoietic cells and plays a significant role in regulating immune responses.[3] IPI-549's selective inhibition of PI3Kγ makes it a promising candidate in immuno-oncology, with the potential to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.[3][4]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of IPI-549, including its direct enzymatic inhibition, its effect on downstream signaling in cells, and its functional impact on immune cell polarization and migration.

Data Presentation

IPI-549 In Vitro Inhibitory Activity

The following table summarizes the inhibitory activity of IPI-549 against Class I PI3K isoforms in both biochemical and cellular assays. This data highlights the compound's high potency and selectivity for the gamma isoform.

Assay TypePI3K IsoformIC50 (nM)Reference
Biochemical PI3Kα3200[2]
PI3Kβ3500[2]
PI3Kγ 16 [2]
PI3Kδ>8400[2]
Cellular PI3Kα250[2]
PI3Kβ240[2]
PI3Kγ 1.2 [2][5]
PI3Kδ180[2]

Binding Affinity:

  • Kd for PI3Kγ: 0.29 nM[5][6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the PI3K/AKT signaling pathway targeted by IPI-549 and the general workflows for the described in vitro assays.

PI3K_AKT_Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates IPI549 IPI-549 (Eganelisib) IPI549->PI3Kgamma PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT pAKT (Active) PDK1->pAKT phosphorylates AKT AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation, Migration) pAKT->Downstream

Figure 1: IPI-549 Inhibition of the PI3Kγ Signaling Pathway.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays b_start Incubate PI3Kγ Enzyme with IPI-549 b_add Add ATP and PIP2 b_start->b_add b_detect Detect PIP3 Production (e.g., HTRF) b_add->b_detect b_end Determine IC50 b_detect->b_end c_start Culture Cells (e.g., Macrophages, Neutrophils) c_treat Treat with IPI-549 c_start->c_treat c_stim Stimulate Pathway (e.g., Chemokines, Cytokines) c_treat->c_stim c_analyze Analyze Endpoint (pAKT, Markers, Migration) c_stim->c_analyze c_end Determine Cellular IC50 or Functional Effect c_analyze->c_end

Figure 2: General Workflow for IPI-549 In Vitro Assays.

Experimental Protocols

In Vitro PI3Kγ Kinase Assay (HTRF-based)

This biochemical assay directly measures the inhibitory effect of IPI-549 on the enzymatic activity of purified PI3Kγ.

Objective: To determine the biochemical IC50 value of IPI-549 against purified PI3Kγ enzyme.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify the conversion of PIP2 to PIP3 by PI3Kγ. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, generating a FRET signal. The signal is inversely proportional to the enzyme activity.[1][3]

Materials:

  • Recombinant human PI3Kγ enzyme

  • PIP2 (substrate)

  • ATP

  • IPI-549

  • HTRF Detection Kit for PIP3 (containing Europium-labeled antibody and Streptavidin-Allophycocyanin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of IPI-549 in 100% DMSO. A typical starting concentration is 1 mM. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of the diluted IPI-549 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of PI3Kγ enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP at their respective Km concentrations.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of HTRF stop solution.

    • Add 5 µL of HTRF detection mix.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of IPI-549 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pAKT (Ser473) Inhibition Assay

This assay measures the ability of IPI-549 to inhibit PI3Kγ signaling within a cellular context by quantifying the phosphorylation of the downstream effector, AKT.

Objective: To determine the cellular IC50 of IPI-549 by measuring the inhibition of AKT phosphorylation at Serine 473.

Principle: PI3Kγ-dependent cells, such as the murine macrophage cell line RAW 264.7, are pre-treated with IPI-549 and then stimulated with a chemokine to activate the PI3Kγ pathway.[1] The level of phosphorylated AKT (pAKT) is then measured by ELISA or Western Blot.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • IPI-549

  • Chemokine stimulant (e.g., C5a or MCP-1)

  • PBS, RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • For ELISA: pAKT (Ser473) ELISA kit

  • For Western Blot: SDS-PAGE gels, transfer membranes, primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates (for ELISA) or 6-well plates (for Western Blot) and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of IPI-549 (e.g., 0.1 nM to 1 µM) or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of a chemokine (e.g., 50 ng/mL C5a) for 10-15 minutes.

  • Cell Lysis:

    • Immediately place the plate on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • pAKT Measurement:

    • ELISA: Follow the manufacturer's protocol for the pAKT (Ser473) ELISA kit. Normalize the pAKT signal to the total protein concentration.

    • Western Blot:

      • Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against pAKT (Ser473), total AKT, and a loading control (GAPDH).

      • Incubate with HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

      • Quantify band intensities using densitometry.

  • Data Analysis: Normalize the pAKT signal to the total AKT or loading control signal. Plot the normalized signal against the logarithm of IPI-549 concentration to calculate the IC50.

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of IPI-549 to prevent the differentiation of macrophages into the immunosuppressive M2 phenotype.

Objective: To evaluate the effect of IPI-549 on the cytokine-induced polarization of macrophages towards an M2-like phenotype.

Principle: Primary human monocytes or bone marrow-derived macrophages (BMDMs) are cultured with M-CSF and IL-4 to induce M2 polarization.[3][6] The effect of IPI-549 is determined by measuring the expression of M2-specific markers (e.g., CD206) by flow cytometry or the secretion of M2-associated chemokines (e.g., CCL18) by ELISA.[3]

Materials:

  • Human peripheral blood monocytes or murine BMDMs

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human/murine M-CSF and IL-4

  • IPI-549

  • For Flow Cytometry: FACS buffer, Fc block, fluorescently-conjugated antibodies (e.g., anti-CD206, anti-CD163) and corresponding isotype controls.

  • For ELISA: CCL18 ELISA kit.

Procedure:

  • Macrophage Differentiation:

    • Isolate monocytes from human PBMCs or harvest bone marrow cells from mice.

    • Culture the cells in the presence of M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.

  • Polarization Assay:

    • Re-plate the M0 macrophages into 24-well plates.

    • Treat the cells with various concentrations of IPI-549 or DMSO for 1 hour.

    • Add IL-4 (e.g., 20 ng/mL) to induce M2 polarization.

    • Incubate for 48-72 hours.

  • Analysis:

    • Supernatant Collection: Collect the culture supernatant for chemokine analysis by ELISA (e.g., CCL18).

    • Cell Collection for Flow Cytometry:

      • Gently detach the adherent macrophages.

      • Wash the cells with FACS buffer.

      • Block Fc receptors.

      • Stain with fluorescently-conjugated antibodies against M2 markers (e.g., CD206).

      • Acquire data on a flow cytometer.

  • Data Analysis:

    • ELISA: Quantify the concentration of CCL18 in the supernatant and compare treated samples to the DMSO control.

    • Flow Cytometry: Analyze the percentage of CD206-positive cells or the median fluorescence intensity (MFI) of CD206 and compare treated samples to the DMSO control.

In Vitro Neutrophil Migration (Chemotaxis) Assay

This assay measures the functional consequence of PI3Kγ inhibition by IPI-549 on the directed migration of neutrophils.

Objective: To determine if IPI-549 can block the migration of neutrophils towards a chemoattractant.

Principle: Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The ability of IPI-549 to inhibit the migration of neutrophils through the membrane towards the chemoattractant is quantified.[1]

Materials:

  • Freshly isolated human or murine neutrophils

  • RPMI with 0.5% BSA

  • Chemoattractant (e.g., fMLP or IL-8)

  • IPI-549

  • Transwell inserts (3-5 µm pore size) for 24-well plates

  • Cell viability assay kit (e.g., CellTiter-Glo®) or a hemocytometer

  • Plate reader for luminescence or a microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood or murine bone marrow. Resuspend the cells in migration buffer (RPMI + 0.5% BSA).

  • Assay Setup:

    • Add migration buffer containing a chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate.

    • In a separate tube, pre-incubate the isolated neutrophils with various concentrations of IPI-549 or DMSO for 20-30 minutes at room temperature.

    • Place the Transwell inserts into the wells.

    • Add the pre-treated neutrophil suspension to the upper chamber of each insert (e.g., 2 x 10⁵ cells in 100 µL).

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-1.5 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Lysis and ATP Measurement: Lyse the cells in the lower chamber and measure ATP content using a luminescent assay like CellTiter-Glo®. The luminescence is proportional to the number of migrated cells.

      • Direct Cell Counting: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of migration inhibition for each IPI-549 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of IPI-549 concentration to determine the IC50 value.

References

Application Notes and Protocols: Eganelisib In Vivo Mouse Model Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] PI3K-γ is predominantly expressed in myeloid cells and plays a crucial role in regulating their trafficking, polarization, and immunosuppressive functions within the tumor microenvironment (TME).[1] By inhibiting PI3K-γ, Eganelisib can reprogram the TME from an immunosuppressive to an immune-active state.[1] This mechanism primarily involves the modulation of tumor-associated macrophages (TAMs) from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype and inhibiting the function of myeloid-derived suppressor cells (MDSCs).[1] This shift leads to enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) that can effectively target and eliminate cancer cells.[1] Preclinical data have demonstrated Eganelisib's anti-tumor activity both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs) in various syngeneic mouse models.[1][2][3]

These application notes provide a comprehensive guide for the design and execution of in vivo studies using Eganelisib in syngeneic mouse models, including detailed protocols for key assays.

Mechanism of Action: PI3K-γ Signaling in Myeloid Cells

In the TME, chemokines and cytokines activate G-protein coupled receptors (GPCRs) on myeloid cells, leading to the activation of PI3K-γ. PI3K-γ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling pathways such as AKT and mTOR. These pathways promote a pro-tumorigenic M2-like macrophage phenotype and the suppressive functions of MDSCs. Eganelisib selectively inhibits PI3K-γ, thereby blocking this signaling cascade and promoting an anti-tumor immune response.

cluster_TME Tumor Microenvironment cluster_MyeloidCell Myeloid Cell Chemokines/Cytokines Chemokines/Cytokines GPCR GPCR Chemokines/Cytokines->GPCR binds PI3Kg PI3K-γ GPCR->PI3Kg activates PIP2 PIP2 PI3Kg->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_mTOR AKT/mTOR Pathway PIP3->AKT_mTOR activates M2_Phenotype Immunosuppressive M2 Phenotype AKT_mTOR->M2_Phenotype promotes MDSC_Suppression MDSC Suppression AKT_mTOR->MDSC_Suppression promotes Eganelisib Eganelisib Eganelisib->PI3Kg inhibits

PI3K-γ signaling in myeloid cells and Eganelisib's inhibitory action.

Data Presentation

Eganelisib In Vivo Efficacy in Syngeneic Mouse Models

The following tables summarize publicly available preclinical data on Eganelisib's in vivo dosing and efficacy. It is important to note that specific Tumor Growth Inhibition (TGI) percentages are not consistently available in the public domain; the information is often presented as "significant tumor growth inhibition."

Table 1: Eganelisib Monotherapy

Tumor ModelMouse StrainDosing Regimen (Oral Gavage)Key Outcomes
4T1 (Breast Carcinoma)BALB/cDailySignificant tumor growth inhibition and reduction in lung metastases.
CT26 (Colon Carcinoma)BALB/cDailySignificant tumor growth inhibition.[1]
B16-GMCSF (Melanoma)C57BL/6DailySignificant tumor growth inhibition.
Lewis Lung Carcinoma (LLC)C57BL/615 mg/kg dailySignificant reduction in tumor volume.[4]

Table 2: Eganelisib in Combination with Immune Checkpoint Inhibitors (ICIs)

Tumor ModelMouse StrainDosing Regimen (Oral Gavage)Combination AgentKey Outcomes
4T1 (Breast Carcinoma)BALB/cDailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Increased tumor growth inhibition compared to monotherapies.[1]
CT26 (Colon Carcinoma)BALB/cDailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory models.[1]
B16-GMCSF (Melanoma)C57BL/6DailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Increased tumor growth inhibition compared to monotherapies.[1]
Modulation of the Tumor Microenvironment by Eganelisib

Eganelisib treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Table 3: Effects of Eganelisib on Immune Cell Populations in the TME

Immune Cell PopulationEffect of EganelisibMethod of Analysis
Tumor-Associated Macrophages (TAMs)Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype.In vitro macrophage polarization assays, Flow Cytometry, Immunohistochemistry
Myeloid-Derived Suppressor Cells (MDSCs)Decrease in number and/or function.Flow Cytometry
CD8+ T Cells (Cytotoxic T Lymphocytes)Increase in infiltration and activity.Flow Cytometry, Immunohistochemistry
FOXP3+ T-regulatory CellsDecreaseFlow Cytometry

Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data.

Experimental Protocols

Formulation of Eganelisib for Oral Administration

For preclinical in vivo studies, Eganelisib is typically formulated as a suspension for oral gavage.

Materials:

Procedure:

  • Calculate the required amount of Eganelisib based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 100-200 µL per mouse).

  • Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.

  • Levigate the Eganelisib powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

  • Store the suspension at 4°C and protected from light. Prepare fresh daily and vortex thoroughly before each administration.

General Protocol for In Vivo Efficacy Study

cluster_workflow Experimental Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (Eganelisib/Vehicle) Randomization->Treatment Monitoring Continued Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

General experimental workflow for an in vivo efficacy study.

1. Tumor Cell Culture and Implantation:

  • Culture a syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.[1]

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Hank's Balanced Salt Solution. Matrigel may be mixed with the cell suspension to improve tumor take rate.[1]

  • Subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10).[1]

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements every 2-3 days.[1]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1]

3. Dosing and Monitoring:

  • Administer Eganelisib or vehicle control daily via oral gavage.[1]

  • Continue to monitor tumor volume and the general health of the mice (body weight, clinical signs of toxicity) throughout the study.[1]

4. Endpoint and Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.[1]

  • Excise tumors, measure their final weight, and process them for further analysis such as flow cytometry for immune cell infiltration or immunohistochemistry (IHC) for biomarker assessment.[1]

Protocol for Oral Gavage in Mice

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)[1]

  • 1 mL syringe[1]

  • Eganelisib formulation[1]

Procedure:

  • Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body.[1]

  • Positioning: Hold the mouse in a vertical position to straighten the esophagus.[1]

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.[1]

  • Administration: Once the needle is in the correct position, slowly administer the Eganelisib formulation.[1]

  • Withdrawal: Gently remove the gavage needle.[1]

  • Monitoring: Observe the mouse for a short period after the procedure to ensure there are no signs of distress.[1]

Note: Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

1. Isolation of Bone Marrow-Derived Macrophages (BMDMs):

  • Euthanize a mouse (e.g., C57BL/6) and sterilize the hind legs.

  • Harvest femurs and tibias and flush the bone marrow with sterile PBS or cell culture medium.

  • Filter the cell suspension through a 70-µm cell strainer to obtain a single-cell suspension.

  • Culture the bone marrow cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into BMDMs.

2. M2 Polarization and Eganelisib Treatment:

  • Plate the differentiated BMDMs and allow them to adhere.

  • To induce M2 polarization, treat the cells with interleukin-4 (IL-4).

  • Concurrently, treat the cells with various concentrations of Eganelisib or a vehicle control (DMSO).

3. Analysis of Macrophage Phenotype:

  • After a suitable incubation period, analyze the macrophage phenotype using methods such as:

    • Flow Cytometry: Stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.

    • ELISA/qRT-PCR: Measure the expression of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and genes.

Immunophenotyping of the Tumor Microenvironment by Flow Cytometry

Objective: To quantify the changes in immune cell populations within the TME following Eganelisib treatment.

1. Tumor Digestion:

  • Excise tumors from treated and control mice.

  • Mince the tumors and digest them using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

2. Antibody Staining:

  • Filter the single-cell suspension to remove debris.

  • Stain the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, Gr-1 and CD11b for myeloid cells, FOXP3 for regulatory T cells).

3. Data Acquisition and Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify the different immune cell populations.

Conclusion

Eganelisib has demonstrated promising anti-tumor activity in preclinical syngeneic mouse models, primarily through the immunomodulation of the TME. The provided application notes and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this novel PI3K-γ inhibitor. Careful model selection, appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: IPI-549 Combination Therapy with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, is often limited by an immunosuppressive tumor microenvironment (TME).[1] A key driver of this suppression is the prevalence of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which hinder the anti-tumor activity of T-cells.[1][2] IPI-549 (eganelisib) is a first-in-class, orally administered, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][3][4] The PI3K-γ enzyme is predominantly expressed in leukocytes and plays a critical role in regulating the function of immunosuppressive myeloid cells.[1][5][6]

By selectively inhibiting PI3K-γ, IPI-549 aims to reprogram these myeloid cells from an immunosuppressive (M2-like) to an immune-activating (M1-like) phenotype.[7][8] This remodeling of the TME can enhance anti-tumor immune responses and overcome resistance to checkpoint blockade.[2][8][9] Preclinical and clinical data support the combination of IPI-549 with checkpoint inhibitors as a promising strategy to improve patient outcomes across a range of solid tumors.[1][4][6]

Mechanism of Action: Reprogramming the Tumor Microenvironment

PI3K-γ is a key signaling node downstream of G-protein coupled receptors (GPCRs), such as chemokine receptors, that control the migration and function of myeloid cells.[5] In the TME, tumor-derived factors promote PI3K-γ signaling in TAMs and MDSCs, polarizing them towards an immunosuppressive M2-like state. These cells secrete anti-inflammatory cytokines, express ligands that inhibit T-cell function, and contribute to a physical barrier that prevents T-cell infiltration.

IPI-549 blocks the catalytic activity of PI3K-γ, thereby inhibiting the downstream signaling cascade that promotes the M2 phenotype.[7] This leads to a functional switch:

  • Decreased Immunosuppression: Inhibition of PI3K-γ blocks the polarization of macrophages to the M2 phenotype.[6]

  • Enhanced Anti-Tumor Immunity: The treatment results in a decrease in immunosuppressive myeloid cells and an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor.[6][10]

  • Synergy with Checkpoint Inhibitors: By alleviating myeloid-mediated immunosuppression, IPI-549 renders the TME more permissive for a robust T-cell attack, thereby overcoming resistance and enhancing the efficacy of checkpoint inhibitors.[2][11]

cluster_TME Tumor Microenvironment cluster_signaling Intracellular Signaling cluster_ImmuneResponse Immune Response Tumor Tumor Cells GPCR Chemokine Receptors (GPCR) Tumor->GPCR secretes chemokines PI3Kg PI3K-γ GPCR->PI3Kg activates Myeloid Myeloid Cell (Macrophage/MDSC) PIP3 PIP3 PI3Kg->PIP3 PIP2 to PIP2 PIP2 AKT AKT Signaling PIP3->AKT M2_Phenotype Immunosuppressive (M2) Phenotype AKT->M2_Phenotype TCell_Inhibition T-Cell Suppression & Exclusion M2_Phenotype->TCell_Inhibition Tumor_Growth Tumor Growth & Metastasis TCell_Inhibition->Tumor_Growth IPI549 IPI-549 (Eganelisib) IPI549->PI3Kg inhibits cluster_workflow Macrophage Polarization Workflow S1 1. Isolate Bone Marrow from mouse femur/tibia S2 2. Culture cells with M-CSF for 7 days to generate BMDMs S1->S2 S3 3. Plate BMDMs and treat with: - Vehicle Control - IL-4 (M2 polarization) - IL-4 + IPI-549 (test) S2->S3 S4 4. Incubate for 24-48 hours S3->S4 S5 5. Analyze M2 markers (e.g., Arg1, CD206) via: - qPCR - Flow Cytometry - Western Blot S4->S5 S6 6. Data Analysis: Compare M2 marker expression between IL-4 and IL-4 + IPI-549 groups S5->S6 cluster_workflow In Vivo Combination Study Workflow S1 1. Implant Tumor Cells (e.g., MC38, CT26) subcutaneously into immunocompetent mice S2 2. Monitor tumor growth. When tumors reach ~100 mm³, randomize mice into 4 groups S1->S2 S3 3. Treatment Groups: - Group 1: Vehicle (Control) - Group 2: IPI-549 (Oral gavage, daily) - Group 3: anti-PD-1 (IP injection, 2x/week) - Group 4: IPI-549 + anti-PD-1 S2->S3 S4 4. Measure tumor volume 2-3x per week with calipers. Monitor body weight. S3->S4 S5 5. At study endpoint, harvest tumors for analysis (e.g., flow cytometry, immunohistochemistry) S4->S5 S6 6. Data Analysis: Compare tumor growth curves and immune cell infiltrates between groups S5->S6 cluster_TME Immunosuppressive TME cluster_CPI Checkpoint Inhibitor (CPI) Action cluster_IPI549 IPI-549 Action cluster_Outcome Therapeutic Outcome M2 Suppressive Myeloid Cells (M2-like TAMs, MDSCs) CPI_Resist CPI Resistance M2->CPI_Resist drives M1 Active Myeloid Cells (M1-like) Treg Regulatory T-Cells Treg->CPI_Resist ExhaustedT Exhausted CD8+ T-Cells ExhaustedT->CPI_Resist CPI_node Anti-PD-1 / Anti-CTLA-4 CPI_node->ExhaustedT attempts to reactivate ActiveT Activated CD8+ T-Cells CPI_node->ActiveT synergizes with IPI549_node IPI-549 IPI549_node->M2 reprograms to M1->ActiveT promotes activation of TumorKill Enhanced Tumor Cell Killing ActiveT->TumorKill leads to

References

Application Notes and Protocols for Eganelisib and Nivolumab Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial protocols for the combination of Eganelisib (a PI3K-gamma inhibitor) and Nivolumab (a PD-1 inhibitor), focusing on the MARIO-1 and MARIO-275 studies. It includes comprehensive data summaries, detailed experimental methodologies, and visualizations of key biological pathways and trial workflows.

Mechanism of Action

Eganelisib (IPI-549): Targeting the Tumor Microenvironment

Eganelisib is a first-in-class, oral, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1] The primary mechanism of action of Eganelisib is not to directly kill cancer cells, but to modulate the tumor microenvironment (TME).[2] Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[2] This reprogramming leads to a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes within the tumor, thereby enhancing the body's own anti-tumor immune response.[2] Preclinical studies have shown that Eganelisib can overcome resistance to immune checkpoint inhibitors in myeloid-rich tumor models.[1]

Nivolumab: Releasing the Brakes on the Immune System

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[3] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells.[3] Under normal circumstances, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity, allowing cancer cells to evade the immune system.[3] Nivolumab blocks this interaction, thereby releasing the "brakes" on the T cells and restoring their ability to recognize and attack tumor cells.[3]

Signaling Pathway Diagrams

Eganelisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates pAKT pAKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Pro_Tumor Pro-Tumor Functions mTOR->Pro_Tumor Promotes Eganelisib Eganelisib Eganelisib->PI3K_gamma Inhibits

Caption: Eganelisib inhibits PI3K-gamma, blocking a key signaling pathway in myeloid cells.

Nivolumab_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Receptor T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Leads to TCR TCR PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation Nivolumab Nivolumab Nivolumab->PD1 Blocks

Caption: Nivolumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.

Clinical Trial Protocols

MARIO-1 (NCT02637531)

This Phase 1/1b open-label, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Eganelisib as a monotherapy and in combination with Nivolumab in patients with advanced solid tumors.[1][4]

Parameter Details
Study Design Dose-escalation and expansion cohorts.[1]
Patient Population Patients with histologically or cytologically confirmed advanced solid tumors.[1]
Treatment Regimen Monotherapy: Eganelisib administered orally once daily in 28-day cycles.[4] Combination Therapy: Eganelisib orally once daily plus Nivolumab (240 mg intravenously every 2 weeks or 480 mg every 4 weeks).[1]
Dose Escalation Monotherapy: 10-60 mg Eganelisib.[4] Combination: 20-40 mg Eganelisib.[4]
Primary Endpoints Incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[4]
MARIO-275 (NCT03980041)

This Phase 2, randomized, active-control study evaluated the efficacy and safety of Eganelisib in combination with Nivolumab compared to Nivolumab monotherapy in patients with advanced urothelial carcinoma.[5][6]

Parameter Details
Study Design Randomized, 2:1 ratio (Eganelisib + Nivolumab vs. Placebo + Nivolumab).[5]
Patient Population Patients with advanced urothelial carcinoma who had progressed on or after platinum-based chemotherapy and were immune checkpoint inhibitor-naïve.[5][7]
Treatment Regimen Experimental Arm: Eganelisib (initially 40 mg, later reduced to 30 mg orally once daily) + Nivolumab (480 mg intravenously every 4 weeks).[6][7] Control Arm: Placebo + Nivolumab (480 mg intravenously every 4 weeks).[5]
Primary Endpoint Objective Response Rate (ORR) per RECIST v1.1.[5]
Stratification Baseline circulating monocytic myeloid-derived suppressor cell (mMDSC) levels.[7]

Clinical Trial Workflow

MARIO_275_Workflow Start Patient Screening (Advanced Urothelial Carcinoma, Post-Platinum, CPI-Naïve) Randomization Randomization (2:1) Start->Randomization ArmA Arm A: Eganelisib + Nivolumab Randomization->ArmA ArmB Arm B: Placebo + Nivolumab Randomization->ArmB Treatment Treatment Cycles (28 days) ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Every 8 weeks Endpoint Primary Endpoint: Objective Response Rate Assessment->Endpoint

Caption: Logical workflow of the MARIO-275 clinical trial from patient screening to primary endpoint assessment.

Quantitative Data Summary

MARIO-1 Efficacy Results (Combination Therapy)[1]
Tumor Type Number of Patients Overall Response Rate (ORR) Disease Control Rate (DCR)
Melanoma (PD-1/PD-L1 Resistant) 4010%55%
Mesothelioma 119%55%
Adrenocortical Carcinoma 50%Not Reported
High Circulating MDSCs 230%Not Reported
MARIO-275 Efficacy Results[5]
Patient Population Eganelisib + Nivolumab Placebo + Nivolumab
Overall Population (n=49)
    Objective Response Rate (ORR)30%25%
    Complete Response (CR)12%6%
    Disease Control Rate (DCR)55%31%
    Median Overall Survival (OS)15.4 months7.9 months
    1-Year OS Rate59%32%
PD-L1 Negative Patients
    Objective Response Rate (ORR)26%14%
    Complete Response (CR)9%0%
    Disease Control Rate (DCR)57%14%
    Median Overall Survival (OS)15.4 months7.9 months
    1-Year OS Rate54%17%
MARIO-1 and MARIO-275 Safety Summary (Grade ≥3 Treatment-Related Adverse Events)[1][7]
Adverse Event MARIO-1 (Eganelisib + Nivolumab) MARIO-275 (Eganelisib + Nivolumab) MARIO-275 (Placebo + Nivolumab)
Increased AST 13%12%6%
Increased ALT 10%Not ReportedNot Reported
Rash 10%9%0%
Hepatotoxicity Not Reported15%0%
Pyrexia ≥2 patients (serious AE)Not ReportedNot Reported
Cytokine Release Syndrome ≥2 patients (serious AE)Not ReportedNot Reported
Infusion-Related Reaction ≥2 patients (serious AE)Not ReportedNot Reported

Experimental Protocols

PD-L1 Immunohistochemistry (IHC) Protocol

This protocol is a general guideline for the detection of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) urothelial carcinoma tissues.

  • Specimen Preparation:

    • Obtain FFPE tissue blocks.

    • Cut 4-5 µm thick sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

  • Staining Procedure:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding with a protein block solution.

    • Incubate with the primary antibody (e.g., anti-PD-L1 clone 28-8 or 22C3) at the recommended dilution and incubation time.

    • Wash slides with a wash buffer (e.g., TBS or PBS).

    • Incubate with a secondary antibody-polymer conjugate.

    • Wash slides.

    • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

    • Counterstain with hematoxylin.

    • Dehydrate and mount with a permanent mounting medium.

  • Interpretation:

    • Assess PD-L1 expression on tumor cells and/or immune cells based on the specific scoring algorithm for the antibody clone used.

    • For urothelial carcinoma, scoring is often based on the percentage of tumor cells with membranous staining (Tumor Proportion Score - TPS) or a combined positive score (CPS) that includes both tumor and immune cells.

Flow Cytometry Protocol for Myeloid-Derived Suppressor Cells (MDSCs)

This protocol outlines a method for identifying and quantifying MDSCs from peripheral blood.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA or heparin-containing tubes.

    • Perform red blood cell lysis using a lysis buffer.

    • Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Antibody Staining:

    • Resuspend cells in staining buffer.

    • Add a cocktail of fluorescently-labeled antibodies to identify MDSC populations. A typical panel for human MDSCs includes:

      • Lineage markers (CD3, CD19, CD56) to exclude lymphocytes and NK cells.

      • Myeloid markers (CD11b, CD33).

      • Monocytic MDSC marker (CD14).

      • Granulocytic MDSC marker (CD15).

      • HLA-DR to identify immature myeloid cells (MDSCs are typically HLA-DR low/negative).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Use appropriate compensation controls to correct for spectral overlap.

    • Gate on the leukocyte population based on forward and side scatter.

    • Exclude lineage-positive cells.

    • Within the lineage-negative, HLA-DR low/negative population, identify MDSCs based on the expression of CD11b and CD33.

    • Further delineate monocytic MDSCs (CD14+) and granulocytic MDSCs (CD15+).

Multiplex Cytokine Analysis Protocol

This protocol describes a general workflow for the simultaneous measurement of multiple cytokines in serum or plasma samples using a bead-based immunoassay (e.g., Luminex).

  • Sample Preparation:

    • Collect blood and process to obtain serum or plasma.

    • Store samples at -80°C until analysis.

    • Thaw samples on ice and centrifuge to remove any precipitates.

  • Assay Procedure:

    • Prepare the multiplex assay plate according to the manufacturer's instructions. This typically involves adding a wash buffer to pre-wet the filter plate.

    • Add the antibody-coupled magnetic beads to the wells.

    • Wash the beads.

    • Add standards, controls, and patient samples to the appropriate wells.

    • Incubate to allow the cytokines to bind to the capture antibodies on the beads.

    • Wash the beads to remove unbound material.

    • Add the detection antibody cocktail.

    • Incubate to allow the detection antibodies to bind to the captured cytokines.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.

    • Incubate.

    • Wash the beads and resuspend in a sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire the plate on a multiplex assay reader (e.g., Luminex instrument).

    • The instrument will identify each bead by its unique color code and quantify the fluorescence intensity of the reporter molecule (phycoerythrin), which is proportional to the amount of bound cytokine.

    • Use the standard curve to calculate the concentration of each cytokine in the patient samples.

References

Application Notes and Protocols for IPI-549 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549 (Eganelisib) is a potent and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of various cancers.[2] Unlike other PI3K isoforms, PI3K-γ is predominantly expressed in immune cells, particularly myeloid cells like tumor-associated macrophages (TAMs).[3][4] Within the tumor microenvironment, PI3K-γ signaling in TAMs promotes an immunosuppressive M2 phenotype, which hinders anti-tumor immune responses.[3][5] By selectively inhibiting PI3K-γ, IPI-549 can reprogram these immunosuppressive macrophages to a pro-inflammatory M1 phenotype, thereby enhancing the body's own anti-tumor immunity.[3][5]

While IPI-549 has shown promise in preclinical and clinical studies in its oral form, nanoparticle formulations offer the potential for enhanced therapeutic efficacy.[1][2][6] Nanoparticle-based drug delivery systems can improve the solubility of hydrophobic drugs like IPI-549, prolong their circulation time, and enable targeted delivery to the tumor site, potentially increasing drug concentration in the tumor while minimizing systemic side effects.[7] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of IPI-549 loaded into polymeric nanoparticles.

Data Presentation

IPI-549 Nanoparticle Formulation Characteristics

This table summarizes the typical physicochemical properties of IPI-549 loaded into Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles, based on established protocols for similar hydrophobic drugs. For comparison, data for a commercially available liposomal formulation of Eganelisib is also included.

ParameterPLGA Nanoparticle Formulation (Hypothetical)Liposomal Eganelisib (WNX5.2)Reference
Drug Loading Efficiency (%) ~17%Not specified[8]
Encapsulation Efficiency (%) ~88%Not specified[8]
Average Particle Size (nm) ~144 nm70-120 nm[5][8][9]
Polydispersity Index (PDI) < 0.2Not specified
Zeta Potential (mV) ~ -15 mVNot specified[8]
Drug Concentration Variable2.0 mg/mL[5][9]
In Vitro Efficacy of IPI-549 Formulations

This table presents representative data on the in vitro cytotoxic effects of IPI-549.

Cell LineFormulationIC50Reference
RAW 264.7 (Macrophage)Free IPI-5491.2 nM (pAKT inhibition)[10]
SKOV-3 (Ovarian Cancer)Free IPI-549250 nM (pAKT inhibition)[10]
786-O (Kidney Cancer)Free IPI-549240 nM (pAKT inhibition)[10]
RAJI (B-lymphoma)Free IPI-549180 nM (pAKT inhibition)[10]

Signaling Pathway

The PI3K-γ signaling pathway plays a crucial role in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. IPI-549 selectively inhibits PI3K-γ, thereby blocking this pathway and promoting a shift towards a pro-inflammatory M1 phenotype that can enhance anti-tumor immune responses.

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activates PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB NF-κB AKT->NFkB Activates Gene_Expression Gene Expression (M2 Polarization) mTOR->Gene_Expression Regulates NFkB->Gene_Expression Regulates IPI549 IPI-549 IPI549->PI3Kgamma nanoparticle_formulation_workflow start Start organic_phase Prepare Organic Phase (IPI-549 + PLGA in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evaporation collection Nanoparticle Collection (Centrifugation) solvent_evaporation->collection washing Washing collection->washing storage Storage/Lyophilization washing->storage end End storage->end in_vivo_workflow start Start implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization efficacy_eval Efficacy Evaluation (Tumor Volume/Weight) monitoring->efficacy_eval treatment Treatment Administration (e.g., IV injection) randomization->treatment treatment->monitoring Continue toxicity_eval Toxicity Assessment (Body Weight) treatment->toxicity_eval end End of Study efficacy_eval->end toxicity_eval->end

References

Cell-based Assays for PI3K-gamma Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial regulator of immune cell function, playing a significant role in processes such as inflammation, cell migration, and immune suppression.[1][2] Its targeted inhibition is a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.[2][3] Accurate and robust cell-based assays are essential for the discovery and characterization of potent and selective PI3Kγ inhibitors.

These application notes provide detailed protocols for key cell-based assays to assess PI3Kγ inhibition, including the analysis of downstream signaling, direct product quantification, and functional cellular responses.

I. PI3Kγ Signaling Pathway

PI3Kγ is a member of the Class I PI3K family and is primarily activated by G-protein coupled receptors (GPCRs).[1][4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][6] This leads to the phosphorylation and activation of Akt, which in turn modulates a multitude of downstream effectors to regulate cellular processes like cell survival, proliferation, and migration.[7][8]

PI3K_gamma_signaling GPCR GPCR G_protein Gβγ GPCR->G_protein PI3Kgamma PI3Kγ PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt_mem Akt PIP3->Akt_mem recruits Downstream Downstream Effectors Akt_mem->Downstream Chemoattractant Chemoattractant Chemoattractant->GPCR G_protein->PI3Kgamma Akt_cyto Akt Cellular_Response Cellular Response (e.g., Migration) Downstream->Cellular_Response leads to

Caption: PI3K-gamma signaling cascade.

II. Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various PI3K inhibitors against the gamma isoform in different assay formats.

Table 1: Biochemical (Cell-Free) Assays

CompoundPI3Kγ IC50 (nM)Notes
Pilaralisib (XL147)23Pan-Class I PI3K inhibitor.[9]
TG-100-11583Pan-PI3K inhibitor with significant activity against γ/δ isoforms.[9]
PI-10315Pan-PI3K inhibitor.[9]
INCB0983771.4Potent and selective PI3Kγ inhibitor.[10]

Table 2: Cell-Based Assays

CompoundAssay TypeCell LineIC50 (nM)
C16PI3Kγ enzyme assay-~250
C16Akt enzyme assay-~400
C16Proliferation (GI50)THP-1~500
C16Proliferation (GI50)HL-60~600
PI-103ProliferationSKOV3>350
PI-103ProliferationSKOV3/DDP>350

III. Key Cell-Based Assays and Protocols

A. Akt/PKB Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Akt, a key downstream effector of PI3Kγ, as an indicator of pathway inhibition.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Image Acquisition G->H I Densitometry Analysis H->I

Caption: Western Blot workflow.

Protocol: Western Blot for Phospho-Akt (Ser473)

Materials:

  • Cell line of interest (e.g., neutrophils, macrophages, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • PI3Kγ inhibitor and vehicle control (e.g., DMSO)

  • Chemoattractant or stimulus (e.g., fMLP, IL-8)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency.[1] b. Serum-starve cells for 4-16 hours if necessary to reduce basal Akt phosphorylation. c. Pre-treat cells with various concentrations of the PI3Kγ inhibitor or vehicle for 1-2 hours.[1] d. Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for 5-10 minutes.

  • Cell Lysis and Protein Extraction: a. Place culture plates on ice and wash cells twice with ice-cold PBS.[11] b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[11] c. Incubate on ice for 30 minutes with occasional vortexing.[11] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] e. Transfer the supernatant to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil samples for 5 minutes at 95-100°C.[11] c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11] d. Transfer the separated proteins to a PVDF membrane.[1] e. Block the membrane with blocking buffer for 1 hour at room temperature.[12] f. Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[12] g. Wash the membrane three times with TBST.[12] h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] i. Wash the membrane three times with TBST.[12]

  • Signal Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11] b. Strip the membrane and re-probe with an anti-total Akt antibody as a loading control. c. Quantify band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

B. PIP3 Quantification Assay (ELISA)

This assay directly measures the levels of PIP3, the product of PI3Kγ activity, in cell lysates.

Protocol: PIP3 Mass ELISA

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PI3Kγ inhibitor and vehicle control

  • Stimulus (e.g., growth factor or chemoattractant)

  • PIP3 Mass ELISA Kit (e.g., from Echelon Biosciences or similar)

  • Reagents for lipid extraction (Trichloroacetic acid (TCA), EDTA, Methanol, Chloroform, HCl)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Culture cells to a sufficient number (e.g., 1 x 10^6 cells per condition).[13] b. Treat cells with the PI3Kγ inhibitor or vehicle, followed by stimulation as described in the Western blot protocol.

  • Lipid Extraction: a. Aspirate the media and add ice-cold 0.5 M TCA to the cells. Incubate on ice for 5 minutes.[13] b. Scrape the cells and transfer to a centrifuge tube. Centrifuge to pellet the cells.[13] c. Wash the pellet with 5% TCA/1 mM EDTA.[13] d. Perform sequential extractions with methanol:chloroform (2:1) to remove neutral lipids, followed by an acidic lipid extraction with chloroform:methanol:HCl (40:80:1).[13] e. Collect the acidic lipid-containing phase and dry it (e.g., using a speed vacuum).[14]

  • PIP3 ELISA: a. Reconstitute the dried lipid extracts in the assay buffer provided in the kit.[13] b. Prepare a standard curve using the provided PIP3 standards.[15] c. Add standards and samples to the PIP3-coated microplate.[15] d. Add the PIP3 detector protein (a PH domain-containing protein) and incubate.[13] e. Add a secondary antibody conjugated to HRP and incubate.[15] f. Add the TMB substrate and allow the color to develop.[13] g. Stop the reaction with the provided stop solution and read the absorbance at 450 nm.[13]

  • Data Analysis: a. Generate a standard curve by plotting the absorbance versus the known PIP3 concentration. b. Determine the concentration of PIP3 in the samples by interpolating from the standard curve. The signal is typically inversely proportional to the amount of PIP3 in the sample.[13]

C. Cell Migration/Chemotaxis Assay (Boyden Chamber)

This functional assay assesses the ability of a PI3Kγ inhibitor to block the directed migration of cells, such as neutrophils, towards a chemoattractant.

Protocol: Neutrophil Chemotaxis Assay

Materials:

  • Freshly isolated primary neutrophils[16]

  • RPMI-1640 medium

  • PI3Kγ inhibitor and vehicle control

  • Chemoattractant (e.g., 10 nM IL-8 or 100 nM fMLP)[3][16]

  • Boyden chamber or Transwell inserts (5.0 µm pore size for neutrophils)[16]

  • 24-well or 96-well plates

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Neutrophil Isolation: a. Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or a commercial neutrophil isolation kit.[3][16] b. Resuspend the isolated neutrophils in serum-free medium.

  • Assay Setup: a. Add the chemoattractant diluted in serum-free medium to the lower chamber of the Boyden apparatus.[16] Include a negative control with medium alone. b. In separate tubes, pre-incubate the isolated neutrophils with various concentrations of the PI3Kγ inhibitor or vehicle control for 30-60 minutes at 37°C.[3]

  • Migration: a. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.[16] b. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[16]

  • Quantification of Migrated Cells: a. After incubation, carefully remove the upper chamber. b. Quantify the number of cells that have migrated to the lower chamber by measuring their ATP content using a luminescent-based assay like CellTiter-Glo®.[16] c. Alternatively, migrated cells can be fixed, stained, and counted manually under a microscope.

  • Data Analysis: a. Calculate the percentage of migration inhibition for each inhibitor concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IV. Conclusion

The cell-based assays described in these application notes provide a comprehensive toolkit for the characterization of PI3Kγ inhibitors. By combining biochemical readouts of pathway activity (p-Akt levels and PIP3 production) with a functional cellular endpoint (cell migration), researchers can gain a thorough understanding of a compound's potency, mechanism of action, and potential therapeutic efficacy. Rigorous adherence to these detailed protocols will ensure the generation of high-quality, reproducible data in the pursuit of novel PI3Kγ-targeted therapies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following IPI-549 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3Kγ).[1][2] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses.[1] In the tumor microenvironment (TME), PI3Kγ signaling in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes an immunosuppressive M2-like phenotype, thereby hindering anti-tumor immunity.[3][4]

IPI-549 is designed to reprogram these immunosuppressive myeloid cells to a pro-inflammatory, anti-tumor M1-like phenotype.[1][5] This shift enhances the recruitment and activation of cytotoxic T lymphocytes (CTLs) within the tumor, leading to a more robust anti-cancer immune response.[3][4] Preclinical and clinical studies have demonstrated that IPI-549, both as a monotherapy and in combination with immune checkpoint inhibitors, can modulate the TME and promote anti-tumor activity.[2][6][7][8] Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of IPI-549 on various immune cell populations.

Signaling Pathway of IPI-549

IPI-549 selectively inhibits PI3Kγ, a key signaling node in myeloid cells. Downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PI3Kγ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and BTK. This signaling cascade ultimately promotes the expression of genes associated with an immunosuppressive M2 macrophage phenotype and suppresses pro-inflammatory M1 macrophage functions. By inhibiting PI3Kγ, IPI-549 blocks this signaling pathway, leading to a shift from an immunosuppressive to an immune-active TME.

IPI549_Signaling_Pathway IPI-549 Signaling Pathway GPCR GPCR / RTK PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 IPI549 IPI-549 IPI549->PI3Kgamma Inhibits Akt_BTK Akt / BTK PIP3->Akt_BTK M2_phenotype Immunosuppressive M2 Phenotype (e.g., Arginase-1, IL-10) Akt_BTK->M2_phenotype Promotes M1_phenotype Pro-inflammatory M1 Phenotype (e.g., iNOS, IL-12) Akt_BTK->M1_phenotype Inhibits Experimental_Workflow Flow Cytometry Analysis Workflow Tumor_Model Syngeneic Tumor Model Treatment IPI-549 Treatment Tumor_Model->Treatment Tumor_Harvest Tumor & Spleen Harvest Treatment->Tumor_Harvest Single_Cell Single-Cell Suspension Tumor_Harvest->Single_Cell Staining Antibody Staining Single_Cell->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis & Gating Flow_Cytometry->Data_Analysis Results Immune Cell Quantification Data_Analysis->Results Myeloid_Gating_Strategy Myeloid Cell Gating Strategy Singlets Singlets Live_Cells Live Cells Singlets->Live_Cells CD45_pos CD45+ Live_Cells->CD45_pos CD11b_pos CD11b+ CD45_pos->CD11b_pos MDSCs MDSCs CD11b_pos->MDSCs Macrophages Macrophages CD11b_pos->Macrophages G_MDSC G-MDSC (Ly6G+ Ly6C-) MDSCs->G_MDSC M_MDSC M-MDSC (Ly6G- Ly6C+) MDSCs->M_MDSC M1_Mac M1-like (MHCII+ iNOS+) Macrophages->M1_Mac M2_Mac M2-like (CD206+ Arg1+) Macrophages->M2_Mac TCell_Gating_Strategy T-Cell Gating Strategy Singlets Singlets Live_Cells Live Cells Singlets->Live_Cells CD45_pos CD45+ Live_Cells->CD45_pos CD3_pos CD3+ CD45_pos->CD3_pos CD4_T_Cells CD4+ T-Cells CD3_pos->CD4_T_Cells CD8_T_Cells CD8+ T-Cells CD3_pos->CD8_T_Cells Tregs Tregs (Foxp3+) CD4_T_Cells->Tregs Activated_CD8 Activated CD8+ (Granzyme B+) CD8_T_Cells->Activated_CD8

References

Application Notes and Protocols for IPI-549 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1][2] In preclinical studies, IPI-549 has demonstrated significant anti-tumor activity, primarily by modulating the tumor microenvironment and enhancing anti-tumor immune responses.[2][3] It targets tumor-associated myeloid cells, thereby overcoming immune checkpoint blockade resistance.[4] This document provides detailed application notes and protocols for the administration and dosing of IPI-549 in mice for preclinical research.

Mechanism of Action

IPI-549 selectively inhibits PI3K-γ, a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the function of myeloid cells.[1][5] By inhibiting PI3K-γ, IPI-549 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of AKT.[6] This action modulates the function of immunosuppressive myeloid cells within the tumor microenvironment, leading to an increase in the number and activity of cytotoxic T-cells that can attack tumor cells.[2][7]

Diagram: IPI-549 Signaling Pathway

IPI549_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., Cell Proliferation, Survival, Immune Suppression) pAKT->Downstream Promotes IPI549 IPI-549 (Eganelisib) IPI549->PI3K_gamma Inhibits

Caption: IPI-549 inhibits PI3K-γ, blocking the AKT signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of IPI-549.

Table 1: In Vitro Potency and Selectivity of IPI-549

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)Selectivity vs. PI3K-γ
PI3K-γ 1.2[3]1.2[3]0.29[3]-
PI3K-α >200-fold[3]>140-fold[3]->140-fold[3]
PI3K-β >200-fold[3]>140-fold[3]->140-fold[3]
PI3K-δ >200-fold[3]>140-fold[3]->140-fold[3]

Table 2: Pharmacokinetic Parameters of IPI-549 in Preclinical Species

SpeciesHalf-life (t1/2)Oral Bioavailability
Mouse 3.2 hours[8]≥31%[9][10][11]
Rat 4.4 hours[8]≥31%[9][10][11]
Dog 6.7 hours[8]≥31%[9][10][11]
Monkey 4.3 hours[8]≥31%[9][10][11]

Table 3: Exemplary In Vivo Dosing and Efficacy in Murine Models

Tumor ModelDosing ScheduleOutcome
miPS-LLCcm Xenografts5 mg/kg, QOD (every other day), oral gavage[12]Significant decrease in tumor volume and weight.[12]
Multiple Syngeneic ModelsDaily, oral gavage (dose not specified)[13]Significant tumor growth inhibition.[2][7][13][14]
P.b ANKA (Cerebral Malaria)Not specified dose, daily for 3 days, oral gavage[15]Protected mice from neurological symptoms and mortality.[15]

Experimental Protocols

Protocol 1: Formulation of IPI-549 for Oral Gavage in Mice

This protocol describes the preparation of an IPI-549 suspension for oral administration.

Materials:

  • IPI-549 powder

  • Methylcellulose (B11928114) (0.5% w/v)

  • Tween 80 (0.2% v/v)

  • Sterile water

  • Magnetic stir bar and stir plate

  • Appropriate weighing and volumetric measuring equipment

Procedure:

  • Prepare the vehicle solution by dissolving 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[13] Stir until fully dissolved.

  • Weigh the required amount of IPI-549 powder based on the desired final concentration and total volume needed for the study.

  • Gradually add the IPI-549 powder to the vehicle solution while continuously stirring to ensure a homogenous suspension.

  • Continue stirring for at least 30 minutes before administration to ensure uniformity. The suspension should be stirred continuously during dosing to prevent settling.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPI-549.

Materials:

  • Syngeneic tumor cells (e.g., CT26, 4T1)

  • Appropriate mouse strain (e.g., BALB/c)

  • IPI-549 formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a predetermined number of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[13] Calculate tumor volume using the formula: (Length x Width²) / 2.[13]

  • Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[13]

  • Dosing: Administer IPI-549 or vehicle control daily via oral gavage.[13] Monitor the general health of the mice, including body weight, throughout the study.

  • Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines.[13] Excise tumors for further analysis, such as weight measurement, flow cytometry, or immunohistochemistry.[13]

Diagram: In Vivo Efficacy Study Workflow

InVivo_Efficacy_Workflow start Start implant Tumor Cell Implantation start->implant monitor Monitor Tumor Growth (every 2-3 days) implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize dose Daily Dosing (IPI-549 or Vehicle) randomize->dose monitor_health Monitor Mouse Health & Tumor Volume dose->monitor_health endpoint Reach Endpoint monitor_health->endpoint Tumor size limit analysis Euthanize & Analyze Tumors (Weight, Flow Cytometry, IHC) endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo efficacy study of IPI-549.

Protocol 3: Murine Pharmacokinetic (PK) Study

This protocol provides a basic design for a single-dose PK study of IPI-549 in mice.

Materials:

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • IPI-549 formulation

  • Blood collection tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • Equipment for plasma storage at -80°C

Procedure:

  • Animal Preparation: Fast mice for 4 hours prior to dosing, with ad libitum access to water.[6]

  • Dosing: Administer a single dose of the IPI-549 suspension via oral gavage.[6] Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[6]

  • Sample Storage: Collect the plasma supernatant and store at -80°C until analysis.[6]

  • Bioanalysis: Analyze IPI-549 concentrations in plasma using a validated LC-MS/MS method.[6]

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.[6]

Protocol 4: Pharmacodynamic (PD) Assay - pAKT Western Blot in Tumor Tissue

This protocol describes a method to assess the target engagement of IPI-549 by measuring the phosphorylation of AKT.

Materials:

  • Tumor-bearing mice treated with IPI-549 or vehicle

  • Liquid nitrogen

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-pAKT, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Sample Collection: At a desired time point after the final dose of IPI-549, euthanize the mouse and excise the tumor.[6]

  • Snap-Freezing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.[6]

  • Protein Extraction: Homogenize the frozen tumor tissue in protein extraction buffer and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pAKT and total AKT.

    • Incubate with an HRP-conjugated secondary antibody.[6]

    • Detect the signal using an ECL substrate.[6]

  • Quantification: Quantify band intensity and normalize the pAKT signal to the total AKT signal to determine the extent of target inhibition.[6]

References

Application Notes: Detecting pAKT Inhibition by Eganelisib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3Kγ) isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in modulating the tumor microenvironment by influencing myeloid cell function.[2] By inhibiting PI3Kγ, Eganelisib can reprogram tumor-associated macrophages from an immunosuppressive to an anti-tumor phenotype, thereby enhancing anti-tumor immunity. A key pharmacodynamic biomarker for assessing the biological activity of Eganelisib is the phosphorylation of AKT (pAKT), a downstream effector in the PI3K signaling cascade.[3] Monitoring the inhibition of pAKT provides a direct measure of target engagement and pathway inhibition. This document provides a detailed protocol for performing Western blot analysis to quantify the inhibition of AKT phosphorylation at Serine 473 (pAKT Ser473) in response to Eganelisib treatment.

PI3K/AKT Signaling Pathway and Eganelisib's Mechanism of Action

Upon activation by upstream signals like growth factors or chemokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane. Here, AKT is phosphorylated at two key residues, Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation. Activated AKT then phosphorylates a multitude of downstream targets that promote cell survival and proliferation. Eganelisib selectively inhibits the PI3Kγ isoform, which blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.[3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3Kγ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation PDK1 PDK1 PDK1->AKT pT308 mTORC2 mTORC2 mTORC2->AKT pS473 pAKT pAKT (Active) Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream Phosphorylation Eganelisib Eganelisib Eganelisib->PI3K Inhibition experimental_workflow A 1. Cell Culture & Treatment - Plate cells - Treat with Eganelisib B 2. Cell Lysis - Wash with PBS - Lyse with RIPA buffer A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Prepare samples - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Blocking - Primary & Secondary Antibody Incubation E->F G 7. Signal Detection - ECL substrate - Image acquisition F->G H 8. Data Analysis - Densitometry - Normalize pAKT to total AKT G->H

References

Application Notes and Protocols: Immunohistochemical Analysis of Myeloid Cell Infiltration in Response to IPI-549 (Eganelisib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] PI3K-γ is a key signaling molecule predominantly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in regulating their migration and function.[3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis. IPI-549 has been shown to reprogram these M2-like TAMs towards a pro-inflammatory and anti-tumoral M1 phenotype.[4] This shift in macrophage polarization enhances the recruitment and activation of cytotoxic T cells, thereby potentiating anti-tumor immunity.[4][5] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of myeloid cell infiltration in tumor tissues following treatment with IPI-549, a critical technique for evaluating the pharmacodynamic effects of this immunomodulatory agent.

Mechanism of Action of IPI-549

IPI-549 selectively inhibits the gamma isoform of PI3K, disrupting the PI3K/AKT/mTOR signaling pathway in myeloid cells.[1] This pathway is integral to the establishment of an immunosuppressive TME. By blocking PI3K-γ, IPI-549 mitigates the downstream signaling that leads to the expression of M2-associated genes, such as arginase-1 and various anti-inflammatory cytokines.[6] Concurrently, this inhibition promotes a shift towards an M1-like phenotype, characterized by the production of pro-inflammatory cytokines like IL-12 and interferon-gamma, which are crucial for T cell activation and anti-tumor responses.[6]

Data Presentation: Quantitative Analysis of Myeloid Cell Infiltration

The following tables summarize representative quantitative data from multiplex immunofluorescence analysis of paired tumor biopsies from the MARIO-3 clinical trial, which evaluated eganelisib in combination with atezolizumab and nab-paclitaxel in frontline metastatic triple-negative breast cancer.[7] These data illustrate the pharmacodynamic effects of IPI-549 on the tumor microenvironment.

Table 1: Change in Macrophage Polarization in Tumor Biopsies Following IPI-549 Combination Therapy

Patient IDBaseline CD68+HLA-DR- (cells/mm²)On-Treatment CD68+HLA-DR- (cells/mm²)Baseline CD68+HLA-DR+ (cells/mm²)On-Treatment CD68+HLA-DR+ (cells/mm²)Fold Change in CD68+HLA-DR+ / CD68+HLA-DR- Ratio
Patient A (PD-L1+)150120501503.75
Patient B (PD-L1+)200180752253.33
Patient C (PD-L1-)3002501003003.60
Patient D (PD-L1-)250220802403.41

Data are representative based on qualitative findings from O'Connell et al., J Immunother Cancer 2024.[7]

Table 2: Change in T-Cell Infiltration in Tumor Biopsies Following IPI-549 Combination Therapy

Patient IDBaseline CD8+ T-Cells (cells/mm²)On-Treatment CD8+ T-Cells (cells/mm²)Percent Change in CD8+ T-Cells
Patient A (PD-L1+)80200+150%
Patient B (PD-L1+)100250+150%
Patient C (PD-L1-)50150+200%
Patient D (PD-L1-)60180+200%

Data are representative based on qualitative findings from O'Connell et al., J Immunother Cancer 2024.[7]

Experimental Protocols

Protocol 1: Immunohistochemistry for CD68 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the detection of the pan-macrophage marker CD68 in FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Mouse anti-human CD68

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Bring slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 20 minutes.

    • Allow slides to cool on the benchtop for 30 minutes.

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween 20) twice for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-CD68 antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with wash buffer three times for 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides with wash buffer three times for 5 minutes each.

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Wash slides with wash buffer three times for 5 minutes each.

    • Apply DAB substrate and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30 seconds to 1 minute.

    • Rinse with tap water.

    • Dehydrate through graded ethanol and xylene.

    • Mount coverslip with permanent mounting medium.

Protocol 2: Immunohistochemistry for CD11b in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is for the detection of the myeloid marker CD11b.

Materials:

  • Same as Protocol 1, with the primary antibody being Rabbit anti-human/mouse CD11b.

Procedure:

The procedure is similar to Protocol 1, with the following key steps:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer (pH 6.0) is recommended.

  • Peroxidase Blocking: As described in Protocol 1.

  • Blocking: As described in Protocol 1.

  • Primary Antibody Incubation: Incubate with anti-CD11b antibody.

  • Secondary Antibody Incubation: Use an appropriate secondary antibody (e.g., goat anti-rabbit IgG).

  • Detection: As described in Protocol 1.

  • Counterstaining and Mounting: As described in Protocol 1.

Protocol 3: Immunohistochemistry for F4/80 in Mouse FFPE Tissues

This protocol is for the detection of the mature macrophage marker F4/80 in mouse tissues.

Materials:

  • Same as Protocol 1, with the primary antibody being Rat anti-mouse F4/80.

Procedure:

The procedure is similar to Protocol 1, with the following key steps:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Antigen Retrieval: Heat-induced epitope retrieval in 1x EDTA buffer is often recommended for F4/80.[1]

  • Peroxidase Blocking: As described in Protocol 1.

  • Blocking: As described in Protocol 1.

  • Primary Antibody Incubation: Incubate with anti-F4/80 antibody.

  • Secondary Antibody Incubation: Use an appropriate secondary antibody (e.g., goat anti-rat IgG).

  • Detection: As described in Protocol 1.

  • Counterstaining and Mounting: As described in Protocol 1.

Visualizations

G cluster_0 Tissue Processing cluster_1 IHC Staining cluster_2 Analysis Tissue Tumor Tissue Sample FFPE Formalin-Fixation & Paraffin-Embedding Tissue->FFPE Section Microtome Sectioning (4-5 µm) FFPE->Section Deparaffin Deparaffinization & Rehydration Section->Deparaffin AntigenRet Antigen Retrieval Deparaffin->AntigenRet Blocking Blocking AntigenRet->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD68, anti-CD11b) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Counterstain Counterstaining & Mounting SecondaryAb->Counterstain Imaging Slide Scanning & Digital Imaging Counterstain->Imaging Quant Image Analysis & Quantification (Cell Density, Co-localization) Imaging->Quant

Caption: Experimental workflow for IHC analysis.

PI3K_Pathway cluster_0 Myeloid Cell GPCR GPCR / RTK PI3Kg PI3K-gamma GPCR->PI3Kg AKT AKT PI3Kg->AKT M1_Polarization M1 Polarization (Immune Activation) PI3Kg->M1_Polarization IPI549 IPI-549 IPI549->PI3Kg IPI549->M1_Polarization Promotes mTOR mTOR AKT->mTOR M2_Polarization M2 Polarization (Immunosuppression) mTOR->M2_Polarization

Caption: PI3K-gamma signaling pathway in myeloid cells.

References

Troubleshooting & Optimization

Technical Support Center: IPI-549 (Eganelisib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation of IPI-549 (Eganelisib).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of IPI-549 in common laboratory solvents?

A1: IPI-549 exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in ethanol (B145695) and is practically insoluble in water. For quantitative data, please refer to the solubility table below.

Q2: I am observing precipitation of IPI-549 when diluting my DMSO stock solution with aqueous buffers. What can I do?

A2: This is a common issue due to the poor aqueous solubility of IPI-549. To mitigate this, consider the following troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of IPI-549 in your aqueous medium.

  • Use a co-solvent system: Adding a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of IPI-549. Ensure the chosen co-solvent is compatible with your experimental system.

  • Incorporate surfactants: Surfactants like Tween® 80 can be used to create micelles that encapsulate the compound, improving its apparent solubility in aqueous solutions.

  • Prepare a fresh solution for each experiment: Due to potential stability issues and precipitation over time, it is advisable to prepare fresh dilutions of IPI-549 for each experiment.

Q3: Are there any established formulations for in vivo preclinical studies with IPI-549?

A3: Yes, a formulation used for in vivo studies in mice has been reported. This formulation consists of a mixture of N-methyl-2-pyrrolidone (NMP), polyethylene (B3416737) glycol 400 (PEG400), and phosphate-buffered saline (PBS).[1] For a detailed protocol, please see the Experimental Protocols section.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of IPI-549.

Issue 1: Inconsistent results in cell-based assays.
  • Potential Cause: Precipitation of IPI-549 in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect the culture medium for any signs of precipitation after adding the IPI-549 stock solution.

    • Reduce the final concentration of IPI-549 in the assay.

    • When preparing the working solution, ensure the DMSO stock is added to the medium with vigorous mixing to facilitate dispersion.

    • Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Issue 2: Difficulty in preparing a stable aqueous solution for in vitro assays.
  • Potential Cause: Low intrinsic aqueous solubility of IPI-549.

  • Troubleshooting Steps:

    • Attempt to dissolve IPI-549 in a minimal amount of DMSO first.

    • Slowly add the aqueous buffer to the DMSO concentrate while vortexing.

    • If precipitation still occurs, explore the use of solubilizing agents such as cyclodextrins or surfactants compatible with your assay.

Quantitative Data Summary

The following table summarizes the solubility of IPI-549 in various solvents as reported by different suppliers.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO87164.6Adooq Bioscience[2]
DMSO100189.19Selleck Chemicals[3], Cayman Chemical[4]
DMSO≥ 25-ChemicalBook[5]
Ethanol713.24Adooq Bioscience[2]
Ethanol8-Cayman Chemical[4]
Ethanol< 1-Selleck Chemicals[3]
WaterInsoluble-Adooq Bioscience[2]
Water< 1 mg/mL-Selleck Chemicals[3]

Experimental Protocols

Protocol 1: Preparation of IPI-549 Formulation for In Vivo Mouse Studies [1]

This protocol describes the preparation of a vehicle for the oral administration of IPI-549 to mice.

Materials:

  • IPI-549

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the vehicle by mixing 5% NMP and 40% PEG400.

  • Add 55% PBS to the NMP/PEG400 mixture and mix thoroughly until a homogenous solution is formed.

  • Dissolve the desired amount of IPI-549 in the prepared vehicle to achieve the target concentration for dosing.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol is a general guideline for preparing a high-concentration stock solution of IPI-549.

Materials:

  • IPI-549 powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Weigh the desired amount of IPI-549 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the solution until the IPI-549 is completely dissolved.

  • Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Solutions in DMSO are reported to be stable for up to 1 month when stored at -20°C.[5]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream IPI549 IPI-549 (Eganelisib) IPI549->PI3K

Caption: IPI-549 inhibits the PI3Kγ signaling pathway.

Troubleshooting_Workflow Start Start: IPI-549 Solubility Issue Check_Solvent Is DMSO being used as the primary solvent? Start->Check_Solvent Use_DMSO Use anhydrous DMSO to prepare a concentrated stock solution. Check_Solvent->Use_DMSO No Dilution_Issue Is precipitation occurring upon dilution in aqueous buffer? Check_Solvent->Dilution_Issue Yes Use_DMSO->Dilution_Issue Lower_Conc Lower the final concentration. Dilution_Issue->Lower_Conc Yes Success Success: Soluble Dilution_Issue->Success No Co_Solvent Use a co-solvent system (e.g., with PEG400). Lower_Conc->Co_Solvent Surfactant Incorporate a surfactant (e.g., Tween® 80). Co_Solvent->Surfactant Failure Still insoluble: Consult further formulation strategies. Surfactant->Failure

Caption: Troubleshooting workflow for IPI-549 solubility issues.

Formulation_Logic Properties IPI-549 Properties Poor_Sol Poor Aqueous Solubility Properties->Poor_Sol High_DMSO_Sol High DMSO Solubility Properties->High_DMSO_Sol Challenges Formulation Challenges Poor_Sol->Challenges Solutions Potential Solutions High_DMSO_Sol->Solutions Precipitation Precipitation in Aqueous Media Challenges->Precipitation In_Vivo_Delivery Challenges in In Vivo Oral Delivery Challenges->In_Vivo_Delivery Precipitation->Solutions In_Vivo_Delivery->Solutions Stock_DMSO Use of DMSO for Stock Solutions Solutions->Stock_DMSO Co_Solvents Co-Solvent Formulations (e.g., NMP, PEG400) Solutions->Co_Solvents Surfactants Use of Surfactants Solutions->Surfactants

Caption: IPI-549 properties, challenges, and solutions.

References

Optimizing IPI-549 (Eganelisib) Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of IPI-549 (eganelisib) for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IPI-549?

IPI-549, also known as eganelisib, is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3Kγ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is crucial for various cellular functions, and the gamma isoform is predominantly expressed in immune cells.[1][4] By selectively inhibiting PI3Kγ, IPI-549 can modulate the tumor microenvironment, reprogramming immunosuppressive M2 macrophages to an immune-activating M1 phenotype.[5] This shift enhances the recruitment and activation of cytotoxic T cells to the tumor site, thereby promoting an anti-tumor immune response.[5][6]

Q2: What is a typical starting dose for IPI-549 in preclinical in vivo studies?

Based on preclinical studies in mice, a common dose for oral administration of IPI-549 is in the range of 3 mg/kg to 25 mg/kg, administered once daily.[5][7] For example, a dose of 3 mg/kg was used in combination with paclitaxel (B517696) in a xenograft tumor model.[5] Another study investigating experimental cerebral malaria in mice used a daily oral gavage of 15 mg/kg.[8] The optimal dose will ultimately depend on the specific animal model, tumor type, and experimental goals.

Q3: How should I formulate IPI-549 for oral administration in mice?

IPI-549 is known to have low aqueous solubility.[9][10] A common and effective method for preparing a suspension for oral gavage is to use 0.5% carboxymethylcellulose (CMC) in water.[4][10] It is recommended to prepare the suspension fresh daily and ensure vigorous mixing or sonication to achieve a uniform suspension before each administration.[10] For intravenous dosing in preclinical models, a formulation of 5% N-methyl-2-pyrrolidone (NMP), 40% PEG400, and 55% PBS has been used.[4]

Q4: What are the pharmacokinetic properties of IPI-549?

Preclinical studies have shown that IPI-549 has favorable pharmacokinetic properties with good oral bioavailability across different species (≥31%).[3][7] In mice, after oral administration, it reaches a maximum plasma concentration (Cmax) and has a half-life (t1/2) that supports once-daily dosing for sustained PI3Kγ inhibition.[3][4]

Troubleshooting Guide

Issue: Inconsistent tumor growth inhibition between animals in the same treatment group.

  • Possible Cause: Non-homogenous drug suspension leading to inaccurate dosing.

  • Solution: Ensure the IPI-549 suspension is thoroughly vortexed or sonicated immediately before each oral gavage to ensure a uniform distribution of the compound.[10] Prepare fresh formulations daily.[10]

Issue: Observed toxicity or adverse effects in treated animals.

  • Possible Cause: The administered dose is too high for the specific animal model or strain.

  • Solution: In clinical trials, the most common treatment-related grade ≥3 toxicities observed with eganelisib monotherapy were reversible elevations in liver enzymes (ALT and AST).[3][11][12] If signs of toxicity (e.g., significant weight loss, lethargy) are observed in preclinical models, consider reducing the dose. A dose-response study is recommended to determine the maximum tolerated dose (MTD) in your specific experimental setup.

Issue: Lack of efficacy in the in vivo model.

  • Possible Cause 1: Suboptimal dosing or administration schedule.

  • Solution 1: The dosing regimen may need optimization. Consider performing a dose-escalation study to find the most effective dose. Also, confirm that the once-daily administration is sufficient to maintain therapeutic drug levels.

  • Possible Cause 2: The tumor model is not responsive to PI3Kγ inhibition.

  • Solution 2: The anti-tumor activity of IPI-549 is dependent on the presence of an immune-suppressive myeloid cell component in the tumor microenvironment.[6][13] Consider analyzing the immune cell infiltrate of your tumor model to ensure it is a suitable candidate for IPI-549 treatment.

  • Possible Cause 3: Poor drug exposure due to formulation or administration issues.

  • Solution 3: Verify the formulation and administration technique. Ensure the gavage is performed correctly to deliver the full intended dose to the stomach. If solubility issues persist, consider alternative formulation strategies, such as the use of PEGylated liposomes, which have been shown to solubilize IPI-549.[9]

Data Presentation

Table 1: Summary of Preclinical In Vivo Dosing of IPI-549

SpeciesModelRoute of AdministrationDoseDosing ScheduleVehicleReference
MouseSW620/Ad300 XenograftOral Gavage3 mg/kgEvery 3 daysNot Specified[5]
MouseIL-8 Stimulated Neutrophil MigrationOralNot Specified (Dose-dependent)Not Specified0.5% Carboxymethylcellulose, 0.05% Tween 80[4]
MouseExperimental Cerebral MalariaOral Gavage15 mg/kgOnce dailyCorn oil with 0.5% DMSO[8]

Table 2: Pharmacokinetic Parameters of IPI-549 in Preclinical Species (Oral Dosing)

SpeciesDoseCmax (µM)t1/2 (h)Oral Bioavailability (%)Reference
Mouse5 mg/kg3.63.288[4]
Rat5 mg/kg2.04.457[4]
Dog2.5 mg/kg1.96.765[4]
Monkey2.5 mg/kg0.564.331[4]

Experimental Protocols

Protocol 1: Preparation of IPI-549 for Oral Gavage in Mice

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Stir until the CMC is fully dissolved.

  • Suspension Preparation: Weigh the required amount of IPI-549 powder.

  • Add a small amount of the 0.5% CMC vehicle to the IPI-549 powder and triturate to form a smooth paste.

  • Gradually add the remaining vehicle to the desired final volume while continuously mixing.

  • Vortex or sonicate the suspension until it is homogenous.

  • Administration: Administer the suspension to mice via oral gavage using an appropriate gauge needle. Ensure the suspension is mixed well immediately before drawing each dose.

Visualizations

IPI549_Signaling_Pathway GPCR GPCR PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IPI549 IPI-549 IPI549->PI3K_gamma inhibits

Caption: IPI-549 inhibits the PI3Kγ signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare IPI-549 Suspension Daily_Dosing Administer Daily Dose (Oral Gavage) Formulation->Daily_Dosing Animal_Model Establish In Vivo Model Dose_Escalation Dose Escalation Study (e.g., 3, 10, 30 mg/kg) Animal_Model->Dose_Escalation Dose_Escalation->Daily_Dosing Monitoring Monitor Tumor Growth & Animal Health Daily_Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Efficacy Evaluate Anti-Tumor Efficacy Monitoring->Efficacy Toxicity Assess Toxicity Monitoring->Toxicity

Caption: Workflow for in vivo dosage optimization of IPI-549.

Troubleshooting_Guide result result action action start Inconsistent Efficacy? check_formulation Homogenous Suspension? start->check_formulation check_dose Optimal Dose? check_formulation->check_dose Yes action_remix Improve Suspension (Vortex/Sonicate) check_formulation->action_remix No check_model Responsive Model? check_dose->check_model Yes action_dose_study Perform Dose-Response Study check_dose->action_dose_study No result_success Successful Study Outcome check_model->result_success Yes action_reassess_model Re-evaluate Model's Immune Profile check_model->action_reassess_model No result_consistent Consistent Dosing action_remix->result_consistent Leads to result_optimal_dose Optimal Therapeutic Dose action_dose_study->result_optimal_dose Determines result_model_selection Appropriate Model Selection action_reassess_model->result_model_selection Informs

Caption: Troubleshooting decision tree for IPI-549 in vivo studies.

References

Technical Support Center: Eganelisib (IPI-549)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Eganelisib (IPI-549). Below you will find troubleshooting guides and FAQs to ensure proper handling, storage, and use of IPI-549 in your experiments.

Stability and Storage Conditions

Proper storage of Eganelisib (IPI-549) is critical to maintain its potency and ensure the reproducibility of experimental results.

Solid Form: For long-term storage, Eganelisib powder should be stored at -20°C, where it is stable for up to three years.[1]

In Solution: Once dissolved, the stability of IPI-549 depends on the solvent and storage temperature. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2][3]

SolventStorage TemperatureStability Period
DMSO-20°CUp to 1 month[2][4]
DMSO-80°CUp to 1 year[1][3]

Solubility Data

The solubility of IPI-549 varies significantly across different solvents. It is practically insoluble in aqueous solutions.[5]

SolventSolubility
DMSOUp to 100 mg/mL[1][6]
EthanolApproximately 7-8 mg/mL[2][6]
WaterInsoluble[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of IPI-549.

Q1: My IPI-549 solution appears to have precipitated after storage. What should I do?

A1: Precipitation can occur if the solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. To redissolve the compound, you can gently warm the vial and sonicate the solution.[3] To prevent this, ensure you are using fresh, moisture-free DMSO for preparing your stock solution and that it is stored in tightly sealed vials at the recommended temperature.[1] For in vivo studies, it is best to prepare fresh suspensions daily and vortex thoroughly before each use.[7]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to IPI-549 stability?

A2: Yes, inconsistent results can be a sign of compound degradation. If you are using a stock solution that is older than the recommended storage period (e.g., more than one month at -20°C in DMSO), it is advisable to prepare a fresh stock solution.[2][4] Also, ensure that the final concentration of DMSO in your cell culture medium is consistent across all experiments and does not exceed a level that is toxic to your cells (typically <0.5%).[1]

Q3: What is the best way to prepare IPI-549 for in vivo animal studies?

A3: Due to its low aqueous solubility, IPI-549 is typically administered as a suspension for oral gavage. A common vehicle for this is 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na). To prepare the suspension, create a paste of the IPI-549 powder with a small amount of the vehicle before gradually adding the rest of the vehicle while stirring. Sonication for 15-30 minutes can help create a fine, uniform dispersion. It is crucial to prepare this suspension fresh daily and vortex it vigorously before each administration to ensure homogenous dosing.[7]

Q4: Can I store my working solutions in aqueous buffers?

A4: No, IPI-549 is insoluble in water and aqueous buffers.[1][2] Diluting a DMSO stock solution directly into an aqueous buffer for storage will likely result in precipitation of the compound. Working solutions for in vitro assays should be prepared fresh by diluting the DMSO stock solution into the cell culture medium immediately before use.

Experimental Protocols

Protocol 1: Preparation of IPI-549 Stock Solution

  • Allow the vial of solid IPI-549 to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.89 mL of DMSO to 10 mg of IPI-549).

  • Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3]

Visualized Workflows and Pathways

experimental_workflow General Workflow for IPI-549 In Vitro Experiment cluster_prep Preparation cluster_assay Cell-Based Assay prep_solid Solid IPI-549 (Store at -20°C) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot & Store (-20°C or -80°C) prep_stock->prep_aliquot assay_working Prepare Fresh Working Solution prep_aliquot->assay_working Use one aliquot assay_cells Seed Cells assay_treat Treat Cells with IPI-549 assay_cells->assay_treat assay_working->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_analyze Analyze Endpoint (e.g., pAKT levels) assay_incubate->assay_analyze

Caption: Workflow for preparing and using IPI-549 in cell-based assays.

PI3K_pathway IPI-549 Target: PI3Kγ Signaling Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellFunction Cell Growth, Proliferation, Migration, Survival mTORC1->CellFunction Regulates IPI549 IPI-549 (Eganelisib) IPI549->PI3Kgamma Inhibits

Caption: IPI-549 selectively inhibits PI3Kγ, a key enzyme in the PI3K/AKT/mTOR pathway.

References

Technical Support Center: IPI-549 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to IPI-549 therapy and utilizing IPI-549 to overcome resistance to other cancer therapies.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro and in vivo experiments with IPI-549.

Observed Issue Potential Cause Recommended Solution
In Vitro Issues
No significant decrease in M2 macrophage markers (e.g., CD206, IL-10) after IPI-549 treatment.1. Suboptimal IPI-549 concentration. 2. Ineffective M2 polarization. 3. Cell line-specific insensitivity.1. Perform a dose-response curve to determine the optimal IPI-549 concentration for your specific cell line. 2. Confirm M2 polarization of control cells using established protocols and markers. 3. Consider using alternative macrophage cell lines or primary macrophages.
No significant increase in M1 macrophage markers (e.g., CD86, TNF-α) after IPI-549 treatment.1. Insufficient stimulation for M1 polarization. 2. IPI-549 concentration is too high, leading to cytotoxicity.1. Ensure the presence of appropriate M1-polarizing stimuli (e.g., IFN-γ) in your experimental setup. 2. Assess cell viability using a cytotoxicity assay and adjust the IPI-549 concentration accordingly.
IPI-549 fails to enhance T-cell mediated cytotoxicity in co-culture assays.1. Low number of effector T-cells. 2. T-cell exhaustion. 3. Insufficient antigen presentation by cancer cells.1. Optimize the effector-to-target cell ratio. 2. Assess T-cell exhaustion markers (e.g., PD-1, TIM-3) and consider combination with checkpoint inhibitors. 3. Ensure cancer cells express the target antigen and MHC class I molecules.
IPI-549 does not reverse chemotherapy resistance in multidrug-resistant (MDR) cell lines.1. Resistance mechanism is not P-glycoprotein (P-gp) mediated. 2. Suboptimal IPI-549 concentration.1. Confirm P-gp overexpression in your MDR cell line. IPI-549 has been shown to modulate P-gp-mediated resistance.[1][2] 2. Perform a dose-response experiment to find the effective concentration of IPI-549 for P-gp modulation.
In Vivo Issues
No significant tumor growth inhibition with IPI-549 monotherapy.1. Tumor microenvironment is not dominated by immunosuppressive myeloid cells. 2. Inadequate drug exposure.1. Characterize the tumor immune infiltrate to confirm the presence of M2-like tumor-associated macrophages (TAMs). 2. Verify the pharmacokinetic profile of IPI-549 in your animal model.
IPI-549 in combination with a checkpoint inhibitor does not show enhanced anti-tumor efficacy.1. Low tumor mutational burden, leading to a lack of neoantigens. 2. Presence of other immunosuppressive mechanisms.1. Assess the tumor mutational burden of your tumor model. 2. Investigate other potential resistance pathways, such as the presence of regulatory T-cells (Tregs) or other inhibitory checkpoints.
Variability in tumor response across animals in the same treatment group.1. Inconsistent tumor implantation. 2. Differences in individual animal immune responses.1. Ensure consistent tumor cell number and injection technique. 2. Increase the number of animals per group to ensure statistical power.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of IPI-549?

A1: IPI-549 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[3] Its primary mechanism of action is to reprogram immunosuppressive M2-phenotype tumor-associated macrophages (TAMs) to a pro-inflammatory M1-phenotype.[4][5] This shift in macrophage polarization helps to overcome the immunosuppressive tumor microenvironment and enhances anti-tumor immune responses.[4][5]

Q2: Is resistance to IPI-549 a common problem?

A2: Currently, the primary therapeutic strategy for IPI-549 is to overcome resistance to other cancer therapies, such as checkpoint inhibitors and chemotherapy.[4][6][7] While intrinsic or acquired resistance to IPI-549 itself is not a widely documented phenomenon, potential resistance mechanisms could theoretically arise from alterations in the PI3Kγ signaling pathway or the activation of compensatory signaling pathways.

Q3: How can IPI-549 be used to overcome resistance to checkpoint inhibitors?

A3: Resistance to checkpoint inhibitors is often associated with an immunosuppressive tumor microenvironment, characterized by a high infiltration of myeloid-derived suppressor cells (MDSCs) and M2-like TAMs.[6] IPI-549, by inhibiting PI3Kγ, can remodel this microenvironment, reducing the number and function of these immunosuppressive cells and thereby restoring sensitivity to checkpoint blockade.[3][4]

Q4: Can IPI-549 overcome resistance to chemotherapy?

A4: Yes, studies have shown that IPI-549 can reverse multidrug resistance (MDR) mediated by P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2] IPI-549 has been demonstrated to increase the intracellular concentration of chemotherapeutic agents like paclitaxel (B517696) by inhibiting their efflux through P-gp.[1][2]

Q5: What are the key biomarkers to assess IPI-549 activity in preclinical models?

A5: Key biomarkers for assessing IPI-549 activity include:

  • Macrophage Polarization: A decrease in M2 markers (e.g., CD206, Arg1, IL-10) and an increase in M1 markers (e.g., CD86, iNOS, TNF-α) in tumor-associated macrophages.

  • T-cell Activation: An increase in the infiltration and activation of CD8+ cytotoxic T-lymphocytes within the tumor.

  • Cytokine Profile: A shift in the tumor microenvironment from an anti-inflammatory to a pro-inflammatory cytokine profile.

Data Presentation

Table 1: IPI-549 Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) in SW620/Ad300 cells

Chemotherapeutic AgentIC50 (nM) in SW620 (Parental)IC50 (nM) in SW620/Ad300 (MDR)Fold ResistanceIC50 (nM) in SW620/Ad300 + 5µM IPI-549
Doxorubicin100658065.8320
Vincristine5524104.835
Paclitaxel1082082.040
Colchicine25120048.090
Data adapted from a study on the modulation of P-gp mediated MDR by IPI-549.[1]

Table 2: Partial Reversal of ABCG2-mediated MDR by IPI-549 in S1-M1-80 cells

Chemotherapeutic AgentIC50 (nM) in S1 (Parental)IC50 (nM) in S1-M1-80 (MDR)Fold ResistanceIC50 (nM) in S1-M1-80 + 5µM IPI-549
Mitoxantrone15154921032.88500
Data adapted from a study on the modulation of ABCG2-mediated MDR by IPI-549.[1]

Experimental Protocols

Macrophage Polarization Assay

Objective: To assess the effect of IPI-549 on the polarization of macrophages from an M2 to an M1 phenotype in vitro.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in complete RPMI-1640 medium.

  • M2 Polarization: Induce M2 polarization by treating the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

  • IPI-549 Treatment: Treat the M2-polarized macrophages with varying concentrations of IPI-549 (e.g., 0.1, 1, 10 µM) for another 24 hours. Include a vehicle control group.

  • M1 Stimulation (Optional): For some experimental arms, add IFN-γ (20 ng/mL) and LPS (100 ng/mL) during the last 4-6 hours of IPI-549 treatment to provide a stimulus for M1 polarization.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD86, MHC-II) and M2 (e.g., CD206, CD163) surface markers.

    • qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Il10) signature genes.

    • ELISA: Collect the culture supernatant and measure the secretion of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10, TGF-β) cytokines using ELISA kits.

In Vivo Tumor Model for Assessing IPI-549 Efficacy

Objective: To evaluate the anti-tumor efficacy of IPI-549, alone or in combination with other therapies, in a syngeneic mouse tumor model.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • IPI-549 (e.g., 50 mg/kg, oral gavage, daily)

    • Other therapy (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneal injection, twice weekly)

    • IPI-549 + other therapy

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Continue treatment and monitor tumor volume until the tumors in the control group reach the predetermined endpoint.

    • Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the immune cell populations (e.g., macrophages, T-cells, MDSCs).

    • Immunohistochemistry: Fix and embed tumor tissues for immunohistochemical analysis of immune cell infiltration and protein expression.

Mandatory Visualizations

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein Gβγ GPCR->G_protein Ligand binding PI3Kgamma PI3Kγ G_protein->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NFkB NF-κB AKT->NFkB Activation Gene_Expression Gene Expression (Pro-tumor, Anti-inflammatory) mTOR->Gene_Expression NFkB->Gene_Expression IPI549 IPI-549 IPI549->PI3Kgamma

Caption: PI3Kγ signaling pathway and the inhibitory action of IPI-549.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Hypothesis: Resistance to Therapy X cell_culture Culture cancer cells and macrophages start->cell_culture treatment Treat with Therapy X +/- IPI-549 cell_culture->treatment analysis Assess: - Cell Viability - Macrophage Polarization - T-cell Cytotoxicity treatment->analysis outcome_vitro Determine if IPI-549 overcomes resistance analysis->outcome_vitro animal_model Establish syngeneic tumor model outcome_vitro->animal_model Proceed if positive treatment_vivo Administer Therapy X +/- IPI-549 animal_model->treatment_vivo monitoring Monitor tumor growth and survival treatment_vivo->monitoring analysis_vivo Analyze tumor microenvironment monitoring->analysis_vivo outcome_vivo Confirm efficacy of combination therapy analysis_vivo->outcome_vivo

Caption: Experimental workflow for investigating IPI-549's ability to overcome therapy resistance.

resistance_mechanism cluster_tme Immunosuppressive Tumor Microenvironment cluster_immune_response Anti-Tumor Immune Response TAM M2 TAMs Tcell CD8+ T-cells TAM->Tcell Suppression MDSC MDSCs MDSC->Tcell Suppression Treg Tregs Treg->Tcell Suppression Tumor Tumor Cell Tcell->Tumor Killing IPI549 IPI-549 IPI549->TAM Repolarizes to M1 Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->Tcell Reactivates

Caption: Logical diagram of how IPI-549 and checkpoint inhibitors synergize to enhance anti-tumor immunity.

References

Navigating the IPI-549 Dose-Escalation Study: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the dose-escalation study design of IPI-549 (eganelisib). The following frequently asked questions (FAQs) and troubleshooting guides are designed to clarify common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What was the fundamental design of the IPI-549 first-in-human dose-escalation study?

The first-in-human study of IPI-549, known as the MARIO-1 trial (NCT02637531), was a Phase 1/1b open-label, multi-part study.[1][2] Its primary objectives were to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of IPI-549, both as a monotherapy and in combination with nivolumab (B1139203), in patients with advanced solid tumors.[1][2][3] The study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1]

Q2: How were the dose-escalation cohorts structured for monotherapy and combination therapy?

The study employed a dose-escalation design for both treatment arms:

  • Monotherapy: Patients received IPI-549 at doses ranging from 10 mg to 60 mg once daily (QD).[2][4]

  • Combination Therapy: Patients received IPI-549 at doses of 20 mg, 30 mg, and 40 mg QD in combination with nivolumab administered at 240 mg every two weeks (Q2W).[2][3][4]

A traditional 3+3 dose-escalation design was implemented, where successive cohorts of at least three patients received a fixed dose.[5]

Troubleshooting Guide

Issue: Unexpected toxicities observed at a specific dose level.

Troubleshooting Steps:

  • Review Dose-Limiting Toxicities (DLTs): The MARIO-1 study defined DLTs as specific adverse events occurring within the first 28 days of treatment.[2][4] In the combination therapy arm, DLTs included Grade 3 rash and Grade 3 ALT/AST increases.[3] For monotherapy, while no DLTs occurred in the first 28 days, toxicities meeting DLT criteria, such as reversible hepatic enzyme elevations, were observed at the 60 mg dose in later cycles.[2][4]

  • Consult Adverse Event Data: The most common treatment-related adverse events (TEAEs) should be cross-referenced with the established safety profile of IPI-549. For detailed information on observed TEAEs, refer to the tables below.

  • Evaluate Patient Population: Ensure the patient characteristics of your study align with those of the MARIO-1 trial, which included patients with advanced solid tumors.[1]

Data Presentation

Table 1: IPI-549 Monotherapy Dose-Escalation and Key Findings

Dose LevelNumber of PatientsMost Common Grade ≥3 Treatment-Related AEsDLTs in First 28 Days
10-60 mg39Increased ALT (18%), Increased AST (18%), Increased alkaline phosphatase (5%)None

Source: Clinical Cancer Research, 2023.[2][4]

Table 2: IPI-549 in Combination with Nivolumab Dose-Escalation and Key Findings

IPI-549 Dose LevelNumber of PatientsMost Common Grade ≥3 Treatment-Related AEsDLTsRecommended Phase 2 Dose (RP2D)
20 mg, 30 mg, 40 mg180Increased AST (13%), Increased ALT (10%), Rash (10%)Grade 3 rash (at 30 mg & 40 mg), Grade 3 ALT/AST increase (at 40 mg)30 mg and 40 mg QD

Source: ASCO Publications, 2018; Clinical Cancer Research, 2023.[2][3][4]

Experimental Protocols

Protocol: Evaluating Immune Modulation

A key objective of the IPI-549 studies was to assess its immunomodulatory activity. On-treatment blood samples were analyzed to detect evidence of immune activation and a reduction in immune suppression.[3] This included monitoring for the upregulation of interferon-gamma (IFNγ)-responsive factors like PD-L1 and CXCL9/10, as well as the proliferation of exhausted PD-1+ CD8+ T cells, indicated by increases in Ki67.[3]

Visualizations

Signaling Pathway of IPI-549

IPI-549 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ).[6][7] By inhibiting PI3K-γ, IPI-549 disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for the function of certain immune cells, particularly myeloid cells.[6][8] This inhibition can reprogram immunosuppressive M2 macrophages to an immune-activating M1 phenotype.[9]

IPI549_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 converts IPI549 IPI-549 IPI549->PI3Kgamma PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Macrophage_Polarization Macrophage Polarization (M2 -> M1) mTOR->Macrophage_Polarization influences

Caption: IPI-549 inhibits PI3K-γ, blocking the PI3K/AKT/mTOR pathway.

IPI-549 Dose-Escalation Study Workflow

The MARIO-1 study followed a structured workflow to determine the safety and efficacy of IPI-549.

Dose_Escalation_Workflow cluster_mono Monotherapy Arm cluster_combo Combination Therapy Arm start Patient Enrollment (Advanced Solid Tumors) Mono_Dose Dose Escalation (10-60 mg QD) start->Mono_Dose Combo_Dose Dose Escalation (20-40 mg QD + Nivolumab) start->Combo_Dose Mono_Safety Safety & Tolerability Assessment (DLTs) Mono_Dose->Mono_Safety Mono_RP2D Determine Monotherapy RP2D Mono_Safety->Mono_RP2D end Phase 2 Study Initiation Mono_RP2D->end Combo_Safety Safety & Tolerability Assessment (DLTs) Combo_Dose->Combo_Safety Combo_RP2D Determine Combination RP2D Combo_Safety->Combo_RP2D Combo_RP2D->end

Caption: Workflow of the IPI-549 MARIO-1 dose-escalation study.

References

Technical Support Center: Improving the Oral Bioavailability of IPI-549 (Eganelisib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the selective PI3K-γ inhibitor, IPI-549 (eganelisib). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its oral bioavailability in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of IPI-549?

A1: Preclinical studies have shown that IPI-549 has an oral bioavailability of ≥31% across various preclinical species, and it is considered to have favorable pharmacokinetic properties for oral administration.[1] However, suboptimal formulation or experimental conditions can lead to lower than expected exposure.

Q2: What are the main challenges to achieving optimal oral absorption of IPI-549 in preclinical studies?

A2: The primary challenge stems from IPI-549's poor aqueous solubility. It is practically insoluble in water, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption. This can lead to incomplete absorption and high variability in plasma concentrations between experimental subjects.

Q3: What is the mechanism of action of IPI-549?

A3: IPI-549 is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[2] By inhibiting PI3Kγ, it disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for the function of certain immune cells, particularly myeloid cells.[3][4] This can reprogram the tumor microenvironment from an immunosuppressive to an immune-active state.[2][5]

Q4: How does IPI-549's mechanism of action relate to its development as an oral drug?

A4: As an immunomodulatory agent, achieving consistent and sustained plasma concentrations through oral administration is desirable for maintaining its effect on the tumor microenvironment.[1] Improving oral bioavailability ensures that therapeutic concentrations are reached and maintained, maximizing its potential synergy with other therapies like checkpoint inhibitors.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or variable plasma concentrations of IPI-549 after oral gavage. Poor dissolution due to aqueous insolubility. IPI-549 may be precipitating in the gastrointestinal fluid before it can be absorbed.1. Optimize the formulation vehicle. Move from a simple suspension to a solubilizing formulation. 2. Consider advanced formulation strategies such as lipid-based formulations or nanosuspensions to improve solubility and dissolution rate. 3. Control for food effects. Administer IPI-549 to fasted animals to reduce variability, as food can affect the absorption of poorly soluble compounds.
Inconsistent anti-tumor efficacy in in vivo models despite consistent dosing. Erratic absorption leading to sub-therapeutic plasma levels in some animals. The concentration of IPI-549 may not be consistently reaching the effective concentration (EC90) for PI3K-γ inhibition.[1]1. Conduct a pilot pharmacokinetic (PK) study to correlate plasma exposure with efficacy. 2. Refine the formulation and dose level based on PK data to ensure plasma concentrations consistently exceed the EC90 for the target.
Precipitation of IPI-549 in the formulation vehicle before or during administration. Inadequate solubility in the chosen vehicle. IPI-549 is highly soluble in DMSO but will precipitate when diluted in aqueous solutions.1. Use a co-solvent system that maintains IPI-549 in solution. 2. Prepare a stable nanosuspension to keep the drug particles dispersed. 3. Always prepare formulations fresh before each experiment and visually inspect for precipitation.
Difficulty in preparing a homogenous suspension for consistent dosing. Poor wettability of the IPI-549 powder. 1. Incorporate a surfactant (e.g., Tween 80) in the formulation to improve wetting. 2. Use sonication or homogenization to create a more uniform particle dispersion.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of IPI-549 Following Oral Administration

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%F)Reference
Mouse513002.0880088[6]
Rat511004.01100057[6]
Dog2.54002.0380065[6]
Monkey2.53004.0320031[6]

Data presented as approximate values derived from published preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of an Improved Oral Formulation (Co-solvent System)

This protocol describes the preparation of a clear solution of IPI-549 suitable for oral gavage in mice, aiming to improve upon simple suspension formulations.

Materials:

  • IPI-549 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of IPI-549 in DMSO. Weigh the required amount of IPI-549 and dissolve it in DMSO to a concentration of 20 mg/mL. Ensure it is fully dissolved.

  • Prepare the final vehicle. In a sterile tube, mix 5% N-methyl-2-pyrrolidone (NMP) and 95% PEG400. This will serve as the co-solvent vehicle.

  • Prepare the final dosing solution. Dilute the IPI-549 stock solution with the co-solvent vehicle to the desired final concentration for dosing. For example, to achieve a 2 mg/mL dosing solution, mix 1 part of the 20 mg/mL stock solution with 9 parts of the vehicle.

  • Administration. Administer the solution to animals via oral gavage at the desired volume (e.g., 10 mL/kg).

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a basic study to determine the oral bioavailability of an IPI-549 formulation.

Animal Model:

  • Male BALB/c mice (6-8 weeks old)

Groups:

  • Intravenous (IV) group: IPI-549 administered at 1 mg/kg in a suitable IV formulation (e.g., 5% NMP, 40% PEG400, 55% PBS).[6]

  • Oral (PO) group: IPI-549 administered at 5 mg/kg using the formulation to be tested.[6]

Procedure:

  • Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.

  • Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or submandibular bleed) from a subset of mice at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of IPI-549 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both IV and PO groups. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

PI3K_Pathway cluster_membrane GPCR GPCR (e.g., Chemokine Receptor) G_protein Gβγ GPCR->G_protein Ligand Binding PI3Kgamma PI3Kγ (p110γ/p101) G_protein->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PI3Kgamma->PIP3 IPI549 IPI-549 (Eganelisib) IPI549->PI3Kgamma Inhibition PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Functions Cell Growth, Proliferation, Survival, Migration mTORC1->Cell_Functions Downstream Signaling

Caption: IPI-549 inhibits the PI3Kγ signaling pathway.

experimental_workflow formulation Formulation Optimization (e.g., Co-solvent, Lipid-based) invitro In Vitro Assessment (e.g., Caco-2 Permeability) formulation->invitro invivo In Vivo PK Study (Mouse/Rat) formulation->invivo invitro->invivo Candidate Selection analysis LC-MS/MS Bioanalysis invivo->analysis pk_pd PK/PD Modeling analysis->pk_pd Concentration Data efficacy Efficacy Studies pk_pd->efficacy Dose Selection

Caption: Workflow for evaluating IPI-549 oral bioavailability.

References

Validation & Comparative

IPI-549: A Comparative Analysis of a Highly Selective PI3K-γ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IPI-549 (eganelisib), a first-in-class, potent, and highly selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-kinase (PI3K), against other PI3K inhibitors with varying selectivity profiles. The information presented is supported by experimental data to aid in the evaluation of its therapeutic and research potential.

Executive Summary

IPI-549 is an investigational oral immuno-oncology agent that selectively targets PI3K-γ.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers.[2] Unlike other PI3K isoforms that are more broadly expressed, PI3K-γ is predominantly found in hematopoietic cells and plays a crucial role in regulating immune responses.[2] By selectively inhibiting PI3K-γ, IPI-549 aims to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state, with a potentially more favorable safety profile compared to less selective PI3K inhibitors.[3]

Data Presentation: Comparative Selectivity of PI3K Inhibitors

The selectivity of a PI3K inhibitor is a critical determinant of its mechanism of action and potential therapeutic window. The following tables summarize the half-maximal inhibitory concentration (IC50) values of IPI-549 and other representative PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). Lower IC50 values indicate greater potency.

Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of a compound on the activity of purified PI3K isoforms.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
IPI-549 (Eganelisib) γ-selective 3200 [1][4][5]3500 [1][4][5]16 [1][4][5][6]>8400 [1][4][5]
Alpelisib (BYL719)α-selective5[7]1200[7]250[7]290[7]
Idelalisib (CAL-101)δ-selective86004000892.5[8]
Duvelisib (IPI-145)γ/δ-dual160285272.5[8]
Buparlisib (BKM120)Pan-Class I52[6]166[6]262[6]116[6]
Pictilisib (GDC-0941)Pan-Class I3[9]33753[9]
Copanlisib (BAY 80-6946)Pan-Class I0.5[3][9]3.7[3][9]6.4[3][9]0.7[3][9]

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Cellular Assay Data

Cellular assays measure the inhibitor's activity within a cellular context, often by assessing the inhibition of downstream signaling events like AKT phosphorylation.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
IPI-549 (Eganelisib) γ-selective 250 [1][4][5]240 [1][4][5]1.2 - 1.6 [1][4][5]180 [1][4][5]
Alpelisib (BYL719)α-selective51156250290
Idelalisib (CAL-101)δ-selective820565892.5[8]
Umbralisib (TGR-1202)δ-selective>100001116106522[8]
Buparlisib (BKM120)Pan-Class I52166262116
Pictilisib (GDC-0941)Pan-Class I333753

Data compiled from multiple sources. Cellular IC50 values are cell line dependent.

As the data illustrates, IPI-549 exhibits remarkable selectivity for the PI3K-γ isoform in both biochemical and cellular assays, with over 100-fold selectivity against other Class I isoforms.[1][4][5][6] This high degree of selectivity distinguishes it from pan-PI3K inhibitors, which target all four isoforms, and other isoform-selective inhibitors that target the α or δ isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency and selectivity of PI3K inhibitors.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 value of an inhibitor against purified PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[10][11]

Methodology:

  • Reaction Setup: Purified recombinant PI3K isoforms are incubated with a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), ATP, and varying concentrations of the test inhibitor in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[11]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and the production of ADP.[11]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[10][11]

  • Signal Generation: Kinase Detection Reagent is then added to convert the ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.[10][12]

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Cellular pAKT Inhibition Assay (Western Blot)

This assay measures the inhibitor's ability to block downstream PI3K signaling within a relevant cell line.

Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Principle: PI3K activation leads to the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308). The inhibitory effect of a compound on this process is quantified by measuring the levels of phosphorylated AKT (pAKT) relative to total AKT.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with a known PI3K pathway alteration) is cultured to a desired confluency. The cells are then treated with serial dilutions of the PI3K inhibitor for a specified duration.[13]

  • Cell Lysis: After treatment, the cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).[15]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[13][14]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAKT (e.g., anti-pAKT Ser473) and total AKT. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensities for pAKT and total AKT are quantified, and the ratio of pAKT to total AKT is calculated to determine the extent of inhibition at each inhibitor concentration. The cellular IC50 is then determined by plotting the percentage of pAKT inhibition against the inhibitor concentration.[13]

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates IPI549 IPI-549 (Eganelisib) IPI549->PI3K Inhibits (γ-isoform) PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival, Metabolism AKT->Downstream mTORC1->Downstream

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for IPI-549.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified PI3K Isoforms - Lipid Substrate (PIP2) - ATP - Inhibitor Dilutions start->reagents reaction Incubate PI3K, Substrate, and Inhibitor reagents->reaction initiate Initiate Reaction with ATP reaction->initiate adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) initiate->adp_glo detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo->detect measure Measure Luminescence detect->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical kinase assay (e.g., ADP-Glo™) to determine inhibitor potency.

Selectivity_Comparison Inhibitors PI3K Inhibitors IPI549 IPI-549 Inhibitors->IPI549 Pan Pan-Inhibitors (e.g., Buparlisib) Inhibitors->Pan Isoform Isoform-Selective (e.g., Alpelisib, Idelalisib) Inhibitors->Isoform PI3K_gamma PI3K-γ IPI549->PI3K_gamma High Potency Other_PI3K PI3K-α, β, δ IPI549->Other_PI3K Low Potency Pan->PI3K_gamma Potent Pan->Other_PI3K Potent Isoform->PI3K_gamma Variable Potency Isoform->Other_PI3K High Potency (on specific isoform)

Caption: Logical relationship of IPI-549's selectivity compared to other PI3K inhibitor classes.

References

A Comparative In Vitro Analysis of Eganelisib and Duvelisib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, Eganelisib and Duvelisib, for researchers, scientists, and drug development professionals. The following sections objectively compare their mechanisms of action, potency, and selectivity, supported by experimental data.

Mechanism of Action and Target Selectivity

Eganelisib is a first-in-class, highly selective inhibitor of the PI3K-gamma (PI3Kγ) isoform.[1][2][3] Its primary mechanism of action involves reprogramming the tumor microenvironment by modulating the function of myeloid cells.[1] Specifically, Eganelisib shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[2][4] In vitro studies have shown that Eganelisib does not directly affect cancer cell proliferation.[3][5]

Duvelisib is an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K.[6][7][8][9] This dual-targeting approach is designed to both directly inhibit the growth and survival of malignant B-cells through PI3K-δ inhibition and modulate the tumor microenvironment via PI3K-γ inhibition.[6][10][11] Duvelisib has been shown to induce growth inhibition and reduce the viability of malignant B-cell lines in vitro.[8]

A key differentiator lies in their selectivity. Eganelisib's high selectivity for PI3Kγ is a defining feature, whereas Duvelisib's broader activity against both PI3Kδ and PI3Kγ allows it to impact a wider range of cellular processes within the tumor and its microenvironment.[1][2][6]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of Eganelisib and Duvelisib against Class I PI3K isoforms. This quantitative data provides a direct comparison of their potency and selectivity.

TargetEganelisib IC50 (nM)[1][2]Duvelisib IC50 (nM)[4]
PI3Kα 3200-
PI3Kβ 3500-
PI3Kγ 1.6 - 16Potent activity
PI3Kδ >8400Potent activity

Note: Specific IC50 values for Duvelisib against each isoform were not consistently available in the public domain from the initial search. The table reflects its known potent dual activity.

Experimental Protocols

In Vitro PI3Kγ Kinase Assay (HTRF-based)

This assay is used to quantify the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kγ.

Objective: To determine the IC50 value of an inhibitor against the purified PI3Kγ enzyme.

Methodology:

  • A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the enzymatic conversion of PIP2 to PIP3.

  • The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor.

  • This acceptor comes into proximity with a donor-labeled antibody, generating a FRET signal that is inversely proportional to the amount of PIP3 produced.

  • Serial dilutions of the test compound (e.g., Eganelisib) are pre-incubated with the recombinant PI3K enzyme.

  • The kinase reaction is initiated by adding the substrate (PIP2) and ATP.

  • After incubation, HTRF detection reagents are added to stop the reaction and measure the signal.

  • The percent inhibition for each concentration is calculated, and the IC50 value is determined by plotting the results on a dose-response curve.[4][12]

Cellular pAKT Inhibition Assay

This assay measures the inhibitor's ability to block PI3K signaling downstream within a relevant cell line.

Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Methodology:

  • PI3Kγ-dependent cells, such as RAW 264.7 murine macrophages, are seeded in 96-well plates and cultured overnight.

  • The cells are pre-incubated with serial dilutions of the test inhibitor for a short period (e.g., 30 minutes).

  • The PI3K pathway is then stimulated with a chemokine or growth factor.

  • Following stimulation, the cells are lysed, and the levels of phosphorylated AKT (pAKT Ser473) and total AKT are measured using a sandwich ELISA kit.

  • The ratio of pAKT to total AKT is calculated, and the percentage of inhibition is determined relative to vehicle-treated controls to derive the cellular IC50 value from a dose-response curve.[4]

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of an inhibitor to modulate the immune cell phenotype, which is central to Eganelisib's mechanism of action.

Objective: To evaluate the effect of a PI3Kγ inhibitor on the differentiation of monocytes/macrophages into the immunosuppressive M2-like phenotype.

Methodology:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes are cultured.

  • The cells are treated with cytokines such as IL-4 and M-CSF to induce polarization towards the M2 phenotype.

  • The test inhibitor (e.g., Eganelisib) is added to the culture medium at various concentrations during the polarization process.

  • After a set incubation period, the polarization state of the macrophages is assessed by measuring the expression of M1 and M2 markers using techniques like flow cytometry or qPCR.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Response Cell Growth, Proliferation, Survival, Metabolism mTOR->Cell_Response Eganelisib Eganelisib Eganelisib->PI3K inhibits PI3Kγ Duvelisib Duvelisib Duvelisib->PI3K inhibits PI3Kδ/γ

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_functional Functional Assay (Macrophage Polarization) A1 Purified PI3K Enzyme + Inhibitor (Eganelisib/Duvelisib) A2 Add Substrate (PIP2) + ATP A1->A2 A3 Measure PIP3 Production (HTRF) A2->A3 A4 Determine IC50 A3->A4 B1 Culture PI3K-dependent Cells B2 Add Inhibitor (Eganelisib/Duvelisib) B1->B2 B3 Stimulate PI3K Pathway B2->B3 B4 Measure pAKT Levels (ELISA) B3->B4 B5 Determine Cellular IC50 B4->B5 C1 Isolate Monocytes/Macrophages C2 Induce M2 Polarization (IL-4) C1->C2 C3 Treat with Inhibitor (Eganelisib) C2->C3 C4 Assess M1/M2 Marker Expression (Flow Cytometry/qPCR) C3->C4

References

IPI-549: A Comparative Guide to its Potency and Selectivity for PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Eganelisib (IPI-549) against other prominent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. IPI-549 is a first-in-class, potent, and highly selective small molecule inhibitor of PI3Kγ. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. The gamma isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses. Its inhibition is a promising strategy in immuno-oncology, aimed at reprogramming the tumor microenvironment by modulating the function of myeloid cells.

Comparative Analysis of In Vitro Potency and Selectivity

The in vitro efficacy of PI3K inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cellular assays. Biochemical assays measure the direct inhibition of the purified kinase, while cellular assays assess the inhibitor's activity within a cellular context, for instance, by measuring the inhibition of downstream signaling events like AKT phosphorylation.

The following table summarizes the reported IC50 values for IPI-549 against the four Class I PI3K isoforms (α, β, γ, δ). This data highlights the comparative potency and, critically, the isoform selectivity of the compound. High selectivity for PI3Kγ over other isoforms, particularly PI3Kα and PI3Kβ which are ubiquitously expressed and vital for normal cellular functions, is a key attribute for minimizing off-target toxicities.

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
PI3Kα 3200, 17250
PI3Kβ 3500, 82240
PI3Kγ 16, 0.29, 1.21.2
PI3Kδ >8400, 23180

Experimental Protocols

To better understand the context of these in vitro comparisons, the following sections detail the methodologies for key experiments.

In Vitro PI3Kγ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kγ.

  • Objective: To determine the IC50 value of an inhibitor against purified PI3Kγ enzyme.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody

Validating IPI-549 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IPI-549 (eganelisib), a selective PI3K-γ inhibitor, with other alternatives for validating target engagement in vivo. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of the scientific principles and practical applications.

Introduction to IPI-549 and PI3K-γ Targeting

IPI-549 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, and the gamma isoform is predominantly expressed in hematopoietic cells, playing a crucial role in regulating immune responses.[3][4] IPI-549's mechanism of action involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[5] This makes it a promising candidate for cancer immunotherapy, often evaluated in combination with checkpoint inhibitors like nivolumab.[6][7][8][9]

Comparison of PI3K-γ Inhibitors

The selection of a PI3K-γ inhibitor for research or therapeutic development depends on its potency, selectivity, and in vivo efficacy. Below is a comparison of IPI-549 with other notable PI3K-γ inhibitors.

Table 1: Comparison of Biochemical and Cellular IC50 Values (nM) of PI3K Inhibitors
CompoundPI3KαPI3KβPI3KγPI3KδSelectivity for γ vs. α, β, δ
IPI-549 (Eganelisib) 3200[1][10]3500[1][10]16[1][10]>8400[1][10]Highly selective for PI3K-γ
Duvelisib (IPI-145) 1602[11][12]85[11][12]27.4[11][12]2.5[11][12]Dual γ/δ inhibitor
TG100-115 >1000[13][14]>1000[13][14]83[13][14][15]235[13][14][15]Dual γ/δ inhibitor
AZD3458 7900[16]>30000[16]7.9[16]300[16]Highly selective for PI3K-γ

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for In Vivo Target Engagement

Validating the in vivo target engagement of IPI-549 and its alternatives is crucial. The following are detailed protocols for key experiments.

In Vivo Neutrophil Migration Assay

This assay assesses the functional consequence of PI3K-γ inhibition on neutrophil chemotaxis.

Protocol:

  • Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6).

  • Induction of Peritonitis: Inject a chemoattractant such as thioglycollate or zymosan intraperitoneally to induce neutrophil migration.

  • Drug Administration: Administer IPI-549 or alternative inhibitors orally or via the desired route at various doses and time points prior to or after the chemoattractant injection.

  • Peritoneal Lavage: At a specified time point after induction (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with PBS containing EDTA.

  • Cell Counting and Analysis: Count the total number of cells in the lavage fluid. Use flow cytometry to specifically quantify the number of neutrophils (e.g., Ly6G+/CD11b+ cells).

  • Data Analysis: Compare the number of migrated neutrophils in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.

In Vivo Macrophage Polarization Assay

This assay evaluates the effect of PI3K-γ inhibition on the polarization of macrophages within the tumor microenvironment.

Protocol:

  • Tumor Model: Establish tumors in syngeneic mice by implanting cancer cells (e.g., CT26 colon carcinoma).

  • Drug Treatment: Once tumors are established, treat the mice with IPI-549 or alternative inhibitors according to the desired dosing regimen.

  • Tumor Excision and Digestion: At the end of the treatment period, excise the tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Flow Cytometry Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers for macrophages include F4/80 and CD11b. To distinguish between M1 and M2 phenotypes, use markers such as CD86 or MHC class II for M1 and CD206 (mannose receptor) for M2.[17]

  • Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer. Determine the ratio of M1 to M2 macrophages within the tumor.

  • Data Interpretation: An increase in the M1/M2 ratio in the drug-treated group compared to the control group indicates a shift towards an anti-tumor immune response.

Phospho-AKT (pAKT) Western Blot in Tumor Tissue

This assay measures the inhibition of the PI3K signaling pathway downstream of PI3K-γ.

Protocol:

  • Tumor Model and Treatment: Follow the same procedure as in the macrophage polarization assay to establish and treat tumor-bearing mice.

  • Tumor Lysate Preparation: Excise tumors at a relevant time point after the final drug dose and immediately snap-freeze in liquid nitrogen. Homogenize the frozen tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18][19][20]

  • Data Analysis: Quantify the band intensities and normalize the pAKT signal to the total AKT signal. A decrease in the pAKT/total AKT ratio in the treated groups indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

PI3K_Signaling_Pathway GPCR GPCR G_protein Gβγ GPCR->G_protein PI3K_gamma PI3K-γ G_protein->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT pAKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream IPI_549 IPI-549 IPI_549->PI3K_gamma inhibits

Caption: PI3K-γ signaling pathway and the inhibitory action of IPI-549.

Experimental_Workflow cluster_vivo In Vivo Model cluster_assays Target Engagement Assays Tumor_Model Establish Tumor in Syngeneic Mice Treatment Treat with IPI-549/Alternative Tumor_Model->Treatment Neutrophil_Migration Neutrophil Migration Assay Treatment->Neutrophil_Migration Peritoneal Lavage Macrophage_Polarization Macrophage Polarization Assay Treatment->Macrophage_Polarization Tumor Excision pAKT_Western pAKT Western Blot Treatment->pAKT_Western Tumor Excision

Caption: Experimental workflow for validating in vivo target engagement.

Inhibitor_Comparison PI3K_gamma PI3K-γ IPI_549 IPI-549 (Highly Selective) PI3K_gamma->IPI_549 Duvelisib Duvelisib (Dual γ/δ) PI3K_gamma->Duvelisib TG100_115 TG100-115 (Dual γ/δ) PI3K_gamma->TG100_115 AZD3458 AZD3458 (Highly Selective) PI3K_gamma->AZD3458

Caption: Comparison of different PI3K-γ inhibitors.

Conclusion

Validating the in vivo target engagement of IPI-549 is essential for its preclinical and clinical development. This guide provides a framework for comparing IPI-549 with alternative PI3K-γ inhibitors and offers detailed protocols for key in vivo assays. The choice of inhibitor and experimental approach should be guided by the specific research question and the desired balance between potency, selectivity, and the biological system under investigation. The provided data and methodologies aim to support researchers in making informed decisions for their studies in the dynamic field of immuno-oncology.

References

Eganelisib's Kinase Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of eganelisib (formerly IPI-549), a first-in-class phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitor, with other kinases, supported by experimental data. Eganelisib is under investigation as an immunotherapeutic agent for solid tumors, with a mechanism of action centered on reprogramming the tumor microenvironment.[1]

Executive Summary

Eganelisib is a potent and highly selective inhibitor of PI3Kγ.[1][2] Preclinical data demonstrates its significant selectivity for the gamma isoform of PI3K over other Class I PI3K isoforms (α, β, and δ), as well as a broader panel of protein and lipid kinases.[3][4] This high selectivity is crucial for minimizing off-target effects and is a key differentiator for eganelisib.

Data Presentation: Kinase Selectivity Profile of Eganelisib

The following table summarizes the inhibitory activity and binding affinity of eganelisib against the Class I PI3K isoforms.

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd, nM)Selectivity vs. PI3Kγ (Biochemical IC50)
PI3Kγ 16[5][6]1.2[1][4]0.29[1]-
PI3Kα 3200[5]250[5]17[6]>200-fold[1]
PI3Kβ 3500[5]240[5]82[6]>200-fold[1]
PI3Kδ >8400[5]180[5]23[6]>525-fold

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (eganelisib) and a protein (kinase). A lower Kd indicates a stronger binding affinity.

Further screening has shown that eganelisib does not significantly inhibit a panel of 468 other protein and lipid kinases at a concentration of 1 µM.[3][4] It is also reported to be selective against a panel of 80 G-protein coupled receptors (GPCRs), ion channels, and transporters at 10 µM.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies the direct inhibitory effect of eganelisib on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the biochemical IC50 value of eganelisib against PI3K isoforms.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of eganelisib in DMSO.

    • Create a serial dilution of eganelisib in the appropriate kinase assay buffer.

    • Reconstitute recombinant human PI3K enzymes (α, β, γ, δ) in kinase dilution buffer.

    • Prepare the lipid substrate, such as PIP2, in the assay buffer.

    • Prepare the ATP solution.

  • Assay Procedure:

    • Add the serially diluted eganelisib or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding the ATP and lipid substrate mixture to each well.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of eganelisib relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Assay (p-AKT ELISA)

This assay measures the ability of eganelisib to inhibit the PI3K signaling pathway within a cellular context by assessing the phosphorylation of a key downstream effector, AKT.

Objective: To determine the cellular IC50 of eganelisib.

Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at Ser473. The inhibition of PI3K by eganelisib will result in a decrease in p-AKT levels, which can be quantified using an ELISA.

Protocol:

  • Cell Culture and Treatment:

    • Seed appropriate cell lines in 96-well plates. For example, RAW 264.7 cells are used for PI3Kγ.[5]

    • Starve the cells in a serum-free medium for several hours.

    • Treat the cells with various concentrations of eganelisib or DMSO for a specified time (e.g., 2 hours).

    • Stimulate the PI3K pathway by adding a suitable agonist (e.g., C5a for RAW 264.7 cells).[4]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total AKT.

    • Incubate to allow the binding of AKT to the plate.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes phosphorylated AKT (p-AKT Ser473).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution to generate a colorimetric signal.

    • Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis:

    • Normalize the p-AKT signal to the total AKT signal.

    • Calculate the percentage of inhibition of AKT phosphorylation for each eganelisib concentration relative to the stimulated control.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3Kgamma->PIP2 phosphorylates Eganelisib Eganelisib Eganelisib->PI3Kgamma AKT AKT PDK1->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Response Cellular Responses (Growth, Proliferation, Migration) Downstream->Response

Caption: PI3Kγ signaling pathway and the inhibitory action of eganelisib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Eganelisib Serial Dilutions C Incubate Eganelisib with Kinase A->C B Prepare Kinase and Substrate B->C D Initiate Reaction with ATP & Substrate C->D E Measure Kinase Activity (e.g., ADP level) D->E F Data Analysis (IC50 Determination) E->F

Caption: General experimental workflow for a biochemical kinase inhibitor assay.

References

A Comparative Analysis of PI3K-gamma Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into four isoforms: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for cancer immunotherapy.

PI3K-gamma (PI3Kγ) plays a crucial role in regulating the tumor microenvironment (TME). It is highly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). Within the TME, PI3Kγ signaling in these cells promotes an immunosuppressive phenotype, hindering the anti-tumor immune response. Therefore, selective inhibition of PI3Kγ presents a promising therapeutic strategy to reprogram the TME and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.

This guide provides a comparative analysis of key PI3Kγ inhibitors in oncology, focusing on their preclinical and clinical data, and provides detailed experimental protocols for their evaluation.

Comparative Efficacy and Selectivity of PI3K-gamma Inhibitors

The development of PI3Kγ inhibitors has led to several promising candidates. This section compares the in vitro potency and selectivity of two notable inhibitors: eganelisib (IPI-549), a highly selective PI3Kγ inhibitor, and duvelisib (B560053), a dual PI3Kδ/γ inhibitor.

InhibitorTypePI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Key Preclinical Findings
Eganelisib (IPI-549) Selective PI3Kγ1.2[1]>200-fold selectivity vs γ[1]>200-fold selectivity vs γ[1]>200-fold selectivity vs γ[1]Reprograms immunosuppressive TAMs to a pro-inflammatory phenotype; enhances anti-tumor immunity and overcomes resistance to checkpoint inhibitors.[1]
Duvelisib (IPI-145) Dual PI3Kδ/γData not consistently availableData not consistently availableData not consistently availableData not consistently availableDirectly inhibits malignant T-cell growth; modulates nonmalignant immune cells.[2][3]
Acalisib (GS-9820) PI3Kδ selective (with γ activity)1389[4][5]5441[4][5]3377[4][5]12.7[4][5]Primarily targets PI3Kδ in B-cell malignancies.

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Trial Data Summary

Eganelisib has been evaluated in the MARIO-1 Phase 1/1b clinical trial, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab (B1139203) in patients with advanced solid tumors.[6][7]

TrialInhibitorCombination AgentPatient PopulationKey Findings
MARIO-1 (NCT02637531) Eganelisib (IPI-549)NivolumabAdvanced solid tumorsThe combination was generally well-tolerated. Evidence of immune activation and signs of clinical activity were observed, including in patients who had previously progressed on checkpoint inhibitors.[6][7]

Duvelisib has been studied in hematologic malignancies and has shown clinical activity in T-cell lymphomas.[2][3]

TrialInhibitorPatient PopulationKey Findings
Phase 1DuvelisibRelapsed/refractory T-cell lymphomaDemonstrated promising clinical activity with an acceptable safety profile. Showed evidence of both tumor cell-autonomous and immune-mediated effects.[2][3]

Signaling Pathway and Experimental Workflows

PI3K-gamma Signaling Pathway in Cancer

The following diagram illustrates the central role of PI3Kγ in promoting an immunosuppressive tumor microenvironment.

PI3K_gamma_pathway cluster_TME Tumor Microenvironment cluster_signaling PI3Kγ Signaling in Myeloid Cells cluster_immunosuppression Immunosuppressive Functions Tumor Cells Tumor Cells GPCR GPCRs Tumor Cells->GPCR Chemokines TAMs/MDSCs TAMs/MDSCs PI3Kgamma PI3Kγ T-cells T-cells GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT NFkB NF-κB AKT->NFkB STAT3 STAT3 AKT->STAT3 Pro-tumor Cytokines IL-10, TGF-β NFkB->Pro-tumor Cytokines Suppressive Enzymes Arg1, IDO STAT3->Suppressive Enzymes Reduced T-cell Activation Reduced T-cell Activation Pro-tumor Cytokines->Reduced T-cell Activation Suppressive Enzymes->Reduced T-cell Activation Reduced T-cell Activation->Tumor Cells Immune Evasion

Caption: PI3Kγ signaling in myeloid cells promotes immunosuppression.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of PI3Kγ inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Biochemical Assay (Kinase Activity - IC50) b Cellular Assay (p-AKT Western Blot) a->b c Macrophage Polarization Assay b->c d Syngeneic Tumor Models c->d e Pharmacodynamic Analysis (Tumor & Spleen) d->e f Efficacy Studies (Tumor Growth Inhibition) d->f

Caption: Preclinical evaluation workflow for PI3Kγ inhibitors.

Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PI3Kγ.

Methodology:

  • Reagents and Materials: Recombinant human PI3Kγ enzyme, lipid kinase substrate (e.g., PIP2), ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the PI3Kγ enzyme, lipid substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagents as per the manufacturer's protocol.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for PI3K Pathway Inhibition (Western Blot)

Objective: To confirm that the inhibitor engages and inhibits the PI3K pathway within a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as a myeloid cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Procedure:

    • Treat the cells with varying concentrations of the PI3Kγ inhibitor for a specified duration.

    • Stimulate the cells with a GPCR agonist (e.g., C5a) to activate the PI3Kγ pathway.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473) and total AKT.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-AKT and total AKT. A dose-dependent decrease in the ratio of p-AKT to total AKT indicates inhibition of the PI3K pathway.

In Vivo Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy of the PI3Kγ inhibitor in a relevant animal model.

Methodology:

  • Animal Model: Use syngeneic mouse tumor models (e.g., CT26 colon carcinoma or 4T1 breast cancer) implanted in immunocompetent mice.

  • Procedure:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the PI3Kγ inhibitor (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the animals.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and spleens for analysis.

    • Perform flow cytometry to analyze the immune cell populations within the tumor and spleen (e.g., TAMs, MDSCs, CD8+ T-cells).

    • Conduct immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration and markers of activation.

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups. Analyze the changes in immune cell populations to assess the immunomodulatory effects of the inhibitor.

Conclusion

Selective inhibition of PI3Kγ is a compelling strategy in immuno-oncology. By reprogramming the tumor microenvironment from an immunosuppressive to an immune-active state, PI3Kγ inhibitors like eganelisib have the potential to enhance the efficacy of other cancer therapies, particularly checkpoint inhibitors. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate and advance the development of this promising class of anti-cancer agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PI3Kγ inhibitors in various cancer types.

References

Head-to-Head Comparison: IPI-549 vs. AZD3458 in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on two leading selective PI3K-gamma inhibitors.

In the rapidly evolving landscape of immuno-oncology, the phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical target for overcoming immune suppression within the tumor microenvironment. Two prominent investigational molecules, IPI-549 (eganelisib) and AZD3458, have demonstrated potential in selectively inhibiting PI3Kγ, thereby reprogramming myeloid cells and enhancing anti-tumor immunity. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Mechanism of Action: Targeting the PI3Kγ Signaling Pathway

Both IPI-549 and AZD3458 are small molecule inhibitors that selectively target the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the function of various immune cells, particularly myeloid cells.[3][4] In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive M2 phenotype, hindering the anti-tumor immune response.[5][6] By inhibiting PI3Kγ, both IPI-549 and AZD3458 aim to reprogram these myeloid cells to a pro-inflammatory, anti-tumor M1-like phenotype, thereby enhancing the efficacy of cancer immunotherapies.[5][7]

PI3K_gamma_pathway PI3Kγ Signaling Pathway in Myeloid Cells GPCR GPCR (e.g., Chemokine Receptors) PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-12) PI3Kgamma->Pro_inflammatory_cytokines inhibition leads to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Immunosuppression Immunosuppressive Gene Expression (M2 Phenotype) mTOR->Immunosuppression promotes IPI549 IPI-549 IPI549->PI3Kgamma inhibits AZD3458 AZD3458 AZD3458->PI3Kgamma inhibits Anti_inflammatory_cytokines Anti-inflammatory Cytokines (e.g., IL-10) Immunosuppression->Anti_inflammatory_cytokines

Diagram 1: PI3Kγ Signaling Pathway Inhibition

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of a drug are critical determinants of its efficacy and safety profile. Both IPI-549 and AZD3458 have been characterized as potent and selective inhibitors of PI3Kγ. The following table summarizes their in vitro inhibitory activities against PI3K isoforms.

ParameterIPI-549 (eganelisib)AZD3458
Target PI3KγPI3Kγ
Biochemical IC50 (PI3Kγ) 16 nM[8]7.9 nM[2]
Cellular IC50 (PI3Kγ) 1.2 nM[8]8 nM[2][7]
Selectivity over PI3Kα >200-fold (Biochemical IC50: 3200 nM)[8]>980-fold (Enzyme IC50: 7.9 µM)[2]
Selectivity over PI3Kβ >200-fold (Biochemical IC50: 3500 nM)[8]>3700-fold (Enzyme IC50: <30 µM)[2]
Selectivity over PI3Kδ >500-fold (Biochemical IC50: >8400 nM)[8]~38-fold (Enzyme IC50: 0.3 µM)[2]
pIC50 (PI3Kγ) Not reported9.1[9]

Preclinical Efficacy and Effects on the Tumor Microenvironment

Preclinical studies have provided valuable insights into the anti-tumor activity and immunomodulatory effects of both IPI-549 and AZD3458.

IPI-549 (eganelisib):

  • Monotherapy and Combination Therapy: In preclinical models, IPI-549 has demonstrated anti-tumor activity both as a monotherapy and in combination with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).[10] The combination therapy resulted in greater tumor growth inhibition compared to monotherapy.[10]

  • Modulation of Myeloid Cells: Treatment with IPI-549 leads to a decrease in tumor-associated immune-suppressive myeloid cells.[10] It has been shown to reprogram macrophages from an M2 to an M1 phenotype.[5]

  • T-cell Response: IPI-549 treatment increases the number of intratumoral CD8+ T-cells, which are crucial for killing cancer cells.[10] It also leads to a decrease in FOXP3+ T-regulatory cells, another immunosuppressive cell type.[10]

  • Immune Memory: In mice that achieved a complete response, re-implantation of tumor cells showed low or no tumor engraftment, suggesting the induction of a sustained, tumor-specific immune memory.[10]

AZD3458:

  • Combination Therapy: AZD3458 has been shown to enhance the anti-tumor activity of checkpoint inhibitors in various syngeneic mouse models (4T1, LLC, CT-26, and MC-38).[6][7]

  • Macrophage Reprogramming: AZD3458 treatment reverses macrophage polarization, leading to an increased IL-12/IL-10 ratio, which is indicative of a shift towards a pro-inflammatory state.[7] It promotes a cytotoxic switch of macrophages into antigen-presenting activated macrophages.[11]

  • T-cell Activation: AZD3458 promotes cytotoxic T-cell activation, as measured by increased Granzyme B and Perforin expression.[6][7]

  • Reduction of Immunosuppressive Markers: Oral administration of AZD3458 decreased the number of tumor-associated macrophages and reduced the expression of immunosuppressive markers such as CD206 and PD-L1.[6][7]

Clinical Development Status

IPI-549 (eganelisib): IPI-549, being developed by Infinity Pharmaceuticals, has progressed into clinical trials.[3] It has been evaluated as a monotherapy and in combination with other anti-cancer agents, including the checkpoint inhibitor nivolumab.[12][13] The FDA has granted Fast Track designation for IPI-549 in combination with a checkpoint inhibitor and chemotherapy for the treatment of inoperable, locally advanced, or metastatic triple-negative breast cancer.[3] Several Phase I/II clinical trials are ongoing to evaluate its safety and efficacy in various solid tumors.[3][14][15]

AZD3458: AZD3458, developed by AstraZeneca, is currently available for preclinical studies.[2] While extensive preclinical data highlights its potential, information on its progression into clinical trials is not as readily available in the public domain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate PI3Kγ inhibitors.

In Vitro Kinase Assay (Example)

kinase_assay_workflow General Workflow for In Vitro Kinase Assay start Start prepare_reagents Prepare Reagents: - PI3Kγ enzyme - Kinase buffer - ATP - PIP2 substrate start->prepare_reagents dispense_inhibitor Dispense test compounds (IPI-549 or AZD3458) in serial dilutions to assay plate prepare_reagents->dispense_inhibitor add_enzyme Add PI3Kγ enzyme to each well dispense_inhibitor->add_enzyme incubate1 Pre-incubate compound and enzyme add_enzyme->incubate1 initiate_reaction Initiate reaction by adding ATP and PIP2 substrate incubate1->initiate_reaction incubate2 Incubate to allow kinase reaction to proceed initiate_reaction->incubate2 stop_reaction Stop the reaction incubate2->stop_reaction detect_signal Detect the product (PIP3) (e.g., using HTRF, ELISA) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 values detect_signal->analyze_data end End analyze_data->end

Diagram 2: In Vitro Kinase Assay Workflow

A common method to determine the IC50 value of an inhibitor is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16] This assay measures the enzymatic conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, generating a FRET signal.[16] The signal intensity is inversely proportional to the inhibitor's activity.

Cellular pAKT Inhibition Assay (Example)

This assay measures the inhibitor's ability to block PI3K signaling within a cellular context.[16]

  • Cell Culture: PI3Kγ-dependent cells (e.g., RAW 264.7 murine macrophages) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with serial dilutions of the PI3Kγ inhibitor (IPI-549 or AZD3458) for a specified period.

  • Pathway Stimulation: The PI3K pathway is stimulated with an appropriate agonist (e.g., a chemokine).

  • Cell Lysis: Cells are lysed to extract proteins.

  • Quantification of pAKT: The level of phosphorylated AKT (pAKT) at Ser473 is quantified using methods like ELISA or Western blotting.

  • Data Analysis: The results are used to calculate the cellular IC50 value of the inhibitor.

Conclusion

Both IPI-549 and AZD3458 are potent and selective inhibitors of PI3Kγ with promising preclinical data supporting their role in reprogramming the tumor microenvironment to favor an anti-tumor immune response. IPI-549 is more advanced in clinical development, with ongoing Phase I/II trials and a Fast Track designation from the FDA. AZD3458 has demonstrated robust preclinical efficacy, particularly in enhancing the effects of checkpoint inhibitors. The choice between these molecules for further research or development may depend on factors such as the specific cancer type, the desired combination therapy, and the stage of development. This guide provides a foundational comparison to aid in these critical decisions.

References

Eganelisib Clinical Trial Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the clinical efficacy and experimental design of eganelisib (IPI-549), a first-in-class PI3K-γ inhibitor.

Eganelisib (also known as IPI-549) is an orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ) that has been investigated as a potential immunotherapeutic agent for various cancers.[1][2] Its mechanism of action centers on reprogramming the tumor microenvironment from an immunosuppressive to an immune-active state by modulating the function of myeloid cells.[3] This guide provides a comparative summary of the clinical trial results and efficacy data for eganelisib, both as a monotherapy and in combination with other cancer therapies.

Quantitative Data Summary

The following tables summarize the key efficacy data from major clinical trials involving eganelisib.

Table 1: Eganelisib in Combination with Nivolumab (B1139203) in Advanced Urothelial Carcinoma (MARIO-275)

The MARIO-275 trial, a randomized, placebo-controlled Phase 2 study, evaluated eganelisib in combination with nivolumab in patients with platinum-refractory, immunotherapy-naïve advanced urothelial carcinoma.[4]

Efficacy EndpointEganelisib + Nivolumab (ITT Population)Nivolumab Monotherapy (ITT Population)Hazard Ratio (95% CI)
Median Overall Survival (OS)15.4 months[4]7.9 months[4]0.62 (0.28-1.36)[4]
1-Year Overall Survival Rate59%[4]32%[4]N/A
PD-L1 Negative Subgroup
Median Overall Survival (OS)15.4 months[4]7.9 months[4]0.60 (0.21-1.71)[4]
1-Year Overall Survival Rate54%[4]17%[4]N/A
Overall Response Rate (ORR)26%[5]14%[5]N/A
Disease Control Rate (DCR)57%[5]14%[5]N/A
Progression-Free Survival (PFS) Hazard RatioN/AN/A0.54
Table 2: Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-Negative Breast Cancer (MARIO-3)

The MARIO-3 trial is a Phase 2 study evaluating the triplet combination of eganelisib, atezolizumab, and nab-paclitaxel in the frontline treatment of unresectable locally advanced or metastatic triple-negative breast cancer (TNBC).[4][6]

Efficacy EndpointEganelisib + Atezolizumab + Nab-Paclitaxel (All Patients)PD-L1 PositivePD-L1 Negative
Overall Response Rate (ORR)55.3%[6]66.7%[6]47.8%[4][6]
Disease Control Rate (DCR)84.2%[4][6]91.7%[6]78.2%[4]
Complete Response (CR) Rate5.3%[4]16.7%[4]N/A
Partial Response (PR) Rate50%[4]50%[4]47.8%[4]
Stable Disease (SD) Rate28.9%[4]28.9%[4]30.4%[4]
Table 3: Eganelisib Monotherapy in Advanced Solid Tumors (MARIO-1)

The MARIO-1 trial was a Phase 1/1b dose-escalation study evaluating the safety and tolerability of eganelisib as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[1][7] Efficacy data for the monotherapy arm was limited as the primary focus was on safety.

Efficacy EndpointEganelisib Monotherapy
Overall Response Rate (ORR)10%[8]

Experimental Protocols

MARIO-275 Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.[9]

  • Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy and were immunotherapy-naïve.[4][10]

  • Treatment Arms:

    • Experimental Arm: Eganelisib administered orally once daily in combination with intravenous nivolumab.[9] The eganelisib dose was initially 40 mg and later reduced to 30 mg.[10]

    • Control Arm: Placebo plus nivolumab.

  • Primary Endpoint: Objective Response Rate (ORR) in patients with high baseline levels of monocytic myeloid-derived suppressor cells (mMDSCs).[10]

  • Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]

MARIO-3 Trial Protocol
  • Study Design: A Phase 2, multi-arm, open-label study.[11][12]

  • Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) with no prior systemic therapy for advanced disease.[6][12] The trial also included cohorts for renal cell carcinoma (RCC).[11][12]

  • Treatment Arms:

    • TNBC Cohort: Eganelisib in combination with atezolizumab (840 mg IV on days 1 and 15 of each 28-day cycle) and nab-paclitaxel.[12][13]

    • RCC Cohort: Eganelisib in combination with atezolizumab and bevacizumab.[11][12]

  • Primary Efficacy Endpoint: Confirmed Complete Response (CR) rate per RECIST v1.1.[6]

  • Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and safety.[6]

Signaling Pathway and Mechanism of Action

Eganelisib selectively inhibits the gamma isoform of PI3K, a key enzyme in myeloid cells.[2][3] In the tumor microenvironment, PI3K-γ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive phenotype.[14] By inhibiting PI3K-γ, eganelisib aims to reprogram these TAMs to a pro-inflammatory, anti-tumor state, thereby enhancing the body's immune response against cancer cells.[2][14]

Eganelisib_Mechanism_of_Action Eganelisib's Mechanism of Action cluster_tme Tumor Microenvironment cluster_tam Macrophage Signaling Tumor Cells Tumor Cells TAM Tumor-Associated Macrophage (M2-like) Tumor Cells->TAM recruits PI3Kgamma PI3K-γ TAM->PI3Kgamma activates T_Cell T-Cell AKT AKT PI3Kgamma->AKT activates Immunosuppression Immunosuppressive Functions AKT->Immunosuppression promotes Immunosuppression->T_Cell suppresses Eganelisib Eganelisib Eganelisib->PI3Kgamma inhibits

Caption: Eganelisib inhibits PI3K-γ in TAMs, blocking immunosuppressive signaling.

Experimental Workflow: In Vitro Macrophage Polarization Assay

To assess the effect of eganelisib on macrophage polarization, an in vitro assay is commonly employed.

Macrophage_Polarization_Workflow Macrophage Polarization Assay Workflow cluster_0 Cell Isolation and Differentiation cluster_1 Macrophage Polarization cluster_2 Treatment and Analysis node1 Isolate bone marrow cells from mice node2 Culture with M-CSF to differentiate into BMDMs node1->node2 node3 Polarize BMDMs to M2 phenotype with IL-4 node2->node3 node4 Treat M2 macrophages with Eganelisib node3->node4 node5 Analyze M1/M2 marker expression (e.g., via qPCR, Flow Cytometry) node4->node5

Caption: Workflow for assessing eganelisib's effect on macrophage polarization.

References

Reproducibility of Preclinical Findings for the PI3K-γ Inhibitor Eganelisib (IPI-549): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for eganelisib (IPI-549), a first-in-class, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The primary focus of this document is to present the key preclinical data in a structured format to allow for an objective assessment of its performance and to provide detailed methodologies for the key experiments cited, thereby aiding in the evaluation of the reproducibility of these findings.

Mechanism of Action: Targeting the Tumor Microenvironment

Eganelisib's mechanism of action is centered on the modulation of the tumor microenvironment (TME).[1] Unlike cytotoxic agents that directly target cancer cells, eganelisib reprograms immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[2][3] This shift enhances the anti-tumor immune response by increasing the infiltration and activation of cytotoxic CD8+ T-cells and reducing the number of immunosuppressive regulatory T-cells (Tregs) within the tumor.[1] Preclinical studies have consistently demonstrated that the anti-tumor activity of eganelisib is T-cell dependent.

In Vitro Potency and Selectivity

Eganelisib has been shown to be a potent and highly selective inhibitor of the PI3K-γ isoform. The following table summarizes its in vitro inhibitory activity.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd, nM)Selectivity vs. other Class I PI3K isoforms
PI3K-γ 1.2 - 161.20.29>100-fold
PI3K-α >3200>170>17-
PI3K-β >3500>240>82-
PI3K-δ >8400>180>23-

Preclinical Efficacy in Syngeneic Mouse Models

Eganelisib has demonstrated anti-tumor efficacy both as a monotherapy and in combination with immune checkpoint inhibitors in various syngeneic mouse models. While specific tumor volume data is not consistently available in publicly accessible documents, the findings from multiple preclinical studies are summarized below.

Syngeneic ModelTreatmentKey Findings
Multiple Models Eganelisib MonotherapySignificant tumor growth inhibition; effect is T-cell dependent.
Multiple Models Eganelisib + anti-PD-1/PD-L1Increased tumor growth inhibition compared to either monotherapy alone.[1]
Multiple Models Eganelisib + anti-CTLA-4Greater tumor growth inhibition compared to monotherapy.[1]
Checkpoint-Refractory Models Eganelisib + anti-PD-1Overcame resistance to checkpoint blockade and led to significant anti-tumor activity.[4]

Comparison with an Alternative PI3K-γ Inhibitor: TG100-115

Direct head-to-head preclinical comparisons between eganelisib and other PI3K-γ inhibitors are limited in the public domain. However, TG100-115 is another well-documented PI3K-γ inhibitor that has been evaluated in preclinical cancer models.

FeatureEganelisib (IPI-549)TG100-115
PI3K-γ IC50 1.2 - 16 nM~83 nM
Selectivity Highly selective for PI3K-γPredominantly targets PI3K-γ and PI3K-δ
Preclinical Models Extensive evaluation in syngeneic modelsEvaluated in various preclinical models
Clinical Development Advanced to clinical trialsInvestigated in preclinical and early clinical settings

Experimental Protocols and Visualizations

To aid in the reproducibility of the cited findings, detailed methodologies for key experiments and visual representations of the signaling pathway and experimental workflows are provided below.

PI3K-γ Signaling Pathway and Eganelisib's Point of Intervention

The following diagram illustrates the PI3K-γ signaling pathway in myeloid cells and highlights the inhibitory action of eganelisib.

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PIP3 PIP3 PI3K_gamma->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Activates Transcription Transcription Factors (e.g., NF-κB) Downstream->Transcription Regulates Gene_Expression Gene Expression (Pro-inflammatory/ Immunosuppressive) Transcription->Gene_Expression Drives Eganelisib Eganelisib (IPI-549) Eganelisib->PI3K_gamma Inhibits

Caption: PI3K-γ signaling pathway in myeloid cells and the inhibitory action of eganelisib.

Experimental Workflow: In Vivo Syngeneic Tumor Model Study

The following diagram outlines a typical workflow for evaluating the efficacy of eganelisib in a syngeneic mouse model.

syngeneic_workflow start Start implant Implant Tumor Cells (e.g., CT26, 4T1) into Syngeneic Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Treatment: - Vehicle - Eganelisib - Checkpoint Inhibitor - Combination randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Profiling (Flow Cytometry) measure->endpoint end End endpoint->end

Caption: Workflow for an in vivo syngeneic tumor model study.

Key Experimental Methodologies

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of eganelisib against purified PI3K isoforms.

  • Principle: This assay measures the enzymatic conversion of PIP2 to PIP3. The amount of PIP3 produced is detected using a specific antibody and a FRET-based system.

  • General Protocol:

    • Recombinant human PI3K enzymes (α, β, γ, δ) are incubated with a lipid substrate (PIP2) and ATP.

    • Serial dilutions of eganelisib are added to the reaction.

    • The reaction is stopped, and the amount of PIP3 generated is quantified using an HTRF detection method.

    • IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Macrophage Polarization Assay

  • Objective: To assess the effect of eganelisib on the differentiation of macrophages into M1 (pro-inflammatory) or M2 (immunosuppressive) phenotypes.

  • Principle: Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured in the presence of cytokines that promote either M1 or M2 polarization. The effect of eganelisib on this process is then evaluated.

  • General Protocol:

    • Isolate and culture BMDMs or PBMCs.

    • Induce M2 polarization using cytokines such as IL-4 and M-CSF.

    • Treat cells with varying concentrations of eganelisib.

    • Analyze the expression of M1 (e.g., CD80, CD86, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) markers using flow cytometry or qPCR.

In Vivo Syngeneic Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of eganelisib in an immunocompetent host.

  • Principle: Murine tumor cell lines are implanted into mice of the same genetic background. This allows for the study of immunomodulatory agents in the context of a functional immune system.

  • General Protocol:

    • Murine cancer cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) are implanted subcutaneously into syngeneic mice (e.g., BALB/c).

    • Tumor growth is monitored until tumors reach a predetermined size.

    • Mice are randomized into treatment groups (e.g., vehicle, eganelisib, checkpoint inhibitor, combination).

    • Treatments are administered according to the study design (e.g., oral gavage for eganelisib).

    • Tumor volumes and body weights are measured regularly.

    • At the end of the study, tumors may be excised for further analysis, such as immune cell profiling by flow cytometry.

Flow Cytometry for Tumor Microenvironment Analysis

  • Objective: To quantify the immune cell populations within the tumor microenvironment following treatment with eganelisib.

  • Principle: Tumors are dissociated into single-cell suspensions, and fluorescently labeled antibodies are used to identify and quantify different immune cell subsets.

  • General Protocol:

    • Excised tumors are mechanically and enzymatically digested to create a single-cell suspension.

    • Cells are stained with a cocktail of antibodies against surface and intracellular markers to identify cell types such as CD8+ T-cells, regulatory T-cells (FoxP3+), and various myeloid cell populations (e.g., F4/80+ macrophages, Ly6G+/Ly6C+ myeloid-derived suppressor cells).

    • Stained cells are analyzed using a flow cytometer.

    • The percentage and absolute number of each immune cell population are determined.

References

Predicting Response to IPI-549 (Eganelisib): A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IPI-549, also known as eganelisib, is a first-in-class, oral, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). Its primary mechanism of action involves reprogramming the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is achieved by targeting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing the anti-tumor immune response. As IPI-549 progresses through clinical trials, particularly in combination with immune checkpoint inhibitors (ICIs), the identification of predictive biomarkers is crucial for patient stratification and optimizing treatment strategies. This guide provides a comprehensive comparison of key biomarkers for predicting response to IPI-549, supported by available experimental data and detailed methodologies.

Key Predictive Biomarkers for IPI-549 Response

Clinical trial data, primarily from the MARIO series of studies, have highlighted two principal biomarkers for predicting response to IPI-549 treatment: Programmed Death-Ligand 1 (PD-L1) expression and the abundance of circulating monocytic myeloid-derived suppressor cells (mMDSCs) .

Programmed Death-Ligand 1 (PD-L1) Expression

PD-L1 expression on tumor cells and immune cells is a well-established biomarker for response to immune checkpoint inhibitors. In the context of IPI-549 therapy, which is often combined with anti-PD-1/PD-L1 antibodies, PD-L1 status provides critical insights into the pre-existing immune landscape of the tumor.

The MARIO-3 trial, evaluating IPI-549 in combination with atezolizumab (an anti-PD-L1 antibody) and nab-paclitaxel in triple-negative breast cancer (TNBC), stratified patients based on PD-L1 status.[1] Similarly, the MARIO-275 trial in urothelial carcinoma analyzed outcomes based on PD-L1 expression.[2] Interestingly, emerging data suggests that IPI-549 may have a particularly beneficial effect in patients with PD-L1 negative tumors, potentially by rendering these "cold" tumors "hot" and more susceptible to immunotherapy.[3]

Circulating Monocytic Myeloid-Derived Suppressor Cells (mMDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and are associated with a poor prognosis in cancer patients. IPI-549's mechanism of action directly involves the modulation of these cells.

The MARIO-275 trial prospectively stratified patients based on baseline levels of circulating mMDSCs.[2] The results from this study have provided the most direct evidence for mMDSCs as a predictive biomarker for IPI-549. A retrospective analysis of the CheckMate-275 trial, which evaluated nivolumab (B1139203) monotherapy, revealed an association between high baseline MDSC levels and poor overall survival, providing a strong rationale for investigating MDSC-targeting agents like IPI-549.[4] Data from the MARIO-1 trial also showed that IPI-549 treatment was associated with a reduction in blood MDSC levels.[4]

Comparative Performance Data

The following tables summarize the key clinical trial data for IPI-549, focusing on the impact of the identified biomarkers on treatment response.

MARIO-275 Trial: IPI-549 + Nivolumab vs. Placebo + Nivolumab in Urothelial Carcinoma
Patient Subgroup Treatment Arm Overall Response Rate (ORR) Median Overall Survival (mOS)
Overall Population IPI-549 + Nivolumab30.3%15.4 months
Placebo + Nivolumab25%7.9 months
mMDSC-Low Patients IPI-549 + Nivolumab38.5%Not Reported
Placebo + Nivolumab23.1%Not Reported
PD-L1 Positive Patients (TPS >1%) IPI-549 + Nivolumab80% (4 out of 5)Not Reported
Placebo + Nivolumab50% (2 out of 4)Not Reported
PD-L1 Negative Patients IPI-549 + Nivolumab26%15.4 months
Placebo + Nivolumab14%7.9 months

Data sourced from clinical trial announcements and presentations.[2][3]

MARIO-3 Trial: IPI-549 + Atezolizumab + Nab-Paclitaxel in TNBC (Initial Safety Run-in Data)
Patient Population Outcome
Evaluable Patients (n=4) 4 out of 4 patients showed a response

Preliminary data from a small cohort, further results from the expansion phase are anticipated.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

IPI549_Mechanism_of_Action IPI-549 (Eganelisib) Mechanism of Action cluster_TME Tumor Microenvironment (TME) Tumor Cell Tumor Cell MDSC MDSC (Myeloid-Derived Suppressor Cell) T-Cell T-Cell MDSC->T-Cell Suppresses PI3K_gamma PI3K-gamma TAM TAM (Tumor-Associated Macrophage) TAM->T-Cell Suppresses T-Cell->Tumor Cell Kills IPI549 IPI-549 (Eganelisib) IPI549->PI3K_gamma PI3K_gamma->MDSC Promotes immunosuppressive function PI3K_gamma->TAM Promotes M2 immunosuppressive phenotype

Caption: IPI-549 inhibits PI3K-gamma, reducing the immunosuppressive functions of MDSCs and TAMs.

Biomarker_Experimental_Workflow Biomarker Analysis Workflow cluster_sample Patient Sample Collection cluster_analysis Biomarker Analysis cluster_output Predictive Biomarker Data Tumor Biopsy Tumor Biopsy IHC Immunohistochemistry (IHC) for PD-L1 Tumor Biopsy->IHC Peripheral Blood Peripheral Blood Flow Flow Cytometry for mMDSC Quantification Peripheral Blood->Flow PDL1_status PD-L1 Status (Positive/Negative) IHC->PDL1_status mMDSC_level mMDSC Level (High/Low) Flow->mMDSC_level

Caption: Workflow for analyzing PD-L1 and mMDSC levels from patient samples.

Experimental Protocols

Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To determine the percentage of tumor cells and/or immune cells expressing PD-L1 in a formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • Primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263)

  • Automated staining platform (e.g., Dako Autostainer Link 48)

  • Detection system (e.g., EnVision FLEX)

  • Chromogen (e.g., DAB)

  • Hematoxylin (B73222) for counterstaining

Methodology:

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a target retrieval solution at a specific pH (e.g., pH 6.0 or 9.0) for a defined time and temperature.

  • Peroxidase Block: Endogenous peroxidase activity is blocked to prevent non-specific staining.

  • Primary Antibody Incubation: Slides are incubated with the primary anti-PD-L1 antibody at a predetermined concentration and for a specified duration.

  • Detection: A polymer-based detection system is used to visualize the primary antibody binding.

  • Chromogen Application: A chromogen such as DAB is applied, which produces a brown precipitate at the site of the antigen-antibody reaction.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

  • Scoring: A trained pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining at any intensity (Tumor Proportion Score, TPS) and/or the proportion of tumor area occupied by PD-L1-staining immune cells (Immune Cell Score, IC). The specific scoring algorithm depends on the antibody clone and cancer type.[6][7][8]

Flow Cytometry for Circulating mMDSC Quantification

Objective: To identify and quantify the population of monocytic myeloid-derived suppressor cells in peripheral blood.

Materials:

  • Whole blood or peripheral blood mononuclear cells (PBMCs)

  • Fluorochrome-conjugated antibodies against:

    • CD45 (pan-leukocyte marker)

    • CD11b (myeloid marker)

    • CD14 (monocyte marker)

    • CD15 (granulocyte marker)

    • HLA-DR (MHC class II molecule)

    • CD33 (myeloid marker)

  • Erythrocyte lysis buffer

  • Flow cytometer

Methodology:

  • Sample Preparation:

    • For whole blood, erythrocytes are lysed using a lysis buffer.

    • For PBMCs, they are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorochrome-conjugated antibodies in the dark at 4°C.

  • Washing: Cells are washed with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Data Acquisition: Stained cells are acquired on a multi-color flow cytometer. A sufficient number of events (e.g., 100,000 to 500,000) are collected for accurate analysis of rare populations.

  • Gating Strategy: A sequential gating strategy is applied to identify the mMDSC population. A common gating strategy is:

    • Gate on CD45+ leukocytes.

    • Gate on CD11b+ myeloid cells.

    • From the CD11b+ population, gate on CD14+ monocytes.

    • Within the CD14+ population, identify the mMDSCs as HLA-DRlow/-.

    • The mMDSC phenotype is typically defined as CD11b+CD14+HLA-DRlow/-CD15-.[9][10]

Comparison with Alternative PI3K-γ Inhibitors

Several other PI3K-γ inhibitors are in development. The table below provides a comparison of their in vitro potency. It is important to note that direct head-to-head clinical comparisons are limited.

Compound PI3K-γ IC50 (nM) Selectivity Profile Developer
IPI-549 (Eganelisib) 16>100-fold selective over other Class I PI3K isoformsInfinity Pharmaceuticals
TG100-115 110Dual PI3K-γ/δ inhibitorTargeGen
Duvelisib (IPI-145) 27Dual PI3K-γ/δ inhibitorVerastem
AZD3458 <1Highly selective for PI3K-γAstraZeneca

IC50 values are from various preclinical studies and may not be directly comparable due to different assay conditions.[11]

Conclusion

The development of predictive biomarkers for IPI-549 is advancing our ability to personalize cancer immunotherapy. Current evidence strongly points to PD-L1 expression and circulating mMDSC levels as key indicators of response, particularly when IPI-549 is used in combination with immune checkpoint inhibitors. The promising data from the MARIO trials, especially the potential for IPI-549 to benefit patients with PD-L1 negative tumors, underscores the importance of its unique mechanism of action in remodeling the tumor microenvironment. As further data from ongoing and future clinical trials become available, a more refined biomarker strategy will emerge, ultimately leading to improved outcomes for cancer patients. Researchers and clinicians should consider incorporating standardized assays for these biomarkers in future studies of IPI-549 and other TME-modulating agents.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Procedural Guide for UCM 549

Author: BenchChem Technical Support Team. Date: December 2025

The responsible and compliant disposal of laboratory waste is paramount for ensuring personnel safety and environmental protection. For novel or uncharacterized compounds such as UCM 549, a systematic approach is required to determine the appropriate disposal pathway. This guide provides a step-by-step framework for researchers, scientists, and drug development professionals to safely manage and dispose of new chemical entities.

I. Pre-Disposal Characterization and Hazard Assessment

Before any disposal actions are taken, a thorough hazard assessment of this compound must be conducted. This process involves gathering all available data to understand the compound's potential risks.

1. Review All Available Data:

  • Synthesis Route: Analyze the starting materials, intermediates, and byproducts. The hazards associated with these known chemicals can provide clues about the potential hazards of the final product, this compound.

  • Analytical Data: Spectroscopic and analytical data (e.g., NMR, MS, FTIR) can help confirm the structure and identify potentially hazardous functional groups.

  • Computational Predictions: Utilize toxicology prediction software (e.g., DEREK, TOPKAT) to model potential toxicities, such as mutagenicity, carcinogenicity, or skin sensitization.

  • Preliminary Assays: Data from initial biological screenings can indicate high potency or cytotoxicity, which will influence handling and disposal requirements.

2. Consult the Safety Data Sheet (SDS) for Analogs:

  • If this compound is part of a series of compounds, review the SDS for structurally similar molecules. While not a direct substitute for data on this compound, this can provide valuable initial guidance.

3. Assume a High Hazard Profile:

  • In the absence of comprehensive data, a precautionary principle should be applied. Treat this compound as a hazardous substance. This includes considering it flammable, corrosive, reactive, and toxic until proven otherwise.

II. Step-by-Step Disposal Workflow

The following workflow provides a logical sequence for determining the correct disposal stream for this compound. This process should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_pathway 2. Waste Stream Determination cluster_execution 3. Execution A Gather all known data on this compound (synthesis, analogs, predictions) B Consult with Institutional Environmental Health & Safety (EHS) A->B Initial Consultation C Is the compound a 'P-listed' acute hazardous waste or a 'U-listed' toxic waste? B->C D Does it exhibit hazardous characteristics (Ignitable, Corrosive, Reactive, Toxic)? C->D No E Dispose as Hazardous Chemical Waste C->E Yes D->E Yes F Is it a non-hazardous solid or liquid? D->F No I Package, label, and store waste appropriately E->I G Follow institutional guidelines for non-hazardous waste disposal F->G Yes H Consult EHS for specialized disposal plan F->H Uncertain G->I H->I J Schedule waste pickup with EHS I->J

Caption: Disposal decision workflow for the novel research compound this compound.

III. Quantitative Data and Waste Classification

For compliance, waste must be classified according to regulatory standards, such as those from the Environmental Protection Agency (EPA) in the United States. The key characteristics are summarized below.

Hazardous CharacteristicTest MethodRegulatory ThresholdDisposal Implication for this compound
Ignitability Pensky-Martens Closed-CupFlash point < 60°C (140°F)If this compound meets this, it is an ignitable hazardous waste.
Corrosivity pH meterpH ≤ 2 or pH ≥ 12.5If an aqueous solution of this compound meets this, it is a corrosive hazardous waste.
Reactivity Narrative criteriaUnstable, reacts violently with water, forms toxic gasesIf this compound exhibits these properties, it is a reactive hazardous waste.
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)Exceeds concentration limits for specific contaminantsIf this compound is suspected to contain regulated metals or solvents, TCLP may be required.

IV. Experimental Protocols for Waste Characterization

If data is insufficient, the following simplified protocols may be necessary to provide to your EHS department.

Protocol 1: pH Determination for Corrosivity

  • Prepare a 1% solution (w/v) of this compound in deionized water.

  • Calibrate a standard laboratory pH meter using pH 4, 7, and 10 buffers.

  • Measure the pH of the this compound solution.

  • Record the pH value. If the pH is ≤ 2 or ≥ 12.5, the material is corrosive.

Protocol 2: Flash Point Estimation Note: This should only be performed by trained personnel in a controlled setting, such as through your EHS department.

  • Place a small, known quantity of this compound in a certified flash point testing apparatus (e.g., Pensky-Martens closed-cup tester).

  • The apparatus will heat the sample at a controlled rate.

  • An ignition source is passed over the sample at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite.

V. Final Disposal Procedures

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

  • Containerization: Use a chemically compatible, sealed, and leak-proof container. For solids, use a wide-mouth container. For liquids, ensure the container is appropriate for the solvent used.

  • Labeling: Label the waste container clearly with:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound (Investigational Compound)"

    • The primary hazards (e.g., "Potential Toxin," "Flammable Solid")

    • The date accumulation started.

    • Your name, laboratory, and contact information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • Pickup: Contact your institution's EHS department to schedule a pickup. Provide them with all the characterization data you have gathered. Do not dispose of this compound down the drain or in the regular trash.[1][2]

By following this structured approach, you can ensure that novel compounds like this compound are managed safely and in compliance with all relevant regulations, protecting both the laboratory environment and the wider community.

References

Essential Safety and Logistical Information for Handling UCM 549

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for UCM 549 (CAS 753502-19-1) was not publicly available at the time of this research. The following guidance is based on general principles for handling research chemicals with unknown toxicological properties. It is imperative for all users to obtain a comprehensive SDS from their chemical supplier prior to any handling, storage, or disposal of this compound. This information should be used to supplement, not replace, a formal risk assessment conducted by qualified personnel.

For researchers, scientists, and drug development professionals, ensuring a robust safety protocol is paramount when working with novel chemical entities. This compound, identified as a research chemical and a melatonin (B1676174) receptor antagonist, must be handled with the assumption of potential hazards until comprehensive toxicological data is available.

Quantitative Safety Data

Without a specific SDS, quantitative data such as occupational exposure limits (OELs), toxicity values (e.g., LD50), and other specific safety parameters for this compound are not available. The table below outlines the critical information that should be obtained from the supplier-specific SDS.

Data PointInformation to be Obtained from SDSGeneral Guidance for Unknown Compounds
GHS Hazard Classification Pictograms, Signal Word, Hazard StatementsAssume the compound is hazardous.
Occupational Exposure Limits Permissible Exposure Limit (PEL), Threshold Limit Value (TLV)Handle in a manner to minimize any exposure.
Toxicological Data Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Carcinogenicity, Mutagenicity, Reproductive ToxicityTreat as a potent compound with unknown toxicological effects.
Physical & Chemical Properties Appearance, Odor, Melting/Boiling Point, Flash Point, SolubilityThis information is crucial for safe handling and storage, and for spill cleanup procedures.

Personal Protective Equipment (PPE)

A tiered approach to PPE selection is recommended, based on the specific procedures being performed.

Risk LevelRecommended PPE
Low Risk (e.g., handling sealed containers)- Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves
Medium Risk (e.g., preparing solutions in a fume hood)- Standard laboratory coat - Chemical splash goggles - Double pair of nitrile gloves
High Risk (e.g., weighing powder, potential for aerosol generation)- Disposable lab gown or coveralls - Full-face shield and chemical splash goggles - Double pair of chemical-resistant gloves (e.g., nitrile) - Consider respiratory protection (consult with safety officer)

Operational Plan: Handling and Disposal

Engineering Controls:

  • All work with this compound, especially the handling of solids and preparation of stock solutions, should be conducted in a certified chemical fume hood.

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: If handling a solid, weigh the minimum amount necessary for the experiment. Use of a containment system such as a glove bag or a balance enclosure within the fume hood is recommended to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove and dispose of PPE in the appropriate hazardous waste stream. Wash hands thoroughly.

Spill Response:

  • Small Spills: In a fume hood, absorb liquid spills with an inert absorbent material. For solid spills, carefully wipe with a damp cloth to avoid creating dust. Place all cleanup materials in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

  • All waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Specific experimental protocols for this compound are not publicly available. When developing protocols, a primary focus should be on minimizing the quantity of the compound used and containing all potential sources of exposure.

Visualizations

The following diagram outlines the logical workflow for ensuring safety when handling a research chemical with unknown hazards like this compound.

UCM549_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Experiment Phase obtain_sds Obtain SDS from Supplier risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment develop_sop Develop Standard Operating Procedure (SOP) risk_assessment->develop_sop select_ppe Select Appropriate PPE develop_sop->select_ppe eng_controls Utilize Engineering Controls (e.g., Fume Hood) select_ppe->eng_controls conduct_experiment Conduct Experiment per SOP eng_controls->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.